Product packaging for (+-)-Methionine(Cat. No.:CAS No. 59-51-8)

(+-)-Methionine

Cat. No.: B1680420
CAS No.: 59-51-8
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
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Description

Racemethionine, also known as DL-Methionine, is a racemic mixture of the essential amino acid L-Methionine and its D-isomer. It is a sulfur-containing amino acid with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . As an essential amino acid, it is a fundamental building block for protein synthesis and plays a critical role in numerous metabolic pathways . In research settings, Racemethionine is a valuable precursor for the production of S-adenosylmethionine (SAMe), a universal methyl group donor involved in various cellular processes . It also serves as a key source of sulfur for the synthesis of other important biomolecules, including cysteine, taurine, and the antioxidant glutathione . Its involvement in glutathione synthesis highlights its role in maintaining cellular redox balance and counteracting oxidative stress . Furthermore, methionine metabolism is a significant area of study in cancer research, with methionine restriction being investigated as a potential adjuvant therapy, for example in gastric cancer, due to its effects on metabolic reprogramming and tumor growth inhibition . Researchers utilize this compound in biochemical studies, cell culture media preparation, and investigations into liver function, antioxidant mechanisms, and metabolic diseases. This product is intended for Research Use Only (RUO). It is not intended for drug, cosmetic, household, or other personal uses. Strictly not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S<br>C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH B1680420 (+-)-Methionine CAS No. 59-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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DSSTOX Substance ID

DTXSID9020821
Record name DL-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
Record name Methionine
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
Record name Racemethionine
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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CAS No.

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
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Melting Point

281 °C
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Foundational & Exploratory

What are the physicochemical properties of (+-)-methionine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of (+-)-Methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as DL-methionine. This racemic mixture, composed of equal parts D-methionine and L-methionine, is a crucial alpha-amino acid. As one of the two sulfur-containing proteinogenic amino acids, its properties are of significant interest in various scientific and industrial fields, including drug development, animal nutrition, and food science.[1][2] Methionine is an essential amino acid in humans, meaning it must be obtained through diet.[1]

Chemical Structure and General Properties

This compound is a nonpolar amino acid with the chemical formula C5H11NO2S.[1] Its structure features a central alpha-carbon bonded to a carboxyl group, an amino group, a hydrogen atom, and a γ-methylthioethyl side chain. This side chain's flexibility and the sulfur atom's potential for oxidation are key to its biological functions.[2]

The chemical structures of the two enantiomers, L-methionine and D-methionine, are presented below. This compound is a 1:1 mixture of these two forms.

Caption: 2D Structures of L- and D-Methionine Enantiomers.

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
IUPAC Name (2RS)-2-Amino-4-(methylthio)butanoic acid
Synonyms DL-Met-OH, (RS)-Methionine
Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Appearance White crystalline powder or flakes with a faint, characteristic odor.
Density 1.340 g/cm³
Melting Point DL-Methionine: 270-273 °C, 281 °C (decomposes) L-Methionine: 280-281 °C (decomposes) D-Methionine: 273 °C (decomposes)
Boiling Point 306.9 °C at 760 mmHg
LogP (Octanol/Water) -1.87
pH (in aqueous solution) 5.4 - 6.1 (for a 1% or 20 mg/mL solution)

Solubility Profile

This compound is sparingly soluble in water and very slightly soluble in ethanol. Its solubility is influenced by the presence of both polar (carboxyl and amino groups) and nonpolar (methylsulfanyl side chain) moieties. Solubility in aqueous solutions is significantly affected by pH due to the ionization of the acidic and basic functional groups. It readily dissolves in dilute acids and alkalis.

SolventSolubilityTemperatureReferences
Water 2.9 g/100 mL20 °C
Water 48 g/L20 °C
Ethanol Very slightly solubleRoom Temperature
Ether InsolubleRoom Temperature
Dilute Acids SolubleRoom Temperature
Dilute Alkali Hydroxides SolubleRoom Temperature

Acid-Base Properties

As an amino acid, this compound is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values determine the charge of the molecule at a given pH. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

PropertyValueReferences
pKa1 (-COOH) 2.28
pKa2 (-NH3+) 9.21
pI 5.74

Optical Activity

Optical activity is a key property for distinguishing between the enantiomers of methionine. The racemic mixture, this compound, is optically inactive as the opposing rotations of the D- and L-enantiomers cancel each other out.

EnantiomerSpecific Optical Rotation [α]DConditionsReferences
This compound -0.05° to +0.05°c=2.5 in 1 M HCl
L-Methionine +21.0° to +25.0°c=0.5 in 6 M HCl
D-Methionine -21.19°c=0.8 in 0.2 N HCl

Experimental Protocols

Determination of Related Substances by Thin-Layer Chromatography (TLC)

This method is used to assess the purity of a DL-methionine sample by separating it from any related amino acid impurities.

  • Stationary Phase: Silica gel G.

  • Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water (volume ratio 6:2:2).

  • Sample Preparation:

    • Test Solution (a): 20 mg/mL of DL-Methionine in water.

    • Reference Solution (b): A standard solution of DL-methionine.

  • Procedure:

    • Apply 5 µL of each solution to the TLC plate.

    • Develop the chromatogram over a path of 10 cm.

    • Dry the plate in air.

    • Spray with a ninhydrin solution.

    • Heat the plate at 100-105 °C for 15 minutes.

  • Analysis: Any secondary spots in the chromatogram of the test solution are compared in intensity to the principal spot of the reference solution to quantify impurities.

The workflow for this experimental protocol can be visualized as follows:

G prep Sample Preparation (Test & Reference Solutions) spot Spot 5µL of each solution onto TLC plate prep->spot develop Develop chromatogram in mobile phase spot->develop dry Dry the plate in air develop->dry visualize Spray with Ninhydrin & Heat at 100-105°C dry->visualize analyze Analyze spots and quantify impurities visualize->analyze

Caption: Workflow for Purity Analysis by Thin-Layer Chromatography.

Assay by Potentiometric Titration

This is a quantitative method to determine the percentage purity of this compound.

  • Procedure:

    • Accurately weigh approximately 0.14 g of the sample.

    • Dissolve the sample in 3 mL of anhydrous formic acid.

    • Add 30 mL of glacial acetic acid.

    • Titrate immediately with 0.1 M perchloric acid.

    • Determine the endpoint potentiometrically.

  • Calculation: The amount of titrant consumed is used to calculate the percentage of C5H11NO2S in the sample. Each mL of 0.1 M perchloric acid is equivalent to 14.92 mg of C5H11NO2S.

Measurement of Optical Rotation

This procedure is used to confirm the identity of the racemic mixture or to determine the enantiomeric purity of L- or D-methionine.

  • Apparatus: Polarimeter.

  • Procedure:

    • Dissolve a specified concentration of the sample in a suitable solvent (e.g., 1 M HCl for DL-methionine).

    • Place the solution in a polarimeter tube of a known path length.

    • Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm).

  • Analysis: The observed rotation is compared to the expected range for the substance. For this compound, the rotation should be close to zero.

Metabolic Significance

In biological systems, L-methionine is the active enantiomer. It plays a critical role in protein synthesis and is a precursor for other important sulfur-containing compounds like cysteine, taurine, and S-adenosylmethionine (SAM). SAM is a universal methyl group donor, essential for the methylation of DNA, proteins, and other metabolites. Methionine can be regenerated from homocysteine through a pathway involving vitamin B12.

A simplified diagram of the methionine regeneration cycle is shown below:

G Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP -> PPi+Pi SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor Hcy Homocysteine SAH->Hcy H2O -> Adenosine Hcy->Met Methionine Synthase (Vitamin B12)

Caption: Simplified Methionine Regeneration Cycle.

References

The Discovery and Isolation of Methionine: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the seminal discovery, isolation, and characterization of the essential amino-acid, methionine.

Introduction

Methionine, a sulfur-containing essential amino acid, plays a pivotal role in numerous metabolic processes, including protein synthesis, methylation reactions, and as a precursor to other vital sulfur-containing compounds. Its discovery and isolation in the early 20th century marked a significant milestone in our understanding of protein biochemistry and nutrition. This technical guide provides an in-depth historical account of the key experiments that led to the identification and characterization of methionine, offering detailed methodologies for the pivotal experiments, a quantitative summary of the initial isolation, and a look into the early understanding of its biological significance.

The Historical Journey of Discovery

The story of methionine's discovery unfolds through the meticulous work of several key scientists in the 1920s.

In 1922, American bacteriologist John Howard Mueller , while investigating the nutritional requirements of hemolytic streptococci, isolated a previously unidentified sulfur-containing amino acid from an acid hydrolysate of casein.[1] Mueller's initial work suggested the presence of a new essential nutrient, but he reported an incorrect empirical formula for the compound.

Three years later, in 1925, Japanese chemist Satoru Odake successfully isolated the same amino acid from yeast protein and, through more accurate analysis, corrected its molecular formula. It was Odake who proposed the name "methionine ," a portmanteau of "methyl" and the Greek word "theion" (sulfur), alluding to its chemical structure.

The definitive structural elucidation and synthesis of methionine were accomplished in 1928 by British chemists George Barger and Frederick Philip Coyne .[2] Their work confirmed methionine as γ-methylthiol-α-amino-n-butyric acid, solidifying its place as a fundamental building block of proteins.[2]

The Pioneering Isolation: Mueller's Experimental Protocol

Dr. J.H. Mueller's initial isolation of methionine from casein was a laborious process, reflecting the analytical techniques of the era. His work, published in the Journal of Biological Chemistry in 1923, laid the groundwork for future studies on this essential amino acid.

Experimental Workflow for Methionine Isolation from Casein (Mueller, 1923)

G casein Casein Hydrolysis (20% Sulfuric Acid, Boiling) neutralization Neutralization (Barium Hydroxide) casein->neutralization filtration1 Filtration (Removal of Barium Sulfate) neutralization->filtration1 concentration Concentration of Filtrate (Vacuum Distillation) filtration1->concentration precipitation Precipitation with Mercuric Sulfate (in 5% H2SO4) concentration->precipitation decomposition Decomposition of Precipitate (Hydrogen Sulfide) precipitation->decomposition filtration2 Filtration (Removal of Mercuric Sulfide) decomposition->filtration2 crystallization Crystallization (Aqueous Ethanol) filtration2->crystallization methionine Isolated Methionine Crystals crystallization->methionine

Figure 1: Experimental workflow for the isolation of methionine from casein as described by J.H. Mueller in 1923.
Detailed Methodology

  • Hydrolysis of Casein:

    • A large quantity of commercial casein (typically in kilogram batches) was hydrolyzed by boiling with a 20% solution of sulfuric acid for several hours. This process breaks the peptide bonds, releasing the individual amino acids.

  • Neutralization and Removal of Sulfate:

    • The hot acid hydrolysate was neutralized with a hot, saturated solution of barium hydroxide until the solution was faintly alkaline to litmus paper. This resulted in the precipitation of barium sulfate.

    • The voluminous precipitate of barium sulfate was removed by filtration while the solution was still hot.

  • Concentration of the Filtrate:

    • The filtrate, containing the mixture of amino acids, was concentrated under reduced pressure using a vacuum still. This removed a significant portion of the water.

  • Precipitation of Methionine with Mercuric Sulfate:

    • The concentrated amino acid solution was acidified with sulfuric acid to a concentration of 5%.

    • A solution of mercuric sulfate in 5% sulfuric acid was added in excess. This reagent selectively precipitates certain amino acids, including methionine.

    • The resulting precipitate was allowed to stand for several hours before being collected by filtration.

  • Decomposition of the Mercury Precipitate:

    • The collected precipitate was suspended in water and decomposed by passing a stream of hydrogen sulfide gas through the suspension. This converted the mercuric ions to insoluble mercuric sulfide.

  • Removal of Mercuric Sulfide and Final Crystallization:

    • The black precipitate of mercuric sulfide was removed by filtration.

    • The filtrate, now containing the crude methionine, was concentrated by evaporation.

    • The final purification was achieved by recrystallization from hot 70-80% aqueous ethanol. The methionine crystallized as small, glistening plates upon cooling.

Quantitative Data from Early Isolation Experiments

The initial isolation of methionine was characterized by low yields, a testament to the challenges of separating and purifying amino acids with the techniques available at the time.

ParameterValueReference
Starting Material CaseinMueller, 1923
Batch Size 45 - 68 kg[3]
Final Yield of Methionine 100 - 200 g[3]
Approximate Yield Percentage ~0.2 - 0.4%

Elucidation of Methionine's Structure and its Synthesis

The definitive determination of methionine's chemical structure was a crucial step in understanding its biological function. This was achieved by G. Barger and F. P. Coyne in 1928 through a combination of degradation studies and chemical synthesis.

Experimental Approach to Structure Determination (Barger and Coyne, 1928)

G methionine Methionine degradation Degradation Studies (e.g., with Hydriodic Acid) methionine->degradation methylthiol Identification of a Methylthiol Group (-SCH3) degradation->methylthiol aminobutyric Identification of an α-amino-n-butyric acid backbone degradation->aminobutyric synthesis Chemical Synthesis (Strecker Synthesis) comparison Comparison of Natural and Synthetic Product synthesis->comparison structure Proposed Structure: γ-methylthiol-α-amino-n-butyric acid methylthiol->structure aminobutyric->structure structure->comparison confirmation Structural Confirmation comparison->confirmation

Figure 2: Logical workflow for the determination of methionine's structure by Barger and Coyne (1928).
Detailed Methodology

  • Degradation Studies: Barger and Coyne subjected natural methionine to various chemical degradation reactions. A key finding was the liberation of methyl iodide upon treatment with hydriodic acid, which strongly indicated the presence of a methylthiol (-SCH3) group.

  • Synthesis of a Candidate Molecule: Based on their degradation studies, they proposed the structure of γ-methylthiol-α-amino-n-butyric acid. They then synthesized this compound via a Strecker synthesis, starting from β-methylthiopropionaldehyde.

  • Comparison and Confirmation: The physical and chemical properties of the synthesized compound were found to be identical to those of the natural methionine isolated from casein, thus confirming its structure.

Early Insights into the Biological Significance of Methionine

The discovery of methionine as an essential amino acid spurred research into its metabolic roles. While the intricate details of signaling pathways as we know them today were not understood in the early 20th century, the foundational discoveries laid the groundwork for our current knowledge.

A pivotal breakthrough came with the discovery of S-adenosylmethionine (SAM) in 1952 by Giulio Cantoni. SAM is a key metabolite derived from methionine and ATP. This discovery was crucial as it identified methionine as the primary methyl group donor in a vast array of biochemical reactions, a process now known as the methionine cycle .

The Methionine Cycle: A Foundational Metabolic Pathway

G methionine Methionine sam S-Adenosylmethionine (SAM) methionine->sam MAT atp ATP atp->sam methyl_acceptor Methyl Acceptor (e.g., DNA, proteins) sam->methyl_acceptor sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferase methylated_product Methylated Product methyl_acceptor->methylated_product homocysteine Homocysteine sah->homocysteine SAHH homocysteine->methionine MS cystathionine Cystathionine homocysteine->cystathionine CBS serine Serine serine->cystathionine cysteine Cysteine cystathionine->cysteine CGL b12_folate Vitamin B12, Folate b12_folate->methionine

Figure 3: Simplified overview of the Methionine Cycle and its connection to the transsulfuration pathway.

This cycle highlights methionine's central role in:

  • Methylation Reactions: SAM donates its methyl group to a wide range of substrates, including DNA, RNA, proteins, and lipids. These methylation events are critical for regulating gene expression, protein function, and signaling.

  • Synthesis of Other Amino Acids: The methionine cycle is linked to the transsulfuration pathway, which leads to the synthesis of other sulfur-containing amino acids, notably cysteine.

  • Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

Conclusion

The discovery and isolation of methionine represent a classic example of scientific inquiry, building upon previous observations and employing the analytical tools of the time to unveil a fundamental component of life. From Mueller's initial isolation from casein to Barger and Coyne's structural elucidation and the later discovery of SAM's central metabolic role, the journey of methionine has profoundly impacted our understanding of biochemistry, nutrition, and cellular regulation. The experimental protocols and findings from these early studies remain a cornerstone of amino acid chemistry and continue to inform research in fields ranging from metabolic diseases to drug development.

References

What is the role of (+-)-methionine in protein synthesis and structure?

Author: BenchChem Technical Support Team. Date: November 2025

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// Edges DL_Met -> L_Met [label=" "]; DL_Met -> D_Met [label=" "];

D_Met -> Keto_Acid [label=" D-Amino Acid\nOxidase", color="#EA4335"]; Keto_Acid -> L_Met [label=" Transaminase", color="#34A853"];

L_Met -> Ribosome [label=" Charged\ntRNA-Met", color="#34A853"]; Ribosome -> Protein [label=" Translation\nInitiation", color="#4285F4"];

// Invisible nodes for alignment subgraph { rank = same; DL_Met; } }

Figure 1. Metabolic fate of racemic methionine for protein synthesis.

Initiation and Post-Translational Excision

In both eukaryotes and prokaryotes, the initial methionine residue is often removed from the nascent polypeptide chain. This process, known as N-terminal methionine excision (NME), is a co-translational modification carried out by methionine aminopeptidases (MAPs).[1][2] The specificity of MAPs is determined by the identity of the adjacent amino acid residue (the penultimate residue). Generally, if the side chain of this second residue is small and uncharged (e.g., Glycine, Alanine, Serine, Cysteine, Proline, Threonine, Valine), the initiator methionine is efficiently cleaved.[3][4] If the penultimate residue has a large, bulky side chain, the methionine is typically retained.[1] This processing is crucial as the N-terminal residue of a mature protein can be a key determinant of its stability and subsequent post-translational modifications, influencing its half-life via the N-end rule pathway.

The Role of Methionine in Protein Structure and Stability

Beyond its role in initiation, methionine contributes significantly to the structural integrity and function of mature proteins. Its unique, flexible, unbranched hydrophobic side chain allows it to participate in crucial intramolecular and intermolecular interactions.

Hydrophobic Core and Methionine-Aromatic Interactions

As a hydrophobic amino acid, methionine is frequently buried within the protein core, contributing to the overall stability through the hydrophobic effect. More specifically, the sulfur atom in methionine's side chain engages in favorable, non-covalent interactions with the aromatic rings of phenylalanine, tyrosine, and tryptophan. These methionine-aromatic or sulfur-π interactions are a significant stabilizing force, contributing more to protein stability than typical hydrophobic interactions alone.

Quantitative Energetics of Methionine Interactions

The stabilizing energy of these interactions has been quantified through experimental and computational methods. Oxidation of methionine residues, a common consequence of oxidative stress, can severely disrupt these interactions and destabilize the protein structure.

Interaction / ModificationStabilizing / Destabilizing Energy (kcal/mol)ContextReference(s)
Methionine-Aromatic Interaction1.0 - 4.0 Contribution to protein structural stability. The energy is additive for multiple interactions.
Methionine Oxidation> 4.0 (destabilizing)Loss of stability in Staphylococcal Nuclease upon oxidation of its methionine residues.
Met-Oxide-Aromatic Interaction0.5 - 1.5 (strengthening)Quantum mechanical calculations suggest oxidation can paradoxically strengthen the interaction in some contexts, altering protein dynamics.
Methionine as a Redox Sensor: The Reversible Oxidation Cycle

The sulfur atom of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) or hydroxyl radicals. This converts methionine into a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). This modification introduces a polar group into what is often a hydrophobic environment, which can lead to significant changes in protein conformation, stability, and function, resulting in either inactivation or, in some cases, a gain of function.

Crucially, this oxidative modification is reversible. A ubiquitous class of enzymes, the methionine sulfoxide reductases (Msrs), catalyzes the reduction of methionine sulfoxide back to methionine, thereby repairing the oxidative damage. This repair system consists of two main enzyme families with strict stereospecificity:

  • MsrA: Specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-O).

  • MsrB: Specifically reduces the R-diastereomer of methionine sulfoxide (Met-R-O).

This enzymatic cycle allows surface-exposed methionine residues to act as catalytic antioxidants, scavenging ROS and protecting more critical residues and proteins from irreversible oxidative damage. Furthermore, the reversible oxidation of specific methionine residues is now recognized as a bona fide post-translational modification that regulates protein function in signaling pathways, analogous to phosphorylation.

Methionine_Redox_Cycle cluster_oxidation Oxidative Stress cluster_reduction Enzymatic Repair Met Protein-Methionine (Met) MetSO_S Protein-Methionine S-Sulfoxide (Met-S-O) Met->MetSO_S Oxidation MetSO_R Protein-Methionine R-Sulfoxide (Met-R-O) Met->MetSO_R Oxidation MetSO_S->Met Reduction (Thioredoxin-dependent) MetSO_R->Met Reduction (Thioredoxin-dependent) ROS Reactive Oxygen Species (ROS) MsrA MsrA MsrB MsrB

Figure 2. The reversible oxidation and reduction cycle of protein methionine residues.

Methionine as a Central Metabolic Precursor

Beyond its direct role in proteins, L-methionine is the starting point for critical metabolic pathways, including the synthesis of the universal methyl donor S-adenosylmethionine (SAM) and the amino acid cysteine.

The Methionine Cycle and S-Adenosylmethionine (SAM)

In the methionine cycle, L-methionine is activated by ATP to form SAM. SAM is the primary donor of methyl groups for the methylation of a vast array of molecules, including DNA, RNA, histones, and other proteins, playing a fundamental role in epigenetic regulation and the modulation of protein function. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be re-methylated to regenerate methionine, completing the cycle.

Methionine_Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase (MAT) center SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl- transferase (MT) Acceptor Acceptor (DNA, RNA, Protein) SAM->Acceptor HCY Homocysteine SAH->HCY SAH Hydrolase HCY->Met Methionine Synthase (Vitamin B12) Methyl_Acceptor Methylated Acceptor Acceptor->Methyl_Acceptor CH₃

Figure 3. The Methionine Cycle, leading to the universal methyl donor SAM.

The Transsulfuration Pathway

Alternatively, homocysteine can be directed into the transsulfuration pathway, where it is irreversibly converted to cysteine. This pathway provides the sole de novo source of cysteine in mammals and is essential for the synthesis of proteins and the master antioxidant, glutathione.

Experimental Protocols

Protocol: Quantifying Protein Stability Changes via Guanidine Hydrochloride Denaturation

This protocol outlines a method to determine the change in conformational stability (ΔG) of a protein upon methionine oxidation using chemical denaturation monitored by spectroscopy (e.g., circular dichroism or intrinsic tryptophan fluorescence).

1. Materials:

  • Purified protein of interest (e.g., >95% purity).

  • Oxidizing agent: Hydrogen peroxide (H₂O₂), 30% solution.

  • Denaturant: Ultrapure Guanidine Hydrochloride (GdnHCl).

  • Denaturation Buffer: e.g., 50 mM Phosphate buffer, pH 7.4.

  • Spectrometer (Circular Dichroism or Fluorometer).

  • Catalase (to quench H₂O₂).

2. Methodology:

  • Protein Oxidation:

    • Prepare a stock solution of the protein (e.g., 1 mg/mL) in the denaturation buffer.

    • Add H₂O₂ to a final concentration of 50 mM. Incubate at room temperature for 1-2 hours.

    • Quench the reaction by adding catalase to a final concentration of ~100 µg/mL.

    • Confirm oxidation using mass spectrometry (see Protocol 4.2).

  • Denaturation Curve Generation:

    • Prepare a series of dilutions of the native (unoxidized) and oxidized protein samples in denaturation buffer containing increasing concentrations of GdnHCl (e.g., 0 M to 6 M in 0.2 M increments).

    • Allow samples to equilibrate for at least 4 hours at a constant temperature (e.g., 25°C).

    • Measure the spectroscopic signal for each sample. For CD, monitor the signal at 222 nm. For fluorescence, excite at 295 nm and measure emission from 320-360 nm.

  • Data Analysis:

    • Plot the spectroscopic signal versus GdnHCl concentration.

    • Fit the data to a two-state unfolding model to determine the Cₘ (the denaturant concentration at the midpoint of the transition) and the m-value (the dependence of ΔG on denaturant concentration).

    • Calculate the free energy of unfolding (ΔGH₂O) using the equation: ΔGH₂O = m * Cₘ.

    • The change in stability upon oxidation is the difference between the ΔGH₂O of the native and oxidized protein (ΔΔG = ΔGnative - ΔGoxidized).

Experimental_Workflow_Stability start Start: Purified Protein split start->split native_path Native Protein (Control) split->native_path oxidize Oxidize with H₂O₂ Quench with Catalase split->oxidize denature1 Titrate with GdnHCl (0 M to 6 M) native_path->denature1 oxidized_path Oxidized Protein denature2 Titrate with GdnHCl (0 M to 6 M) oxidized_path->denature2 oxidize->oxidized_path measure1 Spectroscopic Measurement (CD or Fluorescence) denature1->measure1 measure2 Spectroscopic Measurement (CD or Fluorescence) denature2->measure2 plot1 Plot Signal vs. [GdnHCl] measure1->plot1 plot2 Plot Signal vs. [GdnHCl] measure2->plot2 fit Fit Data to Two-State Model plot1->fit plot2->fit calculate Calculate ΔG and ΔΔG fit->calculate end End: Protein Stability Data calculate->end

Figure 4. Experimental workflow for protein stability analysis.

Protocol: Mass Spectrometry-Based Quantification of Methionine Oxidation

This protocol describes a bottom-up proteomics approach to identify and quantify methionine oxidation sites, incorporating a method to prevent artifactual oxidation during sample preparation.

1. Materials:

  • Protein sample or cell lysate.

  • Lysis buffer with protease inhibitors.

  • Reducing agent: Dithiothreitol (DTT).

  • Alkylation agent: Iodoacetamide (IAA).

  • Stable isotope label (optional, for advanced quantification): H₂¹⁸O₂.

  • Protease: Sequencing-grade trypsin.

  • Mass Spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).

2. Methodology:

  • Sample Preparation:

    • Extract proteins from cells or tissue using an appropriate lysis buffer.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 56°C.

    • Alkylate free cysteines by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark.

    • (Optional Step for Accurate Quantitation): To distinguish in-vivo from artifactual oxidation, add H₂¹⁸O₂ to forcibly oxidize all remaining unoxidized methionines, labeling them with ¹⁸O. Peptides oxidized in vivo will retain the standard ¹⁶O.

    • Precipitate proteins (e.g., with acetone) to remove interfering substances.

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest overnight with trypsin at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Inject the peptide sample onto an LC system for separation.

    • Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode. The MS1 scan acquires precursor ion masses, and the MS2 scans acquire fragmentation data for the most abundant precursors.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify "Oxidation (M)" as a variable modification. This will search for peptides with a mass shift of +15.9949 Da on methionine residues.

    • If using the ¹⁸O labeling method, also include "Oxidation (M) + ¹⁸O" as a variable modification (+17.9992 Da).

    • Quantify the extent of oxidation at a specific site by comparing the peak areas or intensities of the oxidized peptide vs. the unoxidized (or ¹⁸O-labeled) peptide.

Protocol: In Vitro Methionine Sulfoxide Reductase (Msr) Activity Assay

This protocol measures the activity of MsrA or MsrB in a cell extract or with a purified enzyme using a fluorescently-labeled substrate and HPLC analysis.

1. Materials:

  • Cell lysate or purified Msr enzyme.

  • Substrate: Dabsyl-Methionine-S-Sulfoxide (for MsrA) or Dabsyl-Methionine-R-Sulfoxide (for MsrB). A racemic mixture can be used to measure total activity.

  • Reductant: Dithiothreitol (DTT).

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5.

  • Stop Solution: Acetonitrile.

  • HPLC system with a C18 column and a UV-Vis detector.

2. Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture in the reaction buffer containing the protein extract (e.g., 50-200 µg) and DTT (final concentration 20 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the dabsylated methionine sulfoxide substrate to a final concentration of 0.2-0.5 mM.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 2-3 volumes of acetonitrile.

    • Centrifuge the sample to pellet precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the product (dabsyl-methionine) from the substrate using a suitable gradient of acetonitrile and water.

    • Monitor the elution profile at the absorbance maximum for dabsyl chloride (~436 nm).

  • Data Analysis:

    • Quantify the peak area of the dabsyl-methionine product.

    • Calculate the amount of product formed using a standard curve generated with known concentrations of dabsyl-methionine.

    • Express enzyme activity in units such as nmol of product formed per minute per mg of protein.

Conclusion

The role of this compound extends far beyond its canonical function as the initiator of protein synthesis. Only the L-enantiomer is directly incorporated, with the D-form requiring enzymatic conversion. Within the protein, methionine is a key structural element, contributing to hydrophobic packing and forming uniquely stabilizing interactions with aromatic residues. Critically, the reversible oxidation of its sulfur side chain establishes methionine as a pivotal redox sensor and a key component of the cellular antioxidant defense system. This reversible post-translational modification provides a sophisticated mechanism for regulating protein function in response to oxidative stress. Furthermore, as the metabolic precursor to SAM and cysteine, methionine sits at the crossroads of cellular methylation, redox homeostasis, and biosynthesis. A thorough understanding of these multifaceted roles is indispensable for researchers in molecular biology and is of paramount importance for drug development professionals targeting pathways involving protein stability, redox signaling, and epigenetic regulation.

References

The Metabolic Fate of (+-)-Methionine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in a myriad of cellular processes, extending far beyond its fundamental function as a building block for proteins. Its racemic form, (+-)-methionine, undergoes a series of complex metabolic transformations that vary across different organisms. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in mammals, birds, fish, and microorganisms. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these intricate biochemical processes. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations into structured tables for comparative analysis, offers detailed experimental protocols for key assays, and employs Graphviz visualizations to elucidate complex metabolic and experimental workflows.

Introduction

Methionine is a critical component of cellular metabolism, serving as a precursor for the universal methyl donor S-adenosylmethionine (SAM), the antioxidant glutathione, and polyamines.[1] The metabolic pathways of methionine are tightly regulated and interconnected with other major metabolic networks, including one-carbon metabolism. While the L-isomeric form of methionine is directly utilized in protein synthesis, the D-isomer, often present in synthetic methionine supplements used in animal feed and research, must first be converted to its L-form to become biologically active.[2] Understanding the nuances of this compound metabolism across different species is crucial for advancements in nutrition, disease research, and the development of therapeutic interventions.

Core Metabolic Pathways of Methionine

The metabolism of methionine can be broadly categorized into several key pathways: the Methionine Cycle, the Transsulfuration Pathway, the Salvage Pathway, and Polyamine Biosynthesis.

The Methionine Cycle (Transmethylation)

The central pathway of methionine metabolism is the methionine cycle, which is primarily responsible for the generation of SAM. This cycle begins with the activation of L-methionine to SAM by the enzyme Methionine Adenosyltransferase (MAT) .[3] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[4] This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine and adenosine by S-Adenosylhomocysteine Hydrolase (SAHH) .[1] Homocysteine can then be remethylated back to methionine to complete the cycle. This remethylation is catalyzed by two different enzymes: Methionine Synthase (MS) , which utilizes methylcobalamin (a form of vitamin B12) and 5-methyltetrahydrofolate as cofactors, and Betaine-Homocysteine S-Methyltransferase (BHMT) , which uses betaine as the methyl donor.

The Transsulfuration Pathway

When methionine is in excess or when there is a demand for cysteine, homocysteine can be directed into the transsulfuration pathway. This pathway converts homocysteine to cysteine in two enzymatic steps. First, Cystathionine β-Synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine. Subsequently, Cystathionine γ-Lyase (CTH or CSE) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a crucial precursor for the synthesis of glutathione, a major intracellular antioxidant.

The Methionine Salvage Pathway

The methionine salvage pathway, also known as the 5'-methylthioadenosine (MTA) cycle, is essential for regenerating methionine from a byproduct of polyamine synthesis. This pathway recycles the methylthio group of MTA, which is formed from decarboxylated SAM, back into methionine. This intricate pathway involves a series of enzymatic reactions that are critical for maintaining the methionine pool, especially in tissues with high rates of polyamine synthesis.

Polyamine Biosynthesis

SAM is also a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, proliferation, and differentiation. Decarboxylated SAM, formed by the action of SAM decarboxylase, donates its aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine.

Metabolism of D-Methionine

The D-enantiomer of methionine is not directly incorporated into proteins. Its metabolic utilization requires conversion to L-methionine. This conversion is primarily a two-step process. First, D-Amino Acid Oxidase (DAAO) , a flavoenzyme, catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMB). In the second step, KMB is transaminated to L-methionine by various transaminases, which transfer an amino group from an amino acid donor.

Quantitative Data on Methionine Metabolism

For a comprehensive understanding, quantitative data on enzyme kinetics and metabolite concentrations are crucial. The following tables summarize available data from various organisms. It is important to note that experimental conditions can significantly influence these values.

Table 1: Kinetic Parameters of Key Enzymes in Methionine Metabolism
EnzymeOrganism/TissueSubstrateKm (µM)Vmax (units)Reference(s)
Methionine Adenosyltransferase (MAT) Mycobacterium smegmatisL-Methionine230 ± 401.8 ± 0.1 µmol/min/mg
Mycobacterium smegmatisATP200 ± 401.8 ± 0.1 µmol/min/mg
Methanococcus jannaschiiL-Methionine130 ± 201.2 µmol/min/mg
Methanococcus jannaschiiATP80 ± 101.2 µmol/min/mg
S-Adenosylhomocysteine Hydrolase (SAHH) Human (recombinant)SAH21.822.9 µM/min
Methionine Synthase (MS) Dehalococcoides mccartyi (core-MetE)Methylcob(III)alamin~240kcat ≈ 60 s-1
Dehalococcoides mccartyi (core-MetE)L-Homocysteine~50kcat ≈ 60 s-1
Betaine-Homocysteine S-Methyltransferase (BHMT) Aphanothece halophyticaGlycinebetaine4300595 nmol/h/mg
Aphanothece halophyticaL-Homocysteine1300595 nmol/h/mg
Cystathionine β-Synthase (CBS) Saccharomyces cerevisiaeL-Serine1200-
Saccharomyces cerevisiaeL-Homocysteine2000 (substrate inhibition)-
Cystathionine γ-Lyase (CTH) Human (recombinant)L-Cystathionine5002.5 units/mg
D-Amino Acid Oxidase (DAAO) Chicken (small intestine)D-Methionine--

Note: Units for Vmax vary between studies and are presented as reported.

Table 2: Concentrations of Methionine and Related Metabolites in Various Organisms and Tissues
MetaboliteOrganism/TissueConcentrationReference(s)
L-MethionineRat Liver~50-100 nmol/g
Rat Brain~30-50 nmol/g
Rat Kidney~40-80 nmol/g
Atlantic Salmon Liver (Met-deficient diet)~0.2 µmol/100g
Atlantic Salmon Muscle (Met-deficient diet)~0.1 µmol/100g
S-Adenosylmethionine (SAM)Rat Liver~60-80 nmol/g
Atlantic Salmon Liver (Met-deficient diet)~2.5 nmol/100g
Saccharomyces cerevisiae (Kyokai No. 6, Met-supplemented)31.8 mg/g CDW
Saccharomyces cerevisiae (S288C, Met-supplemented)12.5 mg/g CDW
S-Adenosylhomocysteine (SAH)Rat Liver~10-15 nmol/g
Atlantic Salmon Liver (Met-deficient diet)~0.5 nmol/100g
HomocysteineHuman Plasma5-15 µM

Note: CDW = Cell Dry Weight. Concentrations can vary significantly based on diet, age, and physiological state.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for studying methionine metabolism. This section provides methodologies for key experiments.

Methionine Adenosyltransferase (MAT) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature.

Principle: The activity of MAT is determined by measuring the amount of pyrophosphate (PPi) produced in the reaction where methionine and ATP are converted to SAM. The PPi is then used in a series of coupled enzymatic reactions that result in the formation of a colored product, which can be measured spectrophotometrically.

Materials:

  • MAT Assay Buffer

  • MAT Substrate Mix (containing L-methionine and ATP)

  • Detection Enzyme Mix

  • Developer Mix

  • MAT Positive Control

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Sample Preparation: Homogenize soft tissues (~50 mg) or pelleted cells (~5 x 106) in 500 µL of ice-cold MAT Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

  • Reaction Setup:

    • Add 2-20 µL of the sample to wells of the microplate. For each sample, prepare a parallel well as a sample background control.

    • Adjust the volume in all wells to 50 µL with MAT Assay Buffer.

    • For a positive control, add 10-20 µL of diluted MAT Positive Control to a well and adjust the volume to 50 µL.

  • Reaction Mix Preparation: Prepare a Reaction Mix for the samples and a Sample Background Mix (without the MAT substrate) according to the kit instructions.

  • Measurement:

    • Add 50 µL of the Reaction Mix to the sample and positive control wells.

    • Add 50 µL of the Sample Background Mix to the sample background control wells.

    • Immediately start measuring the absorbance at 570 nm in kinetic mode at 37°C for 30-60 minutes.

  • Calculation: The MAT activity is calculated from the rate of change in absorbance, after subtracting the background, and by using a standard curve prepared with a pyrophosphate standard.

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric)

This protocol is based on the quantification of homocysteine produced from the hydrolysis of SAH.

Principle: The homocysteine produced by SAHH reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Phosphate buffer (pH 7.2)

  • S-adenosylhomocysteine (SAH) solution

  • Ellman's reagent (DTNB) solution

  • Adenosine deaminase (to prevent the reverse reaction)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Setup: In a microplate well, combine the phosphate buffer, adenosine deaminase, and the sample containing SAHH.

  • Initiate Reaction: Add the SAH solution to start the reaction.

  • Color Development: Add the DTNB solution.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

  • Calculation: The SAHH activity is calculated from the initial rate of TNB formation, using the molar extinction coefficient of TNB (13,600 M-1cm-1).

Metabolic Flux Analysis of Methionine Metabolism using 13C-Methionine and LC-MS/MS

This protocol provides a general workflow for tracing the metabolism of methionine using a stable isotope-labeled precursor.

Principle: Cells are cultured in a medium containing [U-13C]-methionine. The incorporation of the 13C label into downstream metabolites of the methionine pathways is then quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The labeling kinetics are used to calculate the metabolic fluxes through the different pathways.

Materials:

  • Cell culture medium depleted of methionine

  • [U-13C]-L-methionine

  • Cell culture supplies (flasks, incubators, etc.)

  • LC-MS/MS system

  • Solvents for extraction and chromatography

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with the methionine-free medium supplemented with a known concentration of [U-13C]-L-methionine.

    • Incubate the cells for various time points to monitor the labeling kinetics.

  • Metabolite Extraction:

    • At each time point, rapidly quench the metabolism by washing the cells with ice-cold saline.

    • Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method to separate and quantify the different isotopologues of methionine and its metabolites (e.g., SAM, SAH, homocysteine, cystathionine, cysteine).

  • Data Analysis and Flux Calculation:

    • Correct the raw data for natural isotope abundance.

    • Use the time-course data of isotope labeling to fit a metabolic model and calculate the fluxes through the different reactions of the methionine metabolic network.

Visualizations of Pathways and Workflows

Visual representations are invaluable for understanding complex biological systems. The following diagrams were generated using Graphviz (DOT language).

Methionine Metabolic Pathways

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_d_met D-Methionine Metabolism cluster_polyamine Polyamine Synthesis L-Methionine L-Methionine SAM SAM L-Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferases dcSAM Decarboxylated SAM SAM->dcSAM SAM Decarboxylase SAM->dcSAM Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L-Methionine MS / BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Homocysteine->Cystathionine L-Cysteine L-Cysteine Cystathionine->L-Cysteine CTH D-Methionine D-Methionine KMB 2-keto-4-methylthio- butyric acid D-Methionine->KMB DAAO KMB->L-Methionine Transaminases Spermidine/Spermine Spermidine/Spermine dcSAM->Spermidine/Spermine

Overview of the major metabolic pathways of methionine.
Experimental Workflow for Metabolic Flux Analysis

Metabolic_Flux_Analysis_Workflow A Cell Culture B Isotope Labeling (e.g., 13C-Methionine) A->B C Time-Course Sampling B->C D Metabolism Quenching C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing and Isotopologue Distribution Analysis F->G H Metabolic Flux Calculation G->H

A generalized workflow for metabolic flux analysis.

Conclusion

The metabolism of this compound is a complex and highly regulated network of biochemical reactions that is fundamental to cellular function across a wide range of organisms. This technical guide has provided a detailed overview of the core metabolic pathways, a compilation of quantitative data on enzyme kinetics and metabolite concentrations, and practical experimental protocols. The provided visualizations offer a clear framework for understanding these intricate processes. A thorough comprehension of methionine metabolism is not only essential for basic research in physiology and biochemistry but also holds significant promise for the development of novel therapeutic strategies for a variety of diseases, including cancer and metabolic disorders, and for optimizing nutritional strategies in animal production. Further research is warranted to expand the quantitative dataset, particularly for non-mammalian species, and to further elucidate the regulatory mechanisms that govern these critical metabolic pathways.

References

What is the significance of (+-)-methionine as a sulfur-containing amino acid?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Significance of (+-)-Methionine as a Sulfur-Containing Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, a unique sulfur-containing essential amino acid, holds a central position in cellular metabolism, extending far beyond its fundamental role as a protein building block. Its racemic form, this compound, encompasses both the biologically predominant L-methionine and the less utilized D-methionine. This guide provides a comprehensive technical overview of methionine's significance, focusing on the intricate metabolic pathways it governs, its quantitative aspects in cellular physiology, and its profound implications in health and disease. Detailed experimental protocols for the analysis of methionine and its key metabolic enzymes are provided, alongside visual representations of its core signaling pathways to facilitate a deeper understanding for research and drug development applications.

Introduction to Methionine

Methionine (Met) is one of two sulfur-containing proteinogenic amino acids, distinguished by its S-methyl thioether side chain.[1][2] As an essential amino acid, it cannot be synthesized de novo by humans and must be obtained from dietary sources.[1] The biologically active enantiomer is L-methionine. While D-methionine can be converted to L-methionine in some species, this process is inefficient in humans, with a significant portion of ingested D-methionine being excreted in the urine.[3][4] Racemic (+-)- or DL-methionine is often used in nutritional supplements and research, making an understanding of both isomers relevant.

The significance of methionine stems from several key biological roles:

  • Initiation of Protein Synthesis: The codon AUG, which codes for methionine, is the most common start codon for protein translation in eukaryotes. Consequently, L-methionine is the initiating amino acid for virtually all newly synthesized proteins.

  • Precursor to S-Adenosylmethionine (SAM): Methionine is the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions.

  • Source of Sulfur: Through the transsulfuration pathway, methionine provides the sulfur atom for the synthesis of other crucial sulfur-containing compounds, including cysteine, glutathione, and taurine.

  • Metabolic Hub: Methionine metabolism is intricately linked to one-carbon metabolism, folate and vitamin B12 cycles, and the synthesis of polyamines.

Core Metabolic Pathways

Methionine metabolism is primarily organized into three interconnected pathways that originate with L-methionine. These pathways collectively regulate cellular methylation potential, redox homeostasis, and polyamine synthesis.

The Methionine Cycle (One-Carbon Metabolism)

The methionine cycle is a fundamental pathway that regenerates methionine and produces SAM.

  • Activation: Methionine is activated by the enzyme Methionine Adenosyltransferase (MAT), which combines methionine with ATP to form S-adenosylmethionine (SAM).

  • Methylation: SAM donates its activated methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH).

  • Hydrolysis: SAH is hydrolyzed to homocysteine (Hcy) and adenosine by SAH hydrolase.

  • Remethylation: Homocysteine is remethylated back to methionine to complete the cycle. This crucial step is primarily catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (from the folate cycle) as the methyl donor. An alternative pathway in the liver utilizes betaine-homocysteine methyltransferase (BHMT).

Methionine_Cycle Met L-Methionine invis1 Met->invis1 ATP ATP ATP->invis1 SAM S-Adenosylmethionine (SAM) invis2 SAM->invis2 Acceptor Acceptor (DNA, RNA, Protein) Acceptor->invis2 Methylated_Acceptor Methylated Acceptor SAH S-Adenosylhomocysteine (SAH) Hcy Homocysteine (Hcy) SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (B12) Hcy->Met THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF invis1->SAM MAT invis2->Methylated_Acceptor invis2->SAH Methyl- transferases invis3

References

How does the racemic nature of (+-)-methionine affect its biological activity?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and numerous metabolic processes. Commercially, methionine is often supplied as a racemic mixture, designated as (+-)-methionine or DL-methionine, which contains equal parts of D-methionine and L-methionine stereoisomers. While chemically similar, only the L-isomer is directly utilized by organisms for protein synthesis.[1] The biological activity of racemic methionine is therefore entirely dependent on the host's ability to efficiently convert the D-isomer into the biologically active L-form. This guide provides a comprehensive overview of the metabolic pathways, comparative bioavailability, and cellular signaling mechanisms affected by the racemic nature of methionine, supported by quantitative data and detailed experimental methodologies.

Metabolic Fate and Bio-conversion of Methionine Stereoisomers

The fundamental difference in the biological activity of this compound's components lies in their metabolic handling. While L-methionine is directly incorporated into the metabolic pool, D-methionine must undergo a stereospecific conversion.

L-Methionine: This isomer is readily absorbed and utilized by the body for critical functions, including:

  • Protein Synthesis: Serving as a building block for proteins.[2]

  • Precursor to S-adenosylmethionine (SAM): SAM is the primary methyl group donor in the body, essential for the methylation of DNA, proteins, and lipids.[3][4]

  • Synthesis of Cysteine: Through the transsulfuration pathway.[5]

D-Methionine Conversion: The utilization of D-methionine is an indirect process, primarily occurring in the liver and kidneys. It involves a two-step enzymatic cascade to convert it into its L-isomer.

  • Oxidative Deamination: The enzyme D-amino acid oxidase (DAAO), a flavoprotein, catalyzes the oxidation of D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMB), producing ammonia and hydrogen peroxide as byproducts.

  • Transamination: KMB is then converted to L-methionine by a transaminase enzyme, which transfers an amino group from another amino acid (like glutamate) to KMB.

The efficiency of this conversion is a key determinant of the overall biological value of racemic methionine.

D_Methionine_Conversion cluster_transamination D_Met D-Methionine KMB 2-oxo-4-methylthiobutyric acid (KMB) D_Met->KMB Oxidative Deamination L_Met L-Methionine KMB->L_Met Transamination Metabolic_Pool Metabolic Pool (Protein Synthesis, SAM, etc.) L_Met->Metabolic_Pool DAAO D-Amino Acid Oxidase (DAAO) DAAO->D_Met Transaminase Transaminase Transaminase->KMB AA_Donor Amino Acid Donor (e.g., Glutamate) AA_Keto α-Keto Acid (e.g., α-Ketoglutarate) AA_Donor->AA_Keto

Caption: Enzymatic conversion of D-methionine to L-methionine.

Quantitative Analysis of Biological Activity

The biological efficacy of D-methionine is typically expressed as its Relative Bioavailability (RBV) or bioequivalence compared to L-methionine, which is considered the 100% bioavailable standard. While the conversion process is generally efficient, it is not always 100%, and can vary by species.

SpeciesParameter MeasuredRelative Bioavailability of D-Met (vs. L-Met = 100%)Reference(s)
Pigs (Nursery) Nitrogen Retention89.6%
Urinary Nitrogen Output87.6%
Pigs (Weanling) Nitrogen Retention101% (95% CI: 57%–146%)
Average Daily Gain (ADG)99.6% (95% CI: 65%–134%)
Broilers (Starter) Carcass PercentageSignificantly higher for L-Met
Feed to Gain Ratio (F:G)Improved with L-Met vs DL-Met
Humans Nitrogen RetentionL-Met improved retention, D-Met had no effect
Rats In vivo conversion (IV)>90%

Note: Confidence Intervals (CI) indicate the range of plausible values for the true bioavailability.

These data indicate that for production animals like pigs, D-methionine is highly bioavailable, approaching the efficacy of L-methionine. However, subtle differences in performance metrics like feed efficiency in broilers and less efficient utilization in humans have been noted. The conversion of D-methionine requires energy and enzymatic resources, which may represent a metabolic cost.

Experimental Protocols: Assessing Methionine Bioavailability

The slope-ratio assay, often employing nitrogen balance or growth performance, is a standard methodology for determining the relative bioavailability of amino acid isomers.

Slope-Ratio Assay Protocol (Nitrogen Balance Method)
  • Basal Diet Formulation: A basal diet is formulated to be deficient only in methionine but adequate in all other nutrients.

  • Animal Acclimation: Subjects (e.g., nursery pigs) are adapted to individual metabolism cages to allow for the separate and quantitative collection of urine and feces.

  • Dietary Treatments:

    • Group 1: Basal Diet (Negative Control).

    • Groups 2 & 3: Basal Diet + graded levels of supplemental L-methionine (Reference Standard).

    • Groups 4 & 5: Basal Diet + equimolar graded levels of supplemental D-methionine (Test Substance).

  • Experimental Period: Following an adaptation phase, feces and urine are collected over a set period (e.g., 5 days). Feed intake is precisely recorded.

  • Sample Analysis: Samples are analyzed for total nitrogen content to calculate nitrogen retention (N intake - N excretion).

  • Statistical Analysis: Linear regression is performed by plotting nitrogen retention (the response) against the supplemental intake of each methionine isomer. The relative bioavailability is calculated as the ratio of the slope of the D-methionine regression line to the slope of the L-methionine regression line, multiplied by 100.

Slope_Ratio_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Formulate Met-Deficient Basal Diet A3 Randomly Assign Animals to Dietary Groups A1->A3 A2 Acclimate Animals to Metabolism Cages A2->A3 B1 Feed Diets: - Basal - Basal + L-Met (Graded) - Basal + D-Met (Graded) A3->B1 B2 Measure Feed Intake B1->B2 B3 Quantitative Collection of Urine & Feces B1->B3 C2 Calculate Nitrogen Retention B2->C2 C1 Analyze Samplesfor Nitrogen Content B3->C1 C1->C2 C3 Perform Slope-Ratio Regression Analysis C2->C3 D1 Determine Relative Bioavailability (RBV) of D-Met C3->D1

Caption: Workflow for a slope-ratio bioavailability assay.

Impact on Cellular Signaling Pathways

Methionine availability is a crucial signal for cellular growth and proliferation, primarily through the mechanistic target of rapamycin complex 1 (mTORC1) pathway. mTORC1 acts as a central regulator, integrating signals from nutrients (like amino acids), energy levels, and growth factors to control protein synthesis.

L-methionine, or its metabolite SAM, activates mTORC1. This activation can occur through several proposed mechanisms:

  • Extracellular Sensing: The taste receptor T1R1/T1R3 can act as a cell-surface sensor for amino acids, including methionine, initiating a signaling cascade that activates mTORC1.

  • Intracellular Sensing: Inside the cell, a protein named SAMTOR has been identified as a direct sensor of SAM levels. When SAM levels are high, SAMTOR releases its inhibition on the mTORC1 pathway, leading to its activation.

Activated mTORC1 promotes cell growth by phosphorylating key downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn enhances protein translation. Since D-methionine must first be converted to L-methionine to produce SAM, its ability to activate this critical pathway is dependent on the rate and efficiency of its conversion.

mTOR_Signaling Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAMTOR SAMTOR SAM->SAMTOR Binds to & inhibits SAMTOR mTORC1 mTORC1 SAMTOR->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inactivates) Growth Protein Synthesis & Cell Growth S6K1->Growth EIF4EBP1->Growth Inhibition

Caption: Methionine/SAM signaling through the mTORC1 pathway.

Conclusion

The racemic nature of this compound dictates that its biological activity is contingent upon the enzymatic conversion of the D-isomer to the active L-isomer. For many species, particularly in animal nutrition, this conversion is highly efficient, rendering DL-methionine nearly as effective as pure L-methionine. However, this bioconversion represents a metabolic step that is not required for L-methionine, which may have subtle implications for energy expenditure and metabolic efficiency under certain conditions. Understanding the kinetics of this conversion, the factors that influence its efficiency, and its impact on downstream signaling pathways like mTORC1 is essential for optimizing nutritional formulations and for the development of targeted therapeutic interventions.

References

The Dual Role of Methionine: A Technical Guide to its Influence on Cellular Growth and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular metabolism, extending far beyond its fundamental function as a building block for protein synthesis. Its metabolic derivatives are central to a myriad of cellular processes, including epigenetic regulation, redox homeostasis, and the synthesis of polyamines, all of which are critical for cellular growth and proliferation. Notably, a fascinating dichotomy exists in the cellular response to methionine availability: while essential for the growth of normal cells, many cancer cell lines exhibit a unique dependency on exogenous methionine, a phenomenon termed "methionine dependence" or the "Hoffman effect".[1] This whitepaper provides an in-depth technical exploration of the multifaceted influence of (+-)-methionine on cellular growth and proliferation, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

The Central Role of Methionine Metabolism

The biological effects of methionine are primarily mediated through its conversion to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[2][3] This conversion is catalyzed by the enzyme methionine adenosyltransferase (MAT).[2] SAM is a critical substrate for all cellular methylation reactions, including the methylation of DNA, RNA, and proteins, such as histones. Furthermore, SAM is a precursor for the synthesis of polyamines and glutathione, a key antioxidant.

The metabolic fate of methionine is intricately linked to the regulation of cellular proliferation. The availability of methionine, and consequently SAM, directly impacts epigenetic landscapes, gene expression, and the activity of signaling pathways that govern cell cycle progression and survival.

Quantitative Effects of Methionine on Cellular Proliferation

Methionine availability has a profound and quantifiable impact on the proliferation of various cell lines, particularly those of cancerous origin. The following tables summarize key findings from in vitro studies.

Cell LineMethionine ConcentrationDurationEffect on ProliferationReference
MDA-MB-231 (Triple-Negative Breast Cancer)Methionine-restricted medium24 hoursSignificant growth arrest
MDA-MB-231 (Triple-Negative Breast Cancer)Methionine-deprived medium24 hoursNo significant effect on cell viability (MTT assay)
E0771 (Triple-Negative Breast Cancer)4% methionine restriction72 hoursInhibition of proliferation (flat growth curve)
4T1 (Triple-Negative Breast Cancer)4% methionine restriction72 hoursDecrease in cell count after an initial increase
PC-3 (Prostate Cancer)Methionine-free medium6 daysCessation of proliferation
LNCaP (Prostate Cancer)Methionine-free medium6 daysPartial inhibition of proliferation
HL-60 (Acute Leukemia)Methionine restrictionTime-dependentSignificant inhibition of proliferation (r = 0.7773)
Jurkat (Acute Leukemia)Methionine restrictionTime-dependentSignificant inhibition of proliferation (r = 0.8725)

Impact of Methionine on Cell Cycle Progression

Methionine restriction is known to induce cell cycle arrest in a cell-type-specific manner. This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclins like cyclin D1.

Cell LineMethionine ConcentrationDurationCell Cycle Phase ArrestKey Molecular ChangesReference
LNCaP (Prostate Cancer)Methionine-free medium6 daysG1 phase arrest (from 69% to 92% in G1)Accumulation of p21 and p27
PC-3 (Prostate Cancer)Methionine-free medium6 daysG2/M phase arrest (from 26.4% to 50.3% in G2/M)Accumulation of p27
DU-145 (Prostate Cancer)5 mg/ml L-methionine72 hoursS phase arrest (from 17% to 43% in S)-
MCF-7 (Breast Cancer)5 mg/ml L-methionine72 hoursG1 phase arrest (29% increase in G1 population)-
HL-60 (Acute Leukemia)Methionine restriction-G2/M phase arrest (P < 0.001)Reduced Cyclin B1 and CDC2 expression
Jurkat (Acute Leukemia)Methionine restriction-G2/M phase arrest (P < 0.001)Reduced Cyclin B1 and CDC2 expression

Methionine's Role in Apoptosis

In addition to cell cycle arrest, methionine deprivation can trigger apoptosis in certain cancer cell lines.

Cell LineMethionine ConcentrationDurationEffect on ApoptosisKey Molecular ChangesReference
PC-3 (Prostate Cancer)Methionine-free medium6 daysInduction of apoptosis (hypodiploid peak)-
HL-60 (Acute Leukemia)Methionine restriction-Significant induction of apoptosis (P < 0.001)Reduced Bcl-2 expression
Jurkat (Acute Leukemia)Methionine restriction-Significant induction of apoptosis (P < 0.05)Reduced Bcl-2 expression
MDA-MB-468, GILM2, MDA-MB-231 (TNBC)Methionine-free medium + Lexatumumab (TRAIL-R2 agonist)48 hours (Met-free), 24 hours (Lexa)Augmented lexatumumab-induced caspase activation and apoptosis-

Key Signaling Pathways Influenced by Methionine

Methionine Metabolism and its Downstream Effects

Methionine metabolism is central to its influence on cellular proliferation. The conversion of methionine to SAM fuels essential methylation reactions and the synthesis of polyamines, both critical for cell growth.

Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Polyamines Polyamines SAM->Polyamines SAM Decarboxylase Methylation DNA, RNA, Histone Methylation SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methionine Synthase

Core Methionine Metabolic Pathways.
mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth, and its activity is modulated by amino acid availability, including methionine. Methionine, through its metabolite SAM, can activate mTORC1 signaling. The protein SAMTOR has been identified as a SAM sensor that links methionine metabolism to the mTORC1 pathway.

Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAMTOR SAMTOR SAM->SAMTOR inhibits binding GATOR1 GATOR1 SAMTOR->GATOR1 inhibits mTORC1 mTORC1 GATOR1->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

Methionine-mTORC1 Signaling Axis.

Experimental Protocols

In Vitro Methionine Restriction

Objective: To study the effects of methionine deprivation on cultured cells.

Materials:

  • Basal cell culture medium deficient in methionine (e.g., DMEM or RPMI 1640)

  • Complete medium (containing standard methionine concentration)

  • Dialyzed fetal bovine serum (dFBS) to minimize exogenous methionine

  • L-methionine stock solution

  • Cell line of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Culture cells in complete medium to ~70-80% confluency.

  • Prepare methionine-restricted medium by supplementing methionine-deficient basal medium with dFBS and other necessary components, omitting L-methionine.

  • Prepare control medium by supplementing the same basal medium with a physiological concentration of L-methionine.

  • Wash the cells once with sterile phosphate-buffered saline (PBS).

  • Replace the complete medium with either the methionine-restricted or control medium.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Proceed with downstream analyses such as proliferation assays, cell cycle analysis, or apoptosis assays.

Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of methionine on cell viability and proliferation.

Materials:

  • Cells cultured under control and methionine-restricted conditions in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with control or methionine-restricted media for the desired time.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells cultured under control and methionine-restricted conditions

  • Cold PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured under control and methionine-restricted conditions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To detect changes in the expression of key proteins involved in cell cycle regulation.

Materials:

  • Cell lysates from control and methionine-restricted cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-CDK2, anti-cdc2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the influence of methionine on cellular growth and proliferation.

cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation (Optional) CellCulture Cell Culture (Control vs. Met-Restriction) ProliferationAssay Proliferation Assay (e.g., MTT, Cell Counting) CellCulture->ProliferationAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry, PI Staining) CellCulture->CellCycleAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry, Annexin V) CellCulture->ApoptosisAssay WesternBlot Western Blot (p21, p27, Cyclins, etc.) CellCulture->WesternBlot Metabolomics Metabolomics (SAM/SAH levels) WesternBlot->Metabolomics Epigenetics Epigenetic Analysis (Histone Methylation) Metabolomics->Epigenetics SignalingAnalysis Signaling Pathway Analysis (e.g., mTORC1 activity) Metabolomics->SignalingAnalysis AnimalModel Animal Model (e.g., Xenograft) SignalingAnalysis->AnimalModel TumorGrowth Tumor Growth Measurement AnimalModel->TumorGrowth IHC Immunohistochemistry (Proliferation/Apoptosis Markers) AnimalModel->IHC

General Experimental Workflow.

Conclusion

(+/-)-Methionine exerts a complex and context-dependent influence on cellular growth and proliferation. Its central role in one-carbon metabolism positions it as a critical regulator of epigenetic modifications, polyamine synthesis, and key signaling pathways such as the mTORC1 cascade. The pronounced methionine dependency of many cancer cells presents a compelling therapeutic window. A thorough understanding of the molecular mechanisms underpinning methionine's effects, facilitated by the quantitative data and detailed experimental protocols outlined in this guide, is paramount for researchers and drug development professionals seeking to exploit this metabolic vulnerability for novel anticancer strategies. Further investigation into the intricate interplay between methionine metabolism and cellular signaling will undoubtedly unveil new targets and therapeutic avenues.

References

The Pivotal Role of (+-)-Methionine in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Methionine, an essential sulfur-containing amino acid, stands at the crossroads of cellular metabolism, serving as a central hub for the intricate network of biochemical reactions known as one-carbon metabolism. This technical guide provides an in-depth exploration of the multifaceted functions of methionine, detailing its critical role in the synthesis of the universal methyl donor S-adenosylmethionine (SAM), and its subsequent contributions to transmethylation, transsulfuration, and polyamine synthesis pathways. We delve into the enzymatic machinery, regulatory mechanisms, and key signaling pathways that govern methionine metabolism. This document is intended to be a comprehensive resource, featuring quantitative data, detailed experimental protocols, and visual representations of the metabolic and signaling networks to facilitate a deeper understanding and further research in this vital area of cellular biochemistry.

Introduction: Methionine as a Linchpin of One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected biochemical pathways that mediate the transfer of one-carbon units, such as methyl (-CH3), methylene (-CH2-), and formyl (-CHO) groups.[1] These reactions are fundamental to a vast array of cellular processes, including the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and the regulation of epigenetic modifications through methylation of DNA, RNA, and proteins.[2][3]

At the heart of this network lies the essential amino acid (+/-)-methionine. Its significance extends far beyond its role as a protein building block. Methionine is the direct precursor to S-adenosylmethionine (SAM), the primary methyl donor for the majority of methylation reactions within the cell.[4][5] The metabolic fate of methionine is tightly regulated and funneled into three major pathways, each with distinct and vital physiological outcomes:

  • The Methionine Cycle: This central pathway is responsible for the synthesis of SAM and the regeneration of methionine.

  • The Transsulfuration Pathway: This pathway connects methionine metabolism to the synthesis of another sulfur-containing amino acid, cysteine, and the master antioxidant, glutathione.

  • Polyamine Synthesis: This pathway utilizes a derivative of SAM for the production of polyamines, which are essential for cell growth, proliferation, and differentiation.

This guide will provide a detailed examination of each of these pathways, highlighting the function of (+/-)-methionine at their core.

The Methionine Cycle: The Engine of Methylation

The methionine cycle is a critical pathway that ensures a continuous supply of SAM for cellular methylation reactions. The cycle begins with the activation of methionine and proceeds through a series of enzymatic steps to regenerate methionine from its demethylated product.

The key steps and enzymes involved in the methionine cycle are:

  • Synthesis of S-Adenosylmethionine (SAM): Methionine is activated by the enzyme Methionine Adenosyltransferase (MAT) , which catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming SAM.

  • Transmethylation: SAM donates its activated methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and small molecules, in reactions catalyzed by various methyltransferases (MTs) . This process yields S-adenosylhomocysteine (SAH).

  • Hydrolysis of S-Adenosylhomocysteine (SAH): SAH is a potent inhibitor of methyltransferases and must be rapidly removed. S-Adenosylhomocysteine Hydrolase (SAHH) catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine.

  • Regeneration of Methionine: Homocysteine is remethylated to form methionine, a reaction catalyzed by Methionine Synthase (MS) . This enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate) as the methyl donor and requires vitamin B12 as a cofactor. This step directly links the methionine cycle with the folate cycle, another crucial arm of one-carbon metabolism.

Mandatory Visualization: The Methionine Cycle

Methionine_Cycle cluster_0 Methionine Cycle cluster_1 Inputs/Outputs Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methyl-Acceptor) Hcy Homocysteine SAH->Hcy SAHH (H2O -> Adenosine) Methyl_Acceptor Methylated Product SAH->Methyl_Acceptor Hcy->Met MS (5-Methyl-THF -> THF) Vitamin B12 THF_cycle Folate Cycle Hcy->THF_cycle ATP ATP ATP->Met Acceptor Methyl Acceptor Acceptor->SAM Transsulfuration_Pathway cluster_0 Transsulfuration Pathway cluster_1 Inputs & Outputs Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS (Serine -> H2O) PLP, SAM (+) Cys Cysteine Cystathionine->Cys CGL (H2O -> α-ketobutyrate + NH3) PLP GSH Glutathione Synthesis Cys->GSH Serine Serine Serine->Hcy Polyamine_Synthesis cluster_0 Polyamine Synthesis cluster_1 Inputs SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC (-CO2) Spermidine Spermidine dcSAM->Spermidine Putrescine Putrescine dcSAM->Putrescine Spermine Spermine Spermidine->Spermine Spermine Synthase (from dcSAM) Putrescine->Spermidine Signaling_Regulation cluster_0 Signaling Inputs cluster_1 Signaling Pathways cluster_2 Metabolic Outputs Methionine_High High Methionine mTORC1 mTORC1 Methionine_High->mTORC1 Activates Low_Energy Low Energy (High AMP) AMPK AMPK Low_Energy->AMPK Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes AMPK->mTORC1 Inhibits Anabolic_Pathways Anabolic Pathways AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways AMPK->Catabolic_Pathways Activates LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Add Internal Standards (d3-SAM, d5-SAH) Sample->Spike Precipitate Protein Precipitation (e.g., TCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Standard_Curve Generate Standard Curve Detect->Standard_Curve Quantify Quantify SAM and SAH Standard_Curve->Quantify

References

The Multifaceted Role of (+-)-Methionine in Antioxidant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular defense against oxidative stress. Its antioxidant capabilities are not confined to a single mechanism but are rather a combination of direct radical scavenging, precursor function for other critical antioxidants, and involvement in enzymatic repair systems and signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms by which (+/-)-methionine contributes to the antioxidant defense network, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Direct Radical Scavenging Activity

Methionine can directly interact with and neutralize a variety of reactive oxygen species (ROS), thereby protecting other vital cellular components from oxidative damage. The sulfur atom in its side chain is particularly susceptible to oxidation, readily reacting with oxidants to form methionine sulfoxide.

Quantitative Data on Methionine's Reactivity with ROS

The efficacy of methionine as a direct scavenger is underscored by its reaction rate constants with various ROS.

Reactive Oxygen Species (ROS)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Experimental ConditionsReference
Peroxynitrous acid (HOONO)(1.7 ± 0.1) x 10³pH 7.4, 25°C[1]
Peroxynitrite anion (ONOO⁻)8.6 ± 0.2pH 7.4, 25°C[1]
Peroxynitrite (competing mechanisms)181 ± 8pH 7.4, 25°C[2][3]
Hydrogen Peroxide (H₂O₂) in GlyMetGly tripeptide7.9 ± 0.6 x 10⁻³Not specified[4]

Precursor to Cysteine and Glutathione

A significant indirect antioxidant role of methionine lies in its function as a precursor for the synthesis of other crucial antioxidant molecules, most notably cysteine and glutathione (GSH), often referred to as the "master antioxidant". This conversion occurs via the transsulfuration pathway.

The Transsulfuration Pathway

This metabolic pathway channels homocysteine, derived from methionine, into the synthesis of cysteine, which is the rate-limiting substrate for glutathione synthesis.

Transsulfuration_Pathway Met Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione (GSH) Cys->GSH GCL, GS

Caption: The Transsulfuration Pathway for Glutathione Synthesis.
Quantitative Impact of Methionine on Glutathione Levels

Studies in animal models have demonstrated the significant influence of dietary methionine on tissue glutathione concentrations.

Animal ModelMethionine InterventionTissueChange in Glutathione (GSH) LevelReference
Male Wistar Rats1% L-methionine in drinking waterSerumSlight, non-significant decrease (27.53 to 24.89 µM)
Female Wistar Rats1% L-methionine in drinking waterSerumNon-significant increase (21.38 to 32.30 µM)
Male F-344 RatsMethionine restriction (0.17% vs 0.86%)Blood81% increase in mature rats, 164% in old rats
Male F-344 RatsMethionine restriction (0.17% vs 0.86%)LiverDecreased to 40% of control
Male Sprague-Dawley Rat Hepatocytes0.5 or 1.0 mmol/L L-methionine + L-cysteineHepatocytesTwofold increase by day 6
Male Wistar RatsL-methionine-supplemented diet (16.0 g/kg) for 1 and 3 monthsLiverHigher than control

The Methionine Sulfoxide Reductase (Msr) System

The oxidation of methionine to methionine sulfoxide, while a key aspect of its direct scavenging activity, is a reversible process thanks to the methionine sulfoxide reductase (Msr) system. This enzymatic system reduces methionine sulfoxide back to methionine, thereby restoring protein function and allowing methionine residues to act as catalytic antioxidants. The Msr system comprises two main classes of enzymes, MsrA and MsrB, which stereospecifically reduce the S and R epimers of methionine sulfoxide, respectively.

The Methionine Sulfoxide Reductase Cycle

The cyclic oxidation and reduction of methionine residues, facilitated by the Msr system and the thioredoxin (Trx) reducing system, provides a continuous defense against oxidative insults.

Msr_Cycle cluster_Trx_System Thioredoxin System Met Protein-Methionine MetO Protein-Methionine Sulfoxide Met->MetO ROS MetO->Met MsrA / MsrB Msr MsrA / MsrB (reduced) Msr_ox MsrA / MsrB (oxidized) Msr->Msr_ox Msr_ox->Msr Thioredoxin Trx_red Thioredoxin (reduced) Trx_red->Msr_ox Trx_ox Thioredoxin (oxidized) Trx_ox->Trx_red Thioredoxin Reductase NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR Thioredoxin Reductase

Caption: The Methionine Sulfoxide Reductase (Msr) Cycle.
Specific Activities of Methionine Sulfoxide Reductases

The catalytic efficiency of Msr enzymes is critical for the antioxidant function of this system.

EnzymeSubstrateSpecific ActivityOrganism/TissueReference
bMsrA (control)DABS-Met-S-(o)6.5 ± 1.19 nmol/min/mgBovine
MsrB1 (Sec-containing)Dabsyl-Met-R-SO~4-fold higher than MsrB2 and MsrB3Mammalian cells
MsrB2Dabsyl-Met-R-SOKₘ = 0.17 mMMammalian cells
MsrB1 (Sec/Cys mutants)Dabsyl-Met-R-SOKₘ = 0.9-1.1 mMMammalian cells
MsrB3Dabsyl-Met-R-SOKₘ = 2.9 mMMammalian cells

Modulation of Antioxidant Signaling Pathways

Methionine metabolism influences key signaling pathways that regulate the expression of a wide array of antioxidant and detoxification enzymes.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of cellular redox homeostasis. Methionine availability has been shown to activate Nrf2, leading to the upregulation of numerous antioxidant genes.

Nrf2_ARE_Pathway Met (+)-Methionine Keap1 Keap1 Met->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitination & Degradation Nrf2->Ub via Keap1-Cul3 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation to Nucleus Cul3 Cul3 ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., GCL, HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the Nrf2-ARE Signaling Pathway by Methionine.
Impact of Methionine on Antioxidant Enzyme Activities

Methionine supplementation has been shown to modulate the activities of key antioxidant enzymes, although the effects can vary depending on the dose and duration of treatment.

Animal ModelMethionine InterventionTissueSOD ActivityCatalase ActivityGPx ActivityReference
Young Wistar Rats0.2-0.4 g/kg Met (subcutaneous)LiverDecreased (MetO and Met+MetO groups)DecreasedEnhanced (MetO and Met+MetO groups)
Male Wistar Rats1 g/kg/day L-methionine (oral, 21 days)LiverSignificantly reducedSignificantly reducedSignificantly reduced
Male F-344 RatsMethionine restriction (0.17% vs 0.86%)LiverNo changeNot measuredDecreased
Male F-344 RatsMethionine restriction (0.17% vs 0.86%)KidneyNot measuredNot measuredIncreased
Male Wistar RatsL-methionine-supplemented diet (16.0 g/kg) for 1 and 3 monthsLiverNot specifiedHigher than controlHigher than control

Experimental Protocols

Measurement of Superoxide Dismutase (SOD) Activity

Principle: This assay is based on the inhibition of the reduction of a suitable substrate (e.g., nitroblue tetrazolium, cytochrome c, or a tetrazolium salt like WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of the substrate. The degree of inhibition is proportional to the SOD activity.

Protocol (using a tetrazolium salt, WST-1):

  • Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer (e.g., 20 mM HEPES buffer, pH 7.2, containing 1 mM EGTA, 210 mM mannitol, and 70 mM sucrose) on ice. Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C. Collect the supernatant for the assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Reagent Preparation:

    • WST Working Solution: Prepare according to the manufacturer's instructions, typically by dissolving the WST salt in the provided buffer.

    • Enzyme Working Solution: Prepare the xanthine oxidase solution in the appropriate buffer as per the kit's protocol.

    • Sample Dilution: Dilute the sample supernatant with the assay buffer to a concentration that falls within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the diluted sample, standard (purified SOD), or blank (assay buffer) to each well.

    • Add 200 µL of WST Working Solution to each well.

    • Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well.

    • Mix gently and incubate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage inhibition of the rate of WST-1 reduction for each sample and standard. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%. The SOD activity is then expressed as U/mg of protein.

Measurement of Glutathione Peroxidase (GPx) Activity

Principle: This is a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by glutathione (GSH), which is oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to the GPx activity.

Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates as described for the SOD assay.

  • Reagent Preparation:

    • Assay Buffer: Typically a phosphate buffer (e.g., 50 mM, pH 7.0) containing EDTA.

    • NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.

    • Glutathione Reductase (GR) Solution: Prepare a solution of GR in the assay buffer.

    • Glutathione (GSH) Solution: Prepare a fresh solution of GSH in the assay buffer.

    • Substrate Solution: Prepare a solution of the organic hydroperoxide (e.g., cumene hydroperoxide) in the appropriate solvent.

  • Assay Procedure (spectrophotometer cuvette):

    • To a cuvette, add the assay buffer, NADPH solution, GR solution, and GSH solution.

    • Add the sample supernatant and mix gently.

    • Incubate for a few minutes at a controlled temperature (e.g., 25°C or 37°C) to allow for the reduction of any pre-existing GSSG.

    • Initiate the reaction by adding the substrate solution.

    • Immediately monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculation: The rate of decrease in absorbance (ΔA₃₄₀/min) is used to calculate the GPx activity. One unit of GPx activity is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. The activity is expressed as U/mg of protein.

Measurement of Methionine Sulfoxide Reductase (Msr) Activity

Principle: This assay measures the reduction of a dabsylated methionine sulfoxide substrate to dabsyl-methionine, which can be separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).

Protocol:

  • Substrate Preparation: Synthesize dabsyl-L-methionine-S-sulfoxide (for MsrA) or dabsyl-L-methionine-R-sulfoxide (for MsrB).

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, dithiothreitol (DTT) as a reducing agent, the dabsylated substrate, and the sample supernatant.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of a solvent like acetonitrile, which precipitates the proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute the dabsyl-methionine product with an appropriate mobile phase (e.g., a gradient of acetonitrile in an acetate buffer).

  • Quantification: Monitor the elution profile at the appropriate wavelength for dabsyl derivatives (around 436 nm). Quantify the amount of dabsyl-methionine produced by comparing its peak area to a standard curve of known concentrations of dabsyl-methionine.

  • Calculation: The Msr activity is expressed as nmol of dabsyl-methionine produced per minute per mg of protein.

Western Blot Analysis of Nrf2 Activation

Principle: Western blotting is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key event in its activation. This involves separating nuclear and cytoplasmic protein fractions, resolving them by SDS-PAGE, transferring them to a membrane, and probing with an antibody specific for Nrf2.

Protocol:

  • Cell Treatment and Fractionation: Treat cells with the compound of interest (e.g., methionine) for the desired time. Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol involving differential centrifugation.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • SDS-PAGE: Load equal amounts of protein from each fraction onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to Nrf2 in the nuclear fraction indicates the level of its activation. A loading control for the nuclear fraction (e.g., Lamin B1 or Histone H3) should also be probed on the same blot to ensure equal loading.

Conclusion

(+/-)-Methionine is a versatile and indispensable component of the cellular antioxidant defense system. Its contributions extend from direct chemical quenching of reactive species to providing the essential building blocks for the synthesis of glutathione. The catalytic antioxidant cycle involving methionine residues in proteins and the Msr system provides a renewable shield against oxidative damage. Furthermore, methionine's influence on the Nrf2 signaling pathway highlights its role in orchestrating a broad and coordinated antioxidant response. A thorough understanding of these multifaceted mechanisms is crucial for researchers and professionals in the fields of nutrition, toxicology, and drug development, particularly in the context of age-related diseases and conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for further investigation into the antioxidant properties of methionine and its potential therapeutic applications.

References

The Multifaceted World of Methionine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methionine, an essential sulfur-containing amino acid, is a fundamental building block of proteins and a key player in a multitude of metabolic processes. Its unique chemical structure, featuring a thioether side chain, makes it susceptible to modification, giving rise to a diverse array of derivatives with distinct and critical biological functions. This technical guide provides an in-depth exploration of the known derivatives of (+-)-methionine, their physiological roles, and the experimental methodologies used to investigate them. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for advancing research in this field.

S-Adenosylmethionine (SAMe): The Universal Methyl Donor

S-adenosylmethionine (SAMe) is arguably the most crucial derivative of methionine, acting as the primary methyl group donor in over 40 metabolic reactions.[1] This function is vital for the synthesis and regulation of numerous biological molecules, including nucleic acids, proteins, lipids, hormones, and neurotransmitters.[1][2]

Functions
  • Transmethylation: SAMe donates its methyl group to a vast array of substrates, a process essential for epigenetic regulation (DNA and histone methylation), and the synthesis of compounds like creatine, phosphatidylcholine, and epinephrine.[1][2]

  • Transsulfuration: SAMe is a precursor for the synthesis of cysteine and subsequently glutathione, a major endogenous antioxidant.

  • Polyamine Synthesis: SAMe is a key component in the production of polyamines such as spermidine and spermine, which are critical for cell growth and proliferation.

  • Therapeutic Applications: SAMe has been extensively studied for its therapeutic potential in various conditions, including depression, liver disease, and osteoarthritis.

Quantitative Data: Clinical Efficacy of SAMe
ConditionDosageStudy DesignKey FindingsReference
Depression 800-3600 mg/dayOpen-label clinical trial (n=13) in Parkinson's disease patients10 out of 11 patients who completed the study had at least a 50% improvement on the 17-point Hamilton Depression Scale (HDS). The mean HDS score decreased from 27.09 to 9.55.
Depression 800 mg/day8-week double-blind, randomized, controlled trial (n=49)A clinically relevant but not statistically significant reduction in MADRS score of 3.76 points in favor of SAMe was observed.
Depression Intravenous14-day double-blind comparison with oral imipramine (n=18)By the end of the second week, 66% of patients receiving SAMe showed clinically significant improvement in depressive symptoms, compared to 22% of those on imipramine.
Depression Not specifiedOpen trial (n=9)Seven of the nine depressed inpatients showed improvement or remission of their symptoms.
Liver Disease 1000-1200 mg/daySystematic review of 15 studiesSAMe was effective in improving liver-related parameters, with the most common doses being 1000 mg or 1200 mg per day.
Liver Disease Not specifiedSystematic review and meta-analysis of 12 RCTs (n=705)SAMe treatment led to significant reductions in total bilirubin (TBIL) and aspartate transaminase (AST) levels.
Experimental Protocol: Methyltransferase Activity Assay (Colorimetric)

This protocol outlines a method for the kinetic evaluation of methyltransferase activity using a colorimetric assay kit. The assay measures the production of S-adenosyl homocysteine (SAH), a product of the methyl transfer reaction.

Materials:

  • Methyltransferase Activity Assay Kit (e.g., Abcam ab273307 or similar)

  • Purified methyltransferase enzyme

  • Substrate for the methyltransferase

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Reagent Preparation: Prepare all kit components (MT Assay Buffer, Enzyme Mixes, SAM Cofactor, SAH Standard) according to the manufacturer's instructions. Warm the MT Assay Buffer to 37 °C.

  • Sample Preparation:

    • Dilute the purified methyltransferase and its substrate to the desired concentrations using the MT Assay Buffer.

    • In a 96-well plate, combine the methyltransferase and its substrate to a final volume of 50 µL per well.

    • Negative Control: Prepare a well with the assay buffer only (no enzyme).

    • Positive Control: Prepare a well with the positive control provided in the kit.

  • SAH Standard Curve Preparation:

    • Prepare a series of dilutions of the SAH standard in MT Assay Buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).

    • Add 50 µL of each standard to separate wells.

  • Reaction Mix Preparation: Prepare the Sample Reaction Mix according to the kit protocol, which typically includes the enzyme mixes and the red probe.

  • Reaction Initiation and Measurement:

    • Add the appropriate volume of the Sample Reaction Mix to all wells (samples, controls, and standards).

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Measure the absorbance at 570 nm in kinetic mode every 30 seconds for at least 45 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA570/min) for each sample from the linear portion of the kinetic curve.

    • Subtract the rate of the negative control from the sample rates.

    • Plot the absorbance of the SAH standards against their concentrations to generate a standard curve.

    • Use the standard curve to convert the ΔA570/min of the samples to the rate of SAH formation (pmol/min).

    • Calculate the methyltransferase activity.

Signaling Pathway: SAMe Metabolism

SAMe_Metabolism Met Methionine SAMe S-Adenosylmethionine (SAMe) Met->SAMe MAT ATP ATP ATP->SAMe Methylated_Substrate Methylated Product SAMe->Methylated_Substrate Methyltransferases SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Spermidine Spermidine/ Spermine SAMe->Spermidine Polyamine Synthesis Substrate Acceptor Substrate Substrate->Methylated_Substrate Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Methionine Synthase Cys Cysteine Hcy->Cys Transsulfuration Pathway GSH Glutathione Cys->GSH Methionine_Oxidation_Repair Met Methionine in Proteins MetSO_S Methionine-S-sulfoxide Met->MetSO_S Oxidation MetSO_R Methionine-R-sulfoxide Met->MetSO_R Oxidation ROS Reactive Oxygen Species (ROS) ROS->Met MetSO_S->Met Reduction MetSO_R->Met Reduction MsrA MsrA MsrA->MetSO_S MsrB MsrB MsrB->MetSO_R

References

The Double-Edged Sword of Methionine: A Technical Guide to its Role in Aging and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the intricate role of the essential amino acid methionine in the processes of aging and the pathogenesis of various diseases. This whitepaper, targeted towards researchers, scientists, and professionals in drug development, consolidates the current understanding of methionine metabolism, highlighting the effects of methionine restriction on longevity and healthspan. It provides a detailed overview of the underlying molecular mechanisms, experimental protocols, and quantitative data from key studies, offering a valuable resource for the scientific community.

Executive Summary

Methionine, an essential sulfur-containing amino acid, is indispensable for protein synthesis and serves as the precursor for the universal methyl donor S-adenosylmethionine (SAM). While vital for normal physiological functions, emerging evidence strongly suggests that dietary restriction of methionine can extend lifespan and ameliorate a range of age-related diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This guide provides an in-depth analysis of the current scientific landscape surrounding methionine's impact on health, with a focus on the therapeutic potential of methionine restriction.

Methionine Metabolism: A Central Hub in Cellular Regulation

Methionine metabolism is intricately linked to several key cellular processes. The methionine cycle, the transsulfuration pathway, and the polyamine synthesis pathway are the three major metabolic routes for methionine.

  • The Methionine Cycle: This cycle is responsible for the regeneration of methionine and the production of SAM. SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and cellular signaling.

  • The Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine. Cysteine is a precursor for the major intracellular antioxidant glutathione (GSH), as well as for hydrogen sulfide (H2S), a signaling molecule with protective effects.[1]

  • Polyamine Synthesis: SAM is also a key molecule in the synthesis of polyamines, such as spermidine, which are involved in cell growth, proliferation, and autophagy.

The Role of Methionine in Aging and Longevity

Dietary restriction of methionine has been shown to extend lifespan in a variety of organisms, from yeast to rodents.[2] This pro-longevity effect is attributed to a complex interplay of molecular mechanisms that converge on key aging-related signaling pathways.

Key Signaling Pathways

3.1.1 mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by nutrients, including amino acids. Methionine, through its metabolite SAM, activates mTORC1.[3][4] The protein SAMTOR has been identified as a direct sensor of SAM, which, upon binding, relieves its inhibition of the GATOR1 complex, leading to mTORC1 activation.[5] Methionine restriction, by reducing SAM levels, leads to the inhibition of mTORC1, which in turn promotes autophagy and cellular stress resistance, contributing to lifespan extension.

mTORC1_Signaling cluster_MR Methionine Restriction Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Metabolism SAMTOR SAMTOR SAM->SAMTOR Binds to PP2A PP2A SAM->PP2A Methylates & Activates GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PP2A->mTORC1 Activates Methionine_low Low Methionine SAM_low Low SAM Methionine_low->SAM_low SAMTOR_active Active SAMTOR SAM_low->SAMTOR_active GATOR1_active Active GATOR1 mTORC1_inactive Inactive mTORC1 Autophagy_active Induced Autophagy IGF1_Signaling MR Methionine Restriction GH Growth Hormone (GH) MR->GH Reduces Liver Liver GH->Liver Stimulates IGF1 IGF-1 Liver->IGF1 Produces IGF1R IGF-1 Receptor IGF1->IGF1R Binds to PI3K PI3K IGF1R->PI3K Activates AKT Akt PI3K->AKT Activates FOXO FOXO AKT->FOXO Inhibits StressResistance Stress Resistance & Longevity FOXO->StressResistance Promotes Transsulfuration_Pathway Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions CBS CBS (Cystathionine β-synthase) SAM->CBS Allosterically Activates Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Condensation H2S Hydrogen Sulfide (H2S) Homocysteine->H2S Production Serine Serine Cysteine Cysteine Cystathionine->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Synthesis Cysteine->H2S Production CGL CGL (Cystathionine γ-lyase) MR Methionine Restriction MR->CBS Upregulates MR->CGL Upregulates MR_Cancer_Workflow cluster_effects Effects of Methionine Restriction on Cancer Cells MR Methionine Restriction CancerCells Methionine-Dependent Cancer Cells CellCycle Cell Cycle Progression CancerCells->CellCycle Inhibits Apoptosis Apoptosis CancerCells->Apoptosis Induces Chemosensitivity Sensitivity to Chemotherapy CancerCells->Chemosensitivity Increases TumorGrowth Tumor Growth Yeast_CLS_Workflow Inoculation Inoculate Yeast in Liquid Culture Growth Grow to Stationary Phase Inoculation->Growth Sampling Take Aliquots at Time Intervals Growth->Sampling Dilution Serial Dilution Sampling->Dilution Plating Plate on Rich Media Dilution->Plating Incubation Incubate and Count Colonies (CFUs) Plating->Incubation Analysis Calculate Percent Survival Incubation->Analysis

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Proteins with [³⁵S]-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling with [³⁵S]-(±)-methionine is a cornerstone technique for studying the biosynthesis, turnover, and post-translational modifications of proteins within a cellular context. This method relies on the incorporation of the radioactive amino acid [³⁵S]-methionine into newly synthesized proteins, allowing for their direct detection and quantification. These application notes provide detailed protocols for both steady-state labeling and pulse-chase analysis to determine protein half-life.

Principle of Metabolic Labeling

In metabolic labeling, cultured cells are incubated in a medium where the natural methionine is replaced with its radioactive counterpart, [³⁵S]-methionine. As cells synthesize new proteins, they incorporate this radiolabeled amino acid. The amount of incorporated radioactivity is directly proportional to the rate of protein synthesis. Labeled proteins can then be visualized by autoradiography after separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and quantified using scintillation counting or phosphorimaging.[1][2][3]

Key Applications:

  • Determination of protein synthesis rates.

  • Analysis of protein stability and degradation (half-life) through pulse-chase experiments.[4][5]

  • Monitoring protein processing and trafficking.

  • Studying the effects of drugs or other stimuli on protein synthesis.

Diagram: Principle of [³⁵S]-Methionine Metabolic Labeling

cluster_cell Cultured Cell ribosome Ribosome protein Newly Synthesized Radiolabeled Protein ribosome->protein mrna mRNA mrna->ribosome Translation trna [³⁵S]-Met-tRNA trna->ribosome media Methionine-free Medium + [³⁵S]-Methionine media->trna Cellular Uptake & Aminoacylation

Caption: Incorporation of [³⁵S]-methionine into nascent polypeptide chains.

Experimental Protocols

I. Standard Metabolic Labeling for Protein Synthesis Rate

This protocol is designed to measure the rate of protein synthesis under specific experimental conditions.

A. Materials and Reagents

Reagent/Material Specifications Storage
Cell CultureActively growing, sub-confluent cell culture37°C, 5% CO₂
[³⁵S]-MethionineHigh specific activity (>1000 Ci/mmol)-20°C
Starvation MediumMethionine-free DMEM/RPMI-16404°C
Labeling MediumStarvation medium + [³⁵S]-MethioninePrepared fresh
Phosphate-Buffered Saline (PBS)pH 7.4, sterileRoom Temperature
Lysis Buffer (RIPA or similar)Containing protease and phosphatase inhibitors4°C
Protein Assay ReagentBCA or BradfordRoom Temperature
SDS-PAGE reagentsGels, running buffer, loading buffer4°C
Scintillation CocktailFor radioactive quantificationRoom Temperature
Cell ScrapersSterile, for adherent cellsRoom Temperature
Microcentrifuge Tubes1.5 mLRoom Temperature

B. Protocol Steps

  • Cell Preparation: Plate cells to be 70-80% confluent on the day of the experiment.

  • Starvation:

    • Aspirate the growth medium from the cells.

    • Wash the cells twice with pre-warmed, sterile PBS.

    • Add pre-warmed Starvation Medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator to deplete intracellular methionine pools.

  • Labeling:

    • Prepare the Labeling Medium by adding [³⁵S]-methionine to the Starvation Medium (typically 50-250 µCi/mL, optimize for cell type).

    • Aspirate the Starvation Medium.

    • Add the Labeling Medium to the cells.

    • Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • Aspirate the Labeling Medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification and Analysis:

    • Determine the total protein concentration of the lysate using a standard protein assay.

    • To measure total [³⁵S]-methionine incorporation, precipitate proteins from a small aliquot of the lysate using trichloroacetic acid (TCA), and measure the radioactivity of the precipitate using a scintillation counter.

    • For analysis of specific proteins, proceed to immunoprecipitation followed by SDS-PAGE and autoradiography or phosphorimaging.

II. Pulse-Chase Protocol for Protein Half-Life Determination

This protocol is used to determine the stability of a protein of interest.

A. Additional Materials

Reagent/Material Specifications Storage
Chase MediumComplete growth medium with excess unlabeled methionine (e.g., 10-100 mM)4°C

B. Protocol Steps

  • Cell Preparation and Starvation: Follow steps 1 and 2 from the Standard Metabolic Labeling protocol.

  • Pulse:

    • Aspirate the Starvation Medium.

    • Add Labeling Medium and incubate for a short period (the "pulse"), typically 15-30 minutes, to label newly synthesized proteins.

  • Chase:

    • Aspirate the Labeling Medium.

    • Wash the cells twice with pre-warmed Chase Medium to remove any remaining [³⁵S]-methionine.

    • Add pre-warmed Chase Medium to the cells. This is time point zero (t=0) of the chase.

    • Return the cells to the 37°C CO₂ incubator.

  • Time Course Collection:

    • At various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes), harvest the cells as described in the Cell Lysis section (Step 4) of the standard protocol. The duration of the chase will depend on the expected half-life of the protein of interest.

  • Analysis:

    • Immunoprecipitate the protein of interest from each time point.

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Visualize the radiolabeled protein by autoradiography or phosphorimaging.

    • Quantify the band intensity at each time point. The rate of decrease in signal intensity corresponds to the degradation rate of the protein.

Diagram: Experimental Workflow for Pulse-Chase Analysis

cluster_prep Preparation cluster_label Labeling cluster_chase Chase cluster_analysis Analysis start Plate Cells (70-80% Confluency) starve Wash with PBS and Starve (Methionine-free medium, 30-60 min) start->starve pulse Pulse with [³⁵S]-Methionine (15-30 min) starve->pulse chase_start Wash and Add Chase Medium (Excess unlabeled Methionine) pulse->chase_start chase_tp Incubate and Collect Samples at Different Time Points chase_start->chase_tp lysis Cell Lysis chase_tp->lysis ip Immunoprecipitation lysis->ip sds SDS-PAGE ip->sds autorad Autoradiography / Phosphorimaging sds->autorad quant Quantification and Half-Life Calculation autorad->quant

Caption: Step-by-step workflow for a pulse-chase experiment.

Data Presentation

Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Total Protein Synthesis Rate

Condition/Treatment Total Protein (µg) [³⁵S]-Methionine Incorporated (CPM) Specific Activity (CPM/µg protein) % of Control
Control100%
Treatment A
Treatment B

Table 2: Protein Half-Life Determination (Pulse-Chase)

Time Point (minutes) Band Intensity (Arbitrary Units) % of Initial Intensity (t=0)
0100%
30
60
120
240
  • Plotting the "% of Initial Intensity" against time on a semi-logarithmic graph allows for the calculation of the protein's half-life (t½).

Safety Precautions

  • [³⁵S] is a low-energy beta emitter. Always handle [³⁵S]-methionine and all radioactive waste in designated areas, following institutional radiation safety guidelines.

  • Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Work behind a plexiglass shield to minimize exposure.

  • Solutions containing [³⁵S]-labeled compounds can release volatile radioactive by-products. It is recommended to work in a fume hood and use a charcoal trap when opening vials of [³⁵S]-methionine.

  • Monitor for contamination using a Geiger counter and perform wipe tests regularly.

Troubleshooting

Problem Possible Cause Solution
Low signal Inefficient labelingOptimize starvation time and [³⁵S]-methionine concentration. Ensure cells are healthy and actively dividing.
Protein of interest has low abundance or slow turnoverIncrease labeling time or the amount of cell lysate used for immunoprecipitation.
High background Incomplete washingEnsure thorough washing with ice-cold PBS after labeling and with wash buffers after immunoprecipitation.
Non-specific antibody bindingOptimize antibody concentration and include appropriate controls (e.g., pre-immune serum).
Smearing on gel Protein degradationUse fresh lysis buffer with sufficient protease inhibitors and keep samples on ice at all times.
Cell stressHandle cells gently and ensure media are pre-warmed to avoid temperature shock.

References

Application Notes and Protocols for SILAC-based Quantitative Proteomics Using Isotopic Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique enables the accurate relative quantification of protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome.[3][4] One of the essential amino acids that can be utilized for SILAC is methionine. This document provides detailed application notes and protocols for the use of isotopically labeled methionine, commonly referred to as "heavy" methionine, in SILAC-based quantitative proteomics. While the query specified "(+-)-methionine," in the context of SILAC, this typically refers to the use of heavy, isotopically labeled forms of L-methionine for quantitative analysis, not a racemic mixture of D- and L-isomers.

Methionine is a particularly useful amino acid for SILAC for several reasons. It is an essential amino acid, meaning that cells must acquire it from the culture medium, ensuring efficient incorporation of the labeled form.[5] Furthermore, methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor in cells. This makes heavy methionine labeling, often termed "heavy methyl-SILAC," a valuable tool for studying the dynamics of protein and histone methylation, crucial post-translational modifications in cellular signaling and regulation.

These application notes will guide researchers through the principles of methionine-based SILAC, detailed experimental procedures, data analysis considerations, and troubleshooting tips.

Principle of Methionine-based SILAC

The core principle of SILAC involves growing two populations of cells in media that are identical in composition, except for one or more amino acids. One population is cultured in "light" medium containing the natural, unlabeled amino acid (e.g., L-methionine), while the other is cultured in "heavy" medium containing a stable isotope-labeled version of that same amino acid (e.g., L-[¹³C₅, ¹⁵N₁]-methionine).

Over the course of several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. Following experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS).

In the mass spectrometer, a given peptide from the "heavy" sample will have a higher mass than its "light" counterpart due to the incorporated stable isotopes. The ratio of the intensities of the heavy and light peptide peaks in the mass spectrum directly corresponds to the relative abundance of that protein in the two cell populations.

Applications

Methionine-based SILAC is a versatile technique with a broad range of applications in proteomics research and drug development, including:

  • Global Protein Expression Profiling: Quantifying changes in protein abundance in response to drug treatment, disease states, or genetic modifications.

  • Post-Translational Modification (PTM) Analysis: Specifically, the use of heavy methionine allows for the quantitative analysis of methylation dynamics on proteins and histones, providing insights into epigenetic regulation and signaling pathways.

  • Signal Transduction Pathway Analysis: Elucidating the components and dynamics of signaling pathways, such as the EGFR and mTOR pathways, by quantifying changes in protein expression and phosphorylation upon stimulation or inhibition.

  • Protein-Protein Interaction Studies: Differentiating true interaction partners from non-specific background contaminants in co-immunoprecipitation experiments.

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a SILAC experiment using heavy methionine.

Cell Culture and Adaptation to SILAC Media

The first and most critical phase of a SILAC experiment is the complete incorporation of the heavy amino acid into the cellular proteome.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine.

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids.

  • "Light" L-methionine.

  • "Heavy" isotopically labeled L-methionine (e.g., L-[¹³C₅, ¹⁵N₁]-methionine).

  • Standard cell culture supplements (e.g., penicillin-streptomycin, L-glutamine).

Protocol:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions and supplement it with "light" L-methionine to the normal physiological concentration.

    • Heavy Medium: Reconstitute the methionine-deficient medium and supplement it with "heavy" L-methionine to the same final concentration as the light medium.

    • To both media, add dFBS to the desired concentration (typically 10%) and other necessary supplements.

    • Sterile-filter the complete media using a 0.22 µm filter.

  • Cell Adaptation:

    • Culture two separate populations of your cells of interest.

    • For the "light" population, culture the cells in the prepared "light" medium.

    • For the "heavy" population, culture the cells in the prepared "heavy" medium.

    • Passage the cells for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the heavy methionine. The required number of passages will depend on the cell line's doubling time.

    • Optional but Recommended: To confirm labeling efficiency, harvest a small aliquot of the "heavy" labeled cells, extract proteins, perform a quick in-gel digest, and analyze by MS to check for the presence of any remaining "light" peptides.

Experimental Treatment and Cell Harvesting

Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental conditions.

Protocol:

  • Plate an equal number of "light" and "heavy" labeled cells for your experiment.

  • Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while treating the other population with a vehicle control (e.g., "light" cells).

  • After the desired treatment period, harvest the cells.

  • Wash the cells with ice-cold PBS to remove any remaining media.

  • Cell pellets can be stored at -80°C until further processing.

Protein Extraction, Digestion, and Peptide Cleanup

Protocol:

  • Cell Lysis and Protein Quantification:

    • Resuspend the "light" and "heavy" cell pellets in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing of Lysates:

    • Combine an equal amount of protein from the "light" and "heavy" lysates (typically 1:1 ratio). This is a critical step to ensure accurate quantification.

  • Protein Digestion:

    • Proteins can be digested either in-solution or in-gel.

    • In-solution digestion:

      • Reduce the disulfide bonds in the protein mixture with DTT.

      • Alkylate the cysteine residues with iodoacetamide.

      • Digest the proteins overnight with sequencing-grade trypsin.

    • In-gel digestion:

      • Run the mixed protein lysate on a 1D SDS-PAGE gel.

      • Excise the gel lane and cut it into small pieces.

      • Perform in-gel reduction, alkylation, and trypsin digestion.

  • Peptide Cleanup:

    • Following digestion, desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method to remove contaminants that can interfere with MS analysis.

LC-MS/MS Analysis and Data Processing

Protocol:

  • LC-MS/MS Analysis:

    • Analyze the purified peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography (nLC) system.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

  • Data Analysis:

    • Use specialized proteomics software packages such as MaxQuant, Proteome Discoverer, or FragPipe for data analysis.

    • The software will perform peptide and protein identification by searching the MS/MS spectra against a protein database.

    • Crucially, the software will also quantify the relative abundance of proteins by calculating the intensity ratios of the "heavy" and "light" peptide pairs.

    • The search parameters should be set to include the mass shift corresponding to the heavy methionine as a variable modification.

Data Presentation

Quantitative proteomics data from SILAC experiments are typically presented in tables that summarize the identified proteins and their corresponding abundance ratios. The following is an example of how quantitative data for proteins involved in a signaling pathway might be presented.

Table 1: Example of Quantitative Data for Proteins in the mTOR Signaling Pathway Following Rapamycin Treatment

Protein NameGene SymbolUniProt IDH/L Ratiolog₂(H/L Ratio)p-valueRegulation
Serine/threonine-protein kinase mTORMTORP423450.98-0.030.85Unchanged
Regulatory-associated protein of mTORRPTORQ8N1220.52-0.940.002Down
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1Q135411.890.920.015Up
Ribosomal protein S6 kinase beta-1RPS6KB1P234430.45-1.150.001Down
Unc-51 like autophagy activating kinase 1ULK1O753851.650.720.021Up

H/L Ratio: Ratio of the abundance of the protein in the heavy-labeled (treated) sample to the light-labeled (control) sample. log₂(H/L Ratio): Log2 transformation of the H/L ratio, which is often used for symmetrical representation of up- and down-regulation. p-value: Statistical significance of the observed change in protein abundance. Regulation: Indicates whether the protein is up-regulated, down-regulated, or unchanged based on the H/L ratio and p-value.

Mandatory Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light_Culture Cell Culture ('Light' Medium) + Light Methionine Control Control Treatment Light_Culture->Control >5 Cell Doublings Heavy_Culture Cell Culture ('Heavy' Medium) + Heavy Methionine Experiment Experimental Treatment Heavy_Culture->Experiment >5 Cell Doublings Mix Mix Cell Lysates (1:1 Ratio) Control->Mix Experiment->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Simplified mTOR Signaling Pathway

mTOR_Pathway cluster_Upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_Downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Amino_Acids Amino Acids Amino_Acids->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis + Autophagy Autophagy mTORC1->Autophagy - Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Simplified representation of the mTOR signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Labeling Insufficient number of cell doublings.Increase the number of cell passages in SILAC medium and verify labeling efficiency by MS.
Contamination with unlabeled amino acids from serum.Ensure the use of dialyzed FBS.
Poor Cell Growth Toxicity of heavy amino acids.This is rare, but ensure the correct concentration of the heavy amino acid is used.
Depletion of essential nutrients in dialyzed serum.Supplement the medium with necessary growth factors if required.
Low Number of Identified Proteins Inefficient protein extraction or digestion.Optimize lysis buffer and digestion protocol. Ensure complete reduction and alkylation.
Poor peptide cleanup.Use appropriate desalting methods to remove contaminants.
Inaccurate Quantification Unequal mixing of "light" and "heavy" lysates.Perform accurate protein quantification before mixing.
Software-related issues.Ensure correct SILAC settings are used in the data analysis software, including specifying the heavy label.

Conclusion

SILAC using heavy methionine is a robust and versatile technique for quantitative proteomics. It provides accurate and reliable quantification of protein expression and is particularly powerful for studying post-translational modifications like methylation. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully apply this method to gain valuable insights into complex biological processes and accelerate drug discovery and development.

References

Applications of Isotopically Labeled Methionine in Protein Turnover and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of protein turnover and degradation are fundamental to cellular homeostasis, and their dysregulation is implicated in numerous diseases. The use of stable isotope-labeled amino acids, particularly methionine, has become a cornerstone for accurately quantifying the rates of protein synthesis and degradation. Methionine is an essential amino acid, serving as the initiation residue for most protein synthesis and playing a crucial role in cellular metabolism, including the donation of methyl groups for various biochemical reactions.[1][2][3][4] This makes isotopically labeled methionine an ideal tracer for monitoring the entire lifecycle of proteins.

This document provides detailed application notes and experimental protocols for utilizing (+/-)-methionine and its stable isotope-labeled counterparts in the study of protein turnover and degradation. The primary technique highlighted is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics.[5]

Key Applications

  • Determination of Protein Half-Life: By introducing a "heavy" isotope-labeled methionine into the cellular environment, researchers can track its incorporation into newly synthesized proteins and the subsequent decay of the "light," pre-existing protein population over time. This allows for the precise calculation of the half-life of individual proteins on a proteome-wide scale.

  • Quantification of Protein Synthesis and Degradation Rates: Pulse-chase experiments using labeled methionine enable the distinct measurement of both the rate of new protein synthesis and the rate of degradation of existing proteins. This provides a comprehensive view of protein homeostasis.

  • Studying the Effects of Drug Candidates on Protein Stability: Researchers can assess how small molecules or other therapeutic interventions alter the turnover rates of specific proteins or the entire proteome, providing insights into their mechanism of action.

  • Investigating Disease-Related Alterations in Proteostasis: The SILAC methodology can be applied to compare protein turnover in healthy versus diseased cells, identifying proteins with altered stability that may contribute to the disease phenotype.

Data Presentation

The following table summarizes representative quantitative data on protein half-lives determined using stable isotope labeling with amino acids. This data illustrates the wide range of protein stabilities within a cell.

Protein CategoryRepresentative Half-Life Range (Hours)
Regulatory Proteins (e.g., transcription factors, cyclins)< 1
Metabolic Enzymes24 - 72
Structural Proteins (e.g., cytoskeletal components)> 100
Overall Proteome Range 3 - 573

Experimental Protocols

Protocol 1: Standard SILAC for Protein Turnover Analysis

This protocol outlines a "pulse-chase" experiment using heavy-labeled methionine to determine protein degradation rates.

Materials:

  • Cells of interest (e.g., human adenocarcinoma A549 cells)

  • DMEM for SILAC, lacking L-methionine

  • "Light" L-methionine

  • "Heavy" L-methionine (e.g., ¹³C₅, ¹⁵N₁-L-methionine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels and reagents

  • In-gel digestion kit (containing trypsin)

  • LC-MS/MS instrumentation and software for data analysis

Procedure:

  • Cell Adaptation (Labeling Phase):

    • Culture cells for at least five to six doublings in "heavy" SILAC medium (DMEM supplemented with "heavy" L-methionine and dFBS) to ensure >99% incorporation of the heavy amino acid into the proteome.

  • Chase Phase:

    • At time point zero (t=0), aspirate the heavy medium, wash the cells twice with pre-warmed sterile PBS.

    • Replace the heavy medium with "light" SILAC medium (DMEM supplemented with "light" L-methionine and dFBS). This initiates the "chase."

    • Harvest cells at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8 hours).

  • Sample Preparation:

    • For each time point, wash the cells with ice-cold PBS, scrape, and pellet them by centrifugation.

    • Lyse the cell pellets in lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of each lysate.

  • Protein Separation and Digestion:

    • Separate equal amounts of protein from each time point by 1D SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue).

    • Excise gel bands and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of heavy and light peptides at each time point using appropriate software (e.g., MaxQuant, MSQuant).

    • The rate of disappearance of the heavy-labeled peptide signal over time reflects the protein's degradation rate.

    • Calculate the protein half-life (T₁/₂) using the formula: T₁/₂ = ln(2) / k, where k is the degradation rate constant determined from the decay curve.

Visualizations

Signaling Pathways and Experimental Workflows

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_protein Protein Synthesis & Degradation Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Cystathionine Cystathionine Hcy->Met MS, BHMT Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione Cys->GSH Degradation Protein Degradation Protein->Degradation AminoAcids Amino Acids Degradation->AminoAcids

Caption: Overview of key methionine metabolic pathways.

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A Adapt cells to 'Heavy' L-Methionine medium B Initiate 'Chase' with 'Light' L-Methionine medium A->B C Harvest cells at multiple time points B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE Separation D->E F In-gel Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Quantify Heavy/Light Peptide Ratios G->H I Calculate Protein Turnover Rates H->I

Caption: Experimental workflow for dynamic SILAC.

References

Preparing Methionine-Free Cell Culture Media for Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique used to study the dynamics of biological processes, particularly protein synthesis and post-translational modifications. This method involves introducing isotopically or chemically labeled amino acids into the cellular environment, where they are incorporated into newly synthesized proteins. Methionine, as an essential amino acid, is a common choice for such experiments. By replacing standard methionine with a labeled analog, researchers can specifically tag and subsequently detect, enrich, and identify proteins synthesized within a defined time window.

This document provides detailed protocols for the preparation of methionine-free cell culture media and its application in metabolic labeling experiments using non-radioactive methionine analogs. These methods are crucial for a variety of research applications, including proteomics, drug discovery, and the study of cellular metabolism.

Key Principles of Methionine-Free Labeling

The core principle of this technique is to deplete the intracellular pool of natural methionine and then introduce a methionine analog that can be incorporated into nascent polypeptide chains during translation.[1][2] To achieve this, cells are first cultured in a custom-prepared or commercially available methionine-free medium.[1] This "starvation" step enhances the subsequent incorporation of the analog. Following starvation, the methionine analog is added to the culture, allowing for the labeling of newly synthesized proteins.

Commonly used non-radioactive methionine analogs include L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG).[3] These analogs contain bioorthogonal functional groups (an azide and an alkyne, respectively) that do not interfere with biological processes.[4] These groups allow for the specific chemical ligation to reporter molecules, such as fluorescent dyes or biotin, via "click chemistry," enabling visualization or affinity purification of the labeled proteins.

Part 1: Preparation of Methionine-Free Cell Culture Media

The quality and composition of the cell culture medium are critical for the success of metabolic labeling experiments. While pre-made liquid methionine-free media are commercially available, preparing it from powder offers flexibility and can be more cost-effective.

Protocol 1: Reconstitution of Powdered Methionine-Free Medium

This protocol describes the preparation of 1 liter of methionine-free DMEM or RPMI-1640 from a powdered formulation.

Materials:

  • Powdered methionine-free DMEM or RPMI-1640 medium

  • High-purity, sterile water (e.g., cell culture grade, distilled, or deionized)

  • Sodium bicarbonate (NaHCO₃), cell culture grade

  • 1 N Hydrochloric acid (HCl) and 1 N Sodium hydroxide (NaOH) for pH adjustment

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Dissolve Powdered Medium: To a sterile mixing vessel, add approximately 900 mL of high-purity water. While gently stirring, slowly add the entire contents of the powdered medium packet. Continue stirring until the powder is completely dissolved. Do not heat the water.

  • Add Sodium Bicarbonate: Refer to the manufacturer's instructions for the precise amount of sodium bicarbonate to add. For example, standard DMEM typically requires 3.7 g/L, while RPMI-1640 requires 2.0 g/L.

  • Adjust pH: After the sodium bicarbonate has dissolved, adjust the pH of the medium to the desired range (typically 7.2-7.4 for most cell lines). Use 1 N HCl to lower the pH and 1 N NaOH to raise it. Perform this step in a sterile environment (e.g., a laminar flow hood).

  • Bring to Final Volume: Add high-purity water to bring the final volume to 1 liter.

  • Sterile Filtration: Sterilize the medium by passing it through a 0.22 µm filter unit.

  • Storage: Aliquot the sterile medium into sterile bottles and store at 2-8°C, protected from light. The prepared medium is typically stable for several weeks.

Quantitative Data: Common Media Formulations

The following tables summarize the standard concentrations of key components in DMEM and RPMI-1640. When preparing methionine-free media from a deficient base, other amino acids and components must be added back to these concentrations.

Table 1: Standard Amino Acid Concentrations in DMEM and RPMI-1640 (mg/L)

Amino AcidDMEM (High Glucose)RPMI-1640
L-Arginine HCl84200
L-Cystine 2HCl62.58-
L-Cysteine HCl·H₂O--
L-Glutamine584300
Glycine3010
L-Histidine HCl·H₂O4215
L-Isoleucine10550
L-Leucine10550
L-Lysine HCl14640
L-Methionine 30 15
L-Phenylalanine6615
L-Serine4230
L-Threonine9520
L-Tryptophan165
L-Tyrosine 2Na·2H₂O103.7928.83
L-Valine9420

Note: Formulations can vary slightly between manufacturers. Always refer to the product information sheet for the specific formulation.

Part 2: Metabolic Labeling of Proteins with Methionine Analogs

This section provides a generalized protocol for the metabolic labeling of adherent mammalian cells using a methionine analog.

Protocol 2: Metabolic Labeling of Adherent Cells

Materials:

  • Adherent cells cultured in standard, complete medium

  • Prepared sterile, methionine-free medium (from Part 1)

  • Complete growth medium (containing serum and supplements)

  • Phosphate-buffered saline (PBS), sterile

  • Methionine analog stock solution (e.g., 100 mM L-AHA or L-HPG in sterile water or DMSO)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow overnight in their standard complete medium.

  • Methionine Starvation:

    • Aspirate the complete medium from the cells.

    • Gently wash the cells once with pre-warmed, sterile PBS to remove any residual methionine.

    • Add pre-warmed, methionine-free medium to the cells.

    • Incubate the cells in a CO₂ incubator at 37°C for a period of 30 minutes to 4 hours. The optimal starvation time should be determined empirically for each cell line, balancing labeling efficiency with cell viability.

  • Labeling with Methionine Analog:

    • Prepare the labeling medium by supplementing the methionine-free medium with the desired final concentration of the methionine analog (e.g., 25-50 µM L-AHA or L-HPG). Also add any other required supplements, such as dialyzed fetal bovine serum if necessary for long-term experiments.

    • Aspirate the starvation medium.

    • Add the labeling medium to the cells.

    • Incubate for the desired labeling period (e.g., 1 to 24 hours), depending on the experimental goals.

  • Optional Chase Step: To follow the fate of the labeled proteins, the labeling medium can be replaced with complete medium containing a high concentration of unlabeled methionine. This will prevent further incorporation of the analog.

  • Cell Lysis and Downstream Analysis:

    • After the labeling period, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate.

    • The cell lysate containing the labeled proteins is now ready for downstream applications such as click chemistry-based detection, enrichment, or mass spectrometry analysis.

Quantitative Data: Recommended Labeling Conditions

Table 2: Typical Concentrations for Methionine Analogs

Methionine AnalogTypical Stock ConcentrationRecommended Final ConcentrationSolvent
L-Azidohomoalanine (AHA)100 mM25 - 50 µMSterile Water or DMSO
L-Homopropargylglycine (HPG)100 mM25 - 50 µMSterile Water or DMSO

Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.

Visualizing the Workflow and Pathways

Diagram 1: Workflow for Preparing Methionine-Free Medium

G cluster_0 Preparation of Methionine-Free Medium start Start with Powdered Methionine-Free Medium dissolve Dissolve in High-Purity Water start->dissolve add_bicarb Add Sodium Bicarbonate dissolve->add_bicarb adjust_ph Adjust pH to 7.2-7.4 add_bicarb->adjust_ph final_volume Bring to Final Volume (1L) adjust_ph->final_volume filter Sterile Filter (0.22 µm) final_volume->filter store Store at 2-8°C filter->store

Caption: Workflow for reconstituting methionine-free cell culture medium from powder.

Diagram 2: Experimental Workflow for Metabolic Labeling

G cluster_1 Metabolic Labeling Protocol seed_cells Seed and Culture Cells in Complete Medium starve Methionine Starvation: Incubate in Met-Free Medium seed_cells->starve Wash with PBS label_analog Labeling: Incubate with Met Analog starve->label_analog chase Optional Chase: Incubate in Complete Medium label_analog->chase Optional lyse Cell Lysis label_analog->lyse chase->lyse downstream Downstream Analysis (e.g., Click Chemistry, MS) lyse->downstream

Caption: Step-by-step experimental workflow for metabolic labeling of proteins.

Diagram 3: Signaling Pathway of Protein Synthesis and Labeling

G cluster_2 Protein Synthesis and Analog Incorporation Met_analog Methionine Analog (e.g., AHA, HPG) MetRS Methionyl-tRNA Synthetase Met_analog->MetRS tRNA_Met tRNA-Met MetRS->tRNA_Met Charges Ribosome Ribosome tRNA_Met->Ribosome Nascent_Protein Nascent Protein with Incorporated Analog Ribosome->Nascent_Protein Translation mRNA mRNA mRNA->Ribosome

Caption: Simplified pathway of methionine analog incorporation into proteins.

The preparation of high-quality methionine-free media is a foundational step for successful metabolic labeling experiments. By following these detailed protocols and understanding the underlying principles, researchers can effectively label, track, and analyze newly synthesized proteins. This powerful approach provides valuable insights into the dynamic nature of the proteome in various biological contexts, from basic cell biology to the development of novel therapeutics. Careful optimization of starvation and labeling times, as well as analog concentrations, is recommended to achieve the best results for specific cell types and experimental questions.

References

Application Notes and Protocols for the Detection and Quantification of (+-)-Methionine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, exists in two enantiomeric forms: L-methionine and D-methionine. While L-methionine is the biologically active form incorporated into proteins, D-methionine also plays significant physiological roles and can be converted to its L-isomer in the body. The accurate detection and quantification of both enantiomers in biological samples such as plasma, urine, and tissues are crucial for various fields of research, including nutrition, pharmacology, and the diagnosis and monitoring of metabolic disorders. These application notes provide detailed methodologies for the analysis of (+-)-methionine, offering protocols for chromatographic techniques and summarizing key quantitative data to aid in experimental design and data interpretation.

Methods for Quantifying this compound

Several analytical techniques can be employed for the enantioselective quantification of methionine. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance of various methods for methionine determination, providing a basis for comparison.

MethodAnalyte(s)Sample MatrixLinearity RangeLimit of Detection (LOD)Inter-Assay CV (%)Intra-Assay CV (%)Citation(s)
HPLC with Fluorescence Detection L-MethioninePlasma1-100 µM0.5 µmol/L2-5%4-8%[1][2]
HPLC with UV Detection D- and L-MethionineDietary Supplement50-500 µg/mL11 µg/mL (S/N=3)--[3]
GC-MS with Selected-Ion Monitoring (SIM) D- and L-Methionine and [2H3]MethionineRat Plasma--6.3% (for L-Met)4.0% (for L-Met)[4]
LC-MS/MS (MRM) Methionine and SelenomethionineBiological SamplesWide linearity rangeLow limit of detection--[5]
HPLC-Fluorescence with DBD-F Labeling Homocysteine, Methionine, CysteineMaternal Plasma1-100 µM (Met)0.02 µM (Met)--

Experimental Protocols

Protocol 1: Enantioselective Quantification of D- and L-Methionine by HPLC

This protocol describes the separation and quantification of D- and L-methionine enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

1. Principle

The method relies on the differential interaction of the methionine enantiomers with a chiral stationary phase (CSP), leading to their separation. Detection can be achieved using UV, fluorescence, or other suitable detectors.

2. Materials and Reagents

  • D-Methionine standard

  • L-Methionine standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Triethylamine

  • Perchloric acid

  • Syringe filters (0.22 µm)

  • Chiral HPLC column (e.g., isopropylcarbamate cyclofructan 6)

3. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of 60% perchloric acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The sample is now ready for HPLC analysis.

4. HPLC Conditions

  • Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase

  • Mobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

5. Quantification

Create a calibration curve using standard solutions of D- and L-methionine of known concentrations. The concentration of each enantiomer in the biological sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Stereoselective Determination of D- and L-Methionine by GC-MS

This protocol details the analysis of methionine enantiomers by Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

1. Principle

Methionine enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a non-chiral GC column and detected by mass spectrometry.

2. Materials and Reagents

  • D-Methionine standard

  • L-Methionine standard

  • DL-[2H7]Methionine (internal standard)

  • Cation-exchange cartridges (e.g., BondElut SCX)

  • Methanolic HCl

  • (+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (chiral derivatizing agent)

  • Ethyl acetate

  • Pyridine

3. Sample Preparation and Derivatization

  • Purification: Apply the plasma sample to a pre-conditioned cation-exchange cartridge. Wash the cartridge and elute the amino acids.

  • Esterification: Evaporate the eluate to dryness and add methanolic HCl. Heat at 100°C for 30 minutes to form the methyl ester.

  • Acylation: Evaporate the methanolic HCl. Add ethyl acetate and a solution of (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride in ethyl acetate and pyridine. Heat at 100°C for 5 minutes to form the diastereomeric amide.

  • Wash the reaction mixture with water and acid, then dry the organic layer.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Conditions

  • GC Column: A suitable capillary column (e.g., DB-5)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimize for the separation of the diastereomers.

  • MS Mode: Chemical Ionization (CI) with Selected-Ion Monitoring (SIM) of the molecular-related ions of the diastereomers.

5. Quantification

Quantification is performed by monitoring specific ions for the diastereomers of D- and L-methionine and the internal standard. The ratio of the peak area of each analyte to the internal standard is used for quantification against a calibration curve.

Visualizations: Pathways and Workflows

Experimental Workflow for Chiral HPLC Analysis

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Deproteination Protein Precipitation (e.g., Perchloric Acid) Sample->Deproteination Centrifugation Centrifugation Deproteination->Centrifugation Filtration Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration Injection Inject Sample Filtration->Injection Separation Chiral Stationary Phase Separation of Enantiomers Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Result Concentration of D- and L-Methionine Quantification->Result

Caption: Workflow for the enantioselective analysis of methionine.

Metabolic Pathway of D-Methionine Conversion to L-Methionine

D_Met D-Methionine Keto_Acid 2-Oxo-4-methylthiobutyric acid D_Met->Keto_Acid D-Amino Acid Oxidase (DAO) O2 O₂ H2O2 H₂O₂ L_Met L-Methionine Keto_Acid->L_Met Transaminase NH3 NH₃ Alpha_KG α-Ketoglutarate Glu Glutamate

Caption: Conversion of D-methionine to L-methionine.

Conclusion

The methods and protocols outlined in these application notes provide a robust framework for the accurate detection and quantification of D- and L-methionine in biological samples. The choice between HPLC and GC-MS will depend on the specific requirements of the study, including sensitivity needs and sample throughput. The provided quantitative data and detailed protocols should serve as a valuable resource for researchers in designing and executing their experiments, ultimately contributing to a better understanding of the roles of methionine enantiomers in health and disease.

References

Application Notes and Protocols: (+-)-Methionine as a Precursor in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of two valuable compounds using racemic (+-)-methionine as a starting material: L-methionine and S-adenosyl-L-methionine (SAM). The protocols are intended for researchers in academia and industry, including those in drug development, who are interested in biocatalytic methods.

Enzymatic Deracemization of this compound to L-Methionine

The production of enantiomerically pure L-methionine from a racemic mixture of this compound can be efficiently achieved using a four-enzyme cascade system. This system converts the D-enantiomer into the desired L-enantiomer, resulting in a theoretical yield of over 95% with an enantiomeric excess greater than 99%[1].

The enzymatic cascade consists of the following key steps:

  • Oxidative deamination of D-methionine: D-amino acid oxidase (D-AAO) from Arthrobacter protophormiae selectively oxidizes D-methionine to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid[2][3].

  • Detoxification of hydrogen peroxide: Catalase is added to the reaction mixture to decompose the hydrogen peroxide byproduct of the D-AAO reaction, which can otherwise lead to the decarboxylation of the α-keto acid intermediate[2][3].

  • Reductive amination to L-methionine: L-phenylalanine dehydrogenase (L-PheDH) from Rhodococcus sp. catalyzes the conversion of 2-oxo-4-methylthiobutyric acid to L-methionine.

  • Cofactor regeneration: Formate dehydrogenase (FDH) from Candida boidinii is utilized to regenerate the NADH required by L-PheDH, using sodium formate as a cosubstrate.

Experimental Protocol: Enzymatic Deracemization of this compound

Materials:

  • This compound

  • D-amino acid oxidase (D-AAO) from Arthrobacter protophormiae

  • Catalase

  • L-phenylalanine dehydrogenase (L-PheDH) from Rhodococcus sp.

  • Formate dehydrogenase (FDH) from Candida boidinii

  • Nicotinamide adenine dinucleotide (NAD+)

  • Sodium formate

  • Potassium phosphate buffer (pH 8.0)

  • Tris-HCl buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer (100 mM, pH 8.0).

    • Add this compound to the desired final concentration (e.g., 50 mM).

    • Add NAD+ to a final concentration of 1 mM.

    • Add sodium formate to a final concentration of 100 mM.

  • Enzyme Addition:

    • Add D-amino acid oxidase, catalase, L-phenylalanine dehydrogenase, and formate dehydrogenase to the reaction mixture. Optimal enzyme concentrations should be determined empirically but can be initiated based on commercially available enzyme activities.

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

    • Monitor the progress of the reaction by analyzing the concentrations of D-methionine, L-methionine, and the 2-oxo-4-methylthiobutyric acid intermediate using a suitable analytical method such as chiral HPLC.

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by adjusting the pH to 2.0 with HCl to precipitate the enzymes.

    • Centrifuge the mixture to remove the precipitated enzymes.

    • Adjust the pH of the supernatant to the isoelectric point of L-methionine (pH 5.7) with NaOH to precipitate the L-methionine.

    • Collect the precipitated L-methionine by filtration and wash with cold ethanol.

    • Dry the purified L-methionine under vacuum.

Quantitative Data: Enzymatic Deracemization of this compound
ParameterValueReference
SubstrateThis compound
Key EnzymesD-amino acid oxidase, Catalase, L-phenylalanine dehydrogenase, Formate dehydrogenase
CofactorNAD+
Cosubstrate for RegenerationSodium Formate
pH8.0
Temperature37°C
Typical Reaction Time24-48 hoursN/A
ProductL-Methionine
Yield>95%
Enantiomeric Excess>99%

Experimental Workflow: Enzymatic Deracemization

Deracemization_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Conversion cluster_purification Product Purification Racemic Methionine Racemic Methionine Reaction Vessel Reaction Vessel Racemic Methionine->Reaction Vessel Buffer (pH 8.0) Buffer (pH 8.0) Buffer (pH 8.0)->Reaction Vessel NAD+ NAD+ NAD+->Reaction Vessel Formate Formate Formate->Reaction Vessel Incubation Incubation (37°C, 24-48h) Reaction Vessel->Incubation Enzyme Cocktail D-AAO, Catalase, L-PheDH, FDH Enzyme Cocktail->Incubation pH Adjustment (2.0) pH Adjustment (2.0) Incubation->pH Adjustment (2.0) Centrifugation Centrifugation pH Adjustment (2.0)->Centrifugation Supernatant Supernatant Centrifugation->Supernatant pH Adjustment (5.7) pH Adjustment (5.7) Supernatant->pH Adjustment (5.7) Precipitation Precipitation pH Adjustment (5.7)->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Pure L-Methionine Pure L-Methionine Drying->Pure L-Methionine

Workflow for the enzymatic deracemization of this compound.
Signaling Pathway: Four-Enzyme Cascade for L-Methionine Synthesis

Four_Enzyme_Cascade D-Methionine D-Methionine alpha-Keto Acid 2-Oxo-4- methylthiobutyric acid D-Methionine->alpha-Keto Acid D-AAO L-Methionine L-Methionine alpha-Keto Acid->L-Methionine L-PheDH D-AAO D-Amino Acid Oxidase H2O2 H2O2 D-AAO->H2O2 Catalase Catalase L-PheDH L-Phenylalanine Dehydrogenase NAD+ NAD+ L-PheDH->NAD+ FDH Formate Dehydrogenase CO2 CO2 FDH->CO2 O2 O2 O2->D-AAO H2O_O2 H2O + O2 H2O2->H2O_O2 Catalase NH4+ NH4+ NH4+->L-PheDH NADH NADH NAD+->NADH FDH NADH->L-PheDH Formate Formate Formate->FDH

Four-enzyme cascade for L-methionine synthesis from D-methionine.

Enzymatic Synthesis of S-Adenosyl-L-Methionine (SAM)

S-adenosyl-L-methionine (SAM) is a crucial metabolite that serves as the primary methyl group donor in numerous biological reactions. It can be synthesized from L-methionine and adenosine triphosphate (ATP) using the enzyme methionine adenosyltransferase (MAT). To overcome product inhibition and improve reaction efficiency, engineered variants of MAT and immobilized enzyme systems are often employed.

Experimental Protocol: Enzymatic Synthesis of SAM using Immobilized MAT Variant

This protocol is adapted for the use of an immobilized engineered MAT variant, such as I303V MAT from E. coli, which exhibits reduced product inhibition.

Materials:

  • L-Methionine

  • Adenosine triphosphate (ATP)

  • Engineered Methionine Adenosyltransferase (e.g., I303V MAT)

  • Immobilization support (e.g., amino resin)

  • Tris-HCl buffer

  • Potassium sulfate (K₂SO₄)

  • Magnesium sulfate (MgSO₄)

  • Sodium p-toluenesulfonate

  • Perchloric acid or Trichloroacetic acid for reaction termination

Procedure:

  • Enzyme Immobilization:

    • Immobilize the purified engineered MAT onto a suitable support (e.g., amino resin) following established protocols. Covalent attachment is often preferred to prevent enzyme leaching.

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare the reaction mixture with the following components in Tris-HCl buffer (100 mM, pH 7.0):

      • ATP: 50 mM

      • L-methionine: 65 mM (a slight molar excess)

      • K₂SO₄: 50 mM

      • MgSO₄: 100 mM

      • Sodium p-toluenesulfonate: 400 mM (to aid in overcoming residual product inhibition)

  • Enzymatic Reaction:

    • Add the immobilized MAT biocatalyst to the reaction mixture (e.g., 10% w/v).

    • Incubate the reaction at 37°C with continuous stirring for approximately 8 hours.

    • Monitor the conversion of ATP to SAM using HPLC analysis.

  • Product Recovery and Biocatalyst Recycling:

    • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

    • The immobilized enzyme can be washed with buffer and reused for subsequent batches.

    • The supernatant containing SAM can be further purified using chromatographic methods if high purity is required.

Quantitative Data: SAM Synthesis using Wild-Type and Engineered MAT
ParameterWild-Type MATI303V MAT VariantReference
Specific Activity 3.6 U/mg14.2 U/mg
Product Inhibition (Ki for SAM against ATP) 0.02 ± 0.001 mMSignificantly reducedN/A
Optimal pH ~7.5~7.5N/A
Optimal Temperature 37°C37°CN/A
ATP Conversion (50 mM scale, 8h) < 50%> 95%N/A
Immobilized Enzyme Half-life (37°C) N/A229.5 hN/A
Recyclability (ATP conversion >95%) N/A10 batches

Experimental Workflow: SAM Synthesis with Immobilized MAT

SAM_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Synthesis cluster_recovery Recovery & Recycling L-Methionine L-Methionine Reaction_Vessel Reaction (37°C, 8h) L-Methionine->Reaction_Vessel ATP ATP ATP->Reaction_Vessel Reaction Buffer Reaction Buffer Reaction Buffer->Reaction_Vessel Immobilized MAT Immobilized MAT Immobilized MAT->Reaction_Vessel Separation Separation Reaction_Vessel->Separation Separation->Immobilized MAT Recycle SAM Solution SAM Solution Separation->SAM Solution Purify Purified SAM Purified SAM SAM Solution->Purified SAM Methionine_Metabolism L-Methionine L-Methionine SAM S-Adenosyl- L-Methionine L-Methionine->SAM MAT ATP ATP MAT Methionine Adenosyltransferase ATP->MAT SAH S-Adenosyl- L-Homocysteine SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L-Methionine Methionine Synthase Methylated_Substrate Methylated Substrate Substrate Substrate Methyltransferase Methyltransferase Substrate->Methyltransferase PPi + Pi PPi + Pi MAT->PPi + Pi byproducts Methyltransferase->Methylated_Substrate SAH_Hydrolase SAH Hydrolase

References

Application Notes & Protocols: Incorporating (+-)-Methionine into Proteins Using In Vitro Translation Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing protein structure and function, developing novel therapeutics, and creating new biomaterials.[1][2] By expanding the genetic code beyond the 20 canonical amino acids, researchers can introduce unique chemical functionalities, such as fluorescent probes, cross-linkers, or post-translational modifications.[3][4] In vitro translation, or cell-free protein synthesis (CFPS), offers a robust and flexible platform for this purpose.[5] The open nature of CFPS systems allows for the direct manipulation of the translational machinery and the addition of custom components, such as pre-charged tRNAs carrying ncAAs, without the constraints of a living cell's metabolic processes or membrane transport.

This document provides a detailed guide for the incorporation of (+-)-methionine, a racemic mixture of D- and L-methionine, into a target protein using an E. coli-based in vitro translation system. While the translational machinery naturally incorporates L-methionine, the incorporation of its D-enantiomer presents a significant challenge. This protocol leverages the principles of stop codon suppression and specialized techniques reported to enhance the incorporation of D-amino acids.

The primary strategy involves:

  • Codon Reassignment : Utilizing a nonsense (stop) codon, typically the amber codon (UAG), at the desired incorporation site within the mRNA sequence.

  • Orthogonal tRNA : Using a suppressor tRNA (tRNA sup) with a complementary anticodon (CUA) that recognizes the UAG codon.

  • tRNA Aminoacylation : Chemically acylating (charging) the suppressor tRNA with this compound in vitro.

  • In Vitro Translation : Performing protein synthesis in a cell-free system programmed with the modified mRNA and supplemented with the acylated tRNA sup.

Methodological Overview and Workflow

The successful incorporation of this compound relies on hijacking the ribosome's function at a specific codon. A nonsense codon (e.g., UAG) is engineered into the gene of interest at the desired position. In the in vitro translation reaction, a suppressor tRNA charged with this compound recognizes this codon and inserts the amino acid, allowing translation to continue instead of terminating.

G Experimental Workflow for this compound Incorporation cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase DNA_Template 1. Prepare DNA Template (Gene with UAG codon) Aminoacylation 3. Chemically Acylate tRNA with this compound DNA_Template->Aminoacylation Suppressor_tRNA 2. Prepare Suppressor tRNA (e.g., via in vitro transcription) Suppressor_tRNA->Aminoacylation Translation 5. In Vitro Translation Reaction Aminoacylation->Translation CFPS_System 4. Prepare In Vitro Translation System (e.g., S30 Extract) CFPS_System->Translation Purification 6. Purify Protein (e.g., His-tag) Translation->Purification Analysis 7. Analyze Protein (SDS-PAGE, Mass Spec) Purification->Analysis

Caption: Workflow for this compound incorporation via in vitro translation.

The core of this process is stop codon suppression, where a tRNA that recognizes a stop codon is used to insert an amino acid.

G Mechanism of Stop Codon Suppression cluster_ribosome Ribosome mRNA mRNA ...-AAA-UAG-GGC-... A_site A-Site protein_continue Protein Elongation (+-)-Met Incorporated A_site->protein_continue Success protein_terminate Translation Termination (Truncated Protein) A_site->protein_terminate Failure P_site P-Site suppressor_tRNA Suppressor tRNA (Anticodon: CUA) Charged with This compound suppressor_tRNA->A_site Binds to UAG release_factor Release Factor 1 (RF1) release_factor->A_site Competes for UAG

Caption: Competition at the UAG stop codon during in vitro translation.

Data Presentation: Efficiency of ncAA Incorporation

The efficiency of incorporating non-canonical amino acids can vary significantly based on the chosen method, the specific amino acid, and the in vitro translation system. For this compound, the primary challenge is the incorporation of the D-isomer. Below is a summary of reported efficiencies for related ncAA incorporation strategies.

Incorporation StrategyncAA ExampleIn Vitro SystemReported Efficiency/YieldReference
Amber (UAG) SuppressionD-MethionineE. coli S30Enhanced with modified 23S rRNA ribosomes
Amber (UAG) SuppressionD-PhenylalanineE. coli S30Enhanced with modified 23S rRNA ribosomes
Four-Base Codon (GGGU)NitrophenylalanineE. coli86% yield relative to wild-type protein
Amber & Opal SuppressionTwo different ncAAsEukaryoticUp to 25% combined readthrough efficiency
Residue-SpecificAzidohomoalanine (Aha)in vivo (auxotroph)Partial to quantitative replacement of Met

Detailed Experimental Protocols

  • Site-Directed Mutagenesis : Identify the codon for the amino acid to be replaced with this compound in your plasmid DNA containing the gene of interest.

  • Use a commercial site-directed mutagenesis kit to introduce a single-point mutation, changing the target codon to TAG (amber stop codon).

  • Sequence Verification : Sequence the entire gene to confirm the presence of the TAG codon at the desired location and ensure no other mutations were introduced.

  • Plasmid Preparation : Prepare a high-purity, endotoxin-free maxi- or giga-prep of the plasmid DNA. The final concentration should be ≥1 µg/µL in nuclease-free water.

This protocol is based on the general method of chemically acylating a tRNA with a non-canonical amino acid.

Materials:

  • Suppressor tRNA (e.g., yeast tRNAPhe CUA or a similar orthogonal tRNA).

  • This compound.

  • pdCpA (cyanomethyl ester-activated dinucleotide).

  • T4 RNA Ligase.

  • Reaction buffers.

Steps:

  • Amino Acid Activation : Synthesize the cyanomethyl ester of this compound. This is a specialized chemical synthesis step that may require collaboration with a chemistry lab. The activated amino acid is then reacted with the dinucleotide pdCpA to form (+-)-Met-pdCpA.

  • tRNA Truncation : Prepare a truncated suppressor tRNA that lacks the 3'-terminal CA dinucleotide. This is typically done by in vitro transcription of the tRNA gene followed by purification.

  • Ligation Reaction : Ligate the aminoacylated dinucleotide, (+-)-Met-pdCpA, to the truncated suppressor tRNA using T4 RNA Ligase.

    • Set up a reaction containing truncated tRNA, a molar excess of (+-)-Met-pdCpA, T4 RNA Ligase, and the appropriate buffer with ATP.

    • Incubate at 37°C for 2-4 hours.

  • Purification : Purify the full-length, acylated tRNA using phenol-chloroform extraction and ethanol precipitation or via HPLC to remove unreacted components.

  • Quantification and Storage : Resuspend the purified (+-)-Met-tRNACUA in a slightly acidic buffer (e.g., 1 mM potassium acetate, pH 5.0) to preserve the labile ester bond. Quantify using A260, and store at -80°C in small aliquots.

This protocol describes a typical batch-format reaction using a commercial E. coli S30 cell-free extract system. For enhanced D-amino acid incorporation, it is recommended to prepare an S30 extract from an E. coli strain engineered with mutations in the 23S rRNA peptidyltransferase center, as this has been shown to improve the process.

Materials:

  • Commercial E. coli S30 extract kit (e.g., Promega, NEB).

  • DNA template with UAG codon (from Protocol 1).

  • Acylated (+-)-Met-tRNACUA (from Protocol 2).

  • Amino acid mixture (lacking methionine).

  • Nuclease-free water.

Reaction Setup (Example 50 µL reaction):

  • On ice, combine the following in a nuclease-free microcentrifuge tube:

    • S30 Premix: 20 µL

    • Complete Amino Acid Mix (minus Met): 5 µL

    • Plasmid DNA (1 µg/µL): 2 µL

    • (+-)-Met-tRNACUA (10-50 µM final conc.): 5 µL

    • S30 Extract: 15 µL

    • Nuclease-free water: to 50 µL

  • Control Reactions :

    • Positive Control : Use wild-type DNA (no UAG codon) and a complete amino acid mix (with L-methionine).

    • Negative Control : Use the UAG-containing DNA but without adding the (+-)-Met-tRNACUA. This should result in a truncated protein product.

  • Incubation : Mix gently by pipetting. Incubate the reaction at 37°C for 1-2 hours.

  • Termination : Place the reaction on ice.

  • SDS-PAGE Analysis :

    • Take a 5 µL aliquot of the translation reaction.

    • Add 5 µL of 2x SDS-PAGE loading buffer and boil for 5 minutes.

    • Run on a 12-15% Tris-Glycine gel.

    • Visualize the proteins by Coomassie staining or Western blot (if the protein is tagged).

    • Expected Results : The positive control should show a strong band at the full-length protein size. The UAG + (+-)-Met-tRNACUA reaction should also show a full-length band, though potentially with lower intensity. The negative control should show a smaller, truncated protein band.

  • Mass Spectrometry :

    • Purify the full-length protein from the reaction mixture, for example, using a Ni-NTA column if the protein has a His-tag.

    • Subject the purified protein to digestion (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS.

    • Confirm the mass of the peptide containing the incorporated this compound. The mass should correspond to that of a methionine-containing peptide, confirming successful incorporation. This analysis will not distinguish between D- and L-isomers but will confirm that the full-length protein was made via suppression.

Troubleshooting and Considerations

  • Low Incorporation Efficiency : This is the most common issue.

    • Increase tRNA Concentration : Titrate the concentration of (+-)-Met-tRNACUA in the reaction.

    • Optimize Reaction Conditions : Vary the Mg2+ and K+ concentrations, as these can impact translation fidelity and efficiency.

    • Use Engineered Systems : Employ cell extracts with modified ribosomes known to better accommodate D-amino acids. Alternatively, consider using a reconstituted PURE system where component concentrations can be precisely controlled.

  • Competition with Release Factors : The suppressor tRNA competes with endogenous release factors (RF1 in E. coli recognizes UAG). Using an E. coli strain with a deleted or modified RF1 for extract preparation can significantly improve suppression efficiency.

  • tRNA Stability : The aminoacyl-tRNA bond is prone to hydrolysis. Work quickly, keep samples on ice, and use a slightly acidic storage buffer. Prepare fresh acylated tRNA for critical experiments.

  • Stereoisomer Incorporation : Standard analytical methods like mass spectrometry cannot differentiate between incorporated D- and L-methionine. Chiral-phase chromatography of hydrolyzed protein or specific enzymatic assays would be required for such confirmation. The efficiency of D-methionine incorporation is expected to be lower than that of L-methionine.

References

Application of (+-)-Methionine Analogs in Mapping Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic landscape of protein-protein interactions (PPIs) governs virtually all cellular processes, making their comprehensive mapping essential for understanding biological systems and for the development of novel therapeutics. Traditional methods for studying PPIs, such as yeast two-hybrid screens and affinity purification coupled with mass spectrometry (AP-MS), often identify stable interactions but may fail to capture the full spectrum of dynamic and transient interactions that are crucial for cellular signaling and function. The use of non-canonical amino acid tagging, specifically with analogs of methionine, offers a powerful approach to overcome these limitations by enabling the temporal resolution of protein interaction networks.

This document provides detailed application notes and protocols for utilizing (+-)-methionine analogs, such as L-azidohomoalanine (AHA) and photo-activatable methionine derivatives, to map protein-protein interactions. These methods, collectively known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allow for the specific labeling of newly synthesized proteins.[1][2][3] When combined with techniques like co-immunoprecipitation (Co-IP) and quantitative mass spectrometry, BONCAT provides a spatiotemporal snapshot of the cellular interactome.

Principle of the Method

The core principle of using this compound analogs for PPI mapping lies in their ability to be incorporated into newly synthesized proteins by the cell's own translational machinery in place of endogenous methionine.[3][4] These analogs contain a bioorthogonal handle, such as an azide or a diazirine group, which is a chemical moiety not naturally found in biological systems. This handle allows for the specific chemical modification of the labeled proteins without interfering with cellular processes.

For protein-protein interaction studies, a common workflow involves expressing a "bait" protein with an affinity tag (e.g., FLAG, HA, or Strep-tag). Cells are then cultured in the presence of a methionine analog to label newly synthesized proteins, including the bait and its interacting "prey" proteins. Following a defined labeling period, the bait protein is immunoprecipitated, pulling down its interacting partners. The entire complex can then be analyzed by mass spectrometry to identify the co-purified proteins. The incorporation of the methionine analog provides an additional layer of information, confirming that the interacting proteins were also newly synthesized during the experimental window.

For capturing transient or weak interactions, photo-activatable methionine analogs can be used. Upon exposure to UV light, these analogs form a covalent cross-link with nearby molecules, permanently trapping interacting proteins. This approach provides high-confidence identification of direct binding partners.

Key Applications in Research and Drug Development

  • Mapping dynamic interactomes: Elucidate how protein interaction networks change in response to cellular stimuli, drug treatment, or disease progression.

  • Identifying transient or weak interactions: Capture fleeting interactions that are often missed by traditional methods.

  • Validating drug targets: Determine the protein interaction partners of a drug target and how these interactions are modulated by a therapeutic compound.

  • Understanding disease mechanisms: Investigate how mutations or altered protein expression in disease states affect protein-protein interaction networks.

  • Spatiotemporal mapping of interactions: By using techniques like light-activated BONCAT (laBONCAT), researchers can control protein labeling in specific cellular compartments or at specific times.

Data Presentation

Quantitative data from experiments utilizing this compound analogs for PPI mapping can be presented in tabular format to clearly display the identified interacting proteins and their relative abundance under different conditions. The following tables provide examples of how such data can be structured.

Table 1: Quantitative Analysis of Co-immunoprecipitated Proteins using BONCAT and SILAC (BONLAC)

This table illustrates how data from a BONLAC experiment can be presented. In this hypothetical example, a FLAG-tagged Bait Protein was immunoprecipitated from cells grown in the presence of AHA and either "light" or "heavy" stable isotope-labeled amino acids (SILAC) to compare interactions under control versus stimulated conditions. The H/L ratio indicates the change in the amount of each newly synthesized prey protein interacting with the newly synthesized bait protein upon stimulation.

Prey ProteinGene NameUnique Peptides IdentifiedH/L Ratio (Stimulated/Control)p-valueNotes
Protein AGENEA152.50.001Increased interaction upon stimulation
Protein BGENEB120.80.04No significant change in interaction
Protein CGENEC100.20.005Decreased interaction upon stimulation
Protein DGENED83.1<0.001Strong novel interactor upon stimulation

Table 2: Identification of Cross-Linked Proteins using Photo-Methionine and Mass Spectrometry

This table shows representative data from a photo-methionine cross-linking experiment. A tagged Bait Protein containing photo-methionine was expressed, and interacting proteins were covalently cross-linked upon UV irradiation. The identified prey proteins are high-confidence direct interactors.

Prey ProteinGene NameCross-linked Peptide SequenceMass Shift (Da)Confidence Score
Protein XGENEXGVL[photo-Met]PLTIGR16.031399.5
Protein YGENEYF[photo-Met]VPAQAVK16.031398.9
Protein ZGENEZYLS*[photo-Met]GAEYK16.031399.8

*Indicates the cross-linked amino acid.

Experimental Protocols

Protocol 1: Mapping Protein-Protein Interactions using BONCAT and Co-Immunoprecipitation (Co-IP)

This protocol describes the general workflow for identifying the interaction partners of a bait protein by combining BONCAT with Co-IP.

Materials:

  • Mammalian cell line expressing a tagged bait protein of interest

  • Dulbecco's Modified Eagle's Medium (DMEM) without L-methionine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the bait protein's tag (e.g., anti-FLAG M2 affinity gel)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., 3xFLAG peptide solution)

  • Reagents for click chemistry (e.g., alkyne-biotin, copper(II) sulfate, THPTA, sodium ascorbate)

  • Streptavidin beads

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells expressing the tagged bait protein to achieve 70-80% confluency.

    • Wash cells with PBS and replace the medium with methionine-free DMEM supplemented with 10% dFBS for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free DMEM containing 50 µM AHA and 10% dFBS. Incubate for the desired labeling period (e.g., 4-8 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the anti-tag antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer.

  • Elution:

    • Elute the protein complexes from the beads according to the manufacturer's instructions (e.g., by competitive elution with a peptide).

  • Click Chemistry (Optional, for enrichment of newly synthesized interactors):

    • To the eluted protein complexes, add the click chemistry reaction cocktail (alkyne-biotin, copper(II) sulfate, THPTA, and sodium ascorbate).

    • Incubate for 1 hour at room temperature.

    • Enrich biotinylated proteins using streptavidin beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead or in-solution trypsin digestion of the immunoprecipitated proteins.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins from the mass spectrometry data using a protein database search algorithm.

    • Filter the results to identify specific interaction partners of the bait protein.

Protocol 2: In Vivo Cross-Linking of Protein Interactions using Photo-Methionine

This protocol outlines the procedure for capturing direct protein interactions in living cells using a photo-activatable methionine analog.

Materials:

  • Mammalian cell line

  • DMEM without L-methionine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Photo-methionine (e.g., L-Photo-Methionine)

  • UV cross-linking device (365 nm)

  • Lysis buffer

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Metabolic Labeling:

    • Culture cells in methionine-free DMEM supplemented with dFBS for 1 hour.

    • Replace the medium with methionine-free DMEM containing photo-methionine (typically 1-4 mM) and continue the culture for 4-16 hours.

  • In Vivo Cross-Linking:

    • Wash the cells with ice-cold PBS.

    • Expose the cells to UV light (365 nm) on ice for a short duration (e.g., 5-15 minutes) to induce cross-linking.

  • Protein Extraction and Analysis:

    • Lyse the cells and analyze the cross-linked protein complexes by SDS-PAGE and Western blotting using an antibody against the bait protein to observe higher molecular weight bands corresponding to cross-linked complexes.

    • Alternatively, for identification of interaction partners, perform affinity purification of the bait protein followed by mass spectrometry analysis of the entire cross-linked complex.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a relevant signaling pathway.

BONCAT_PPI_Workflow cluster_cell_culture Cell Culture & Labeling cluster_purification Purification & Identification start Express tagged bait protein met_depletion Deplete endogenous L-methionine start->met_depletion aha_labeling Incubate with (+/-)-methionine analog (AHA) met_depletion->aha_labeling lysis Cell Lysis aha_labeling->lysis co_ip Co-Immunoprecipitation (Co-IP) of bait protein lysis->co_ip click_chem Click Chemistry (Alkyne-Biotin) co_ip->click_chem enrichment Streptavidin Enrichment click_chem->enrichment ms LC-MS/MS Analysis enrichment->ms data_analysis Data Analysis & Interactor Identification ms->data_analysis

Caption: Workflow for mapping protein-protein interactions using BONCAT and Co-IP.

Photo_Methionine_Workflow cluster_labeling_crosslinking Labeling & Cross-linking cluster_analysis Analysis start Metabolic labeling with photo-methionine uv_crosslink In vivo UV cross-linking (365 nm) start->uv_crosslink lysis Cell Lysis uv_crosslink->lysis ap Affinity Purification of bait protein lysis->ap sds_page SDS-PAGE & Western Blot ap->sds_page Validation ms LC-MS/MS Analysis ap->ms Identification

Caption: Workflow for identifying direct protein interactors using photo-methionine.

LKB1_Signaling_Pathway Simplified LKB1 Signaling Pathway. BONCAT can quantify changes in the synthesis of pathway components. LKB1 LKB1 AMPK AMPK LKB1->AMPK Gluconeogenesis Gluconeogenesis (e.g., PEPCK, G6PC) AMPK->Gluconeogenesis FattyAcid_Metabolism Fatty Acid Metabolism (e.g., ACC1, FASN) AMPK->FattyAcid_Metabolism

Caption: Simplified LKB1 signaling pathway.

Conclusion

The application of this compound analogs in combination with modern proteomic techniques provides a robust and versatile platform for the in-depth analysis of protein-protein interactions. By enabling the specific labeling and identification of newly synthesized proteins and their interaction partners, these methods offer unprecedented opportunities to unravel the complexity of cellular signaling networks. The protocols and data presentation formats provided herein serve as a guide for researchers to design and execute experiments aimed at elucidating the dynamic nature of the cellular interactome, with significant implications for basic research and drug discovery.

References

Analyzing Methionine Oxidation in Proteins by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine oxidation is a critical post-translational modification (PTM) that can significantly impact protein structure, function, and immunogenicity, making its accurate detection and quantification essential in various fields, including disease research and the development of biotherapeutics. This document provides detailed application notes and protocols for the analysis of methionine oxidation in proteins using mass spectrometry, a powerful tool for identifying and quantifying this modification.

Introduction to Methionine Oxidation and its Significance

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This modification can be reversed by the enzyme family of methionine sulfoxide reductases (Msr). The reversible nature of this PTM suggests its role in cellular signaling and regulation. However, irreversible oxidation to methionine sulfone can also occur under strong oxidative stress.

The consequences of methionine oxidation are diverse and protein-dependent. It can lead to loss of protein function, aggregation, and degradation. In the context of therapeutic proteins, such as monoclonal antibodies, methionine oxidation is a major degradation pathway that can affect drug potency and safety. Therefore, robust analytical methods are required to monitor and control methionine oxidation during drug development and manufacturing.

Challenges in Mass Spectrometry-Based Analysis of Methionine Oxidation

A significant challenge in the analysis of methionine oxidation is the potential for artificial oxidation to occur during sample preparation and the mass spectrometry analysis itself.[1][2][3] This can lead to an overestimation of the actual in vivo or in-product oxidation levels. Several techniques have been developed to circumvent this issue, enabling more accurate quantification.

Key Mass Spectrometry-Based Techniques for Methionine Oxidation Analysis

Several mass spectrometry (MS)-based strategies are employed to accurately identify and quantify methionine oxidation. The choice of method often depends on the specific research question, sample complexity, and available instrumentation.

Isotopic Labeling with 18O-Hydrogen Peroxide (Methionine Oxidation by Blocking - MObB)

This technique is designed to differentiate between pre-existing (in vivo or in-product) methionine oxidation and artifactual oxidation introduced during sample handling.[1][4] The core principle involves the chemical oxidation of all unoxidized methionine residues with hydrogen peroxide containing the heavy oxygen isotope (H₂¹⁸O₂).

Workflow:

  • Lysis and Denaturation: Proteins are extracted from cells or formulated products and denatured.

  • Forced Oxidation with H₂¹⁸O₂: The protein sample is treated with H₂¹⁸O₂ to convert all unoxidized methionine residues to methionine sulfoxide containing an ¹⁸O atom (MetO¹⁸). Methionine residues that were already oxidized in vivo will retain their ¹⁶O atom (MetO¹⁶).

  • Proteolytic Digestion: The protein is digested into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The relative abundance of peptides containing MetO¹⁶ and MetO¹⁸ is determined from the mass spectra. The ratio of MetO¹⁶ to the total (MetO¹⁶ + MetO¹⁸) provides the fractional oxidation at a specific site.

Advantages:

  • Accurately distinguishes between in vivo and artifactual oxidation.

  • Allows for precise quantification of oxidation levels at specific methionine sites.

Disadvantages:

  • Requires the use of expensive ¹⁸O-labeled reagents.

  • The chemical oxidation step needs to be carefully optimized to ensure complete conversion of unoxidized methionines without causing other modifications.

MObB_Workflow Protein Protein with native Met and MetO¹⁶ ForcedOx Forced Oxidation (H₂¹⁸O₂) Protein->ForcedOx Digestion Proteolytic Digestion ForcedOx->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantification of MetO¹⁶ / MetO¹⁸ Ratio LCMS->Quantification

Workflow for the MObB technique.
Methionine Alkylation (Methionine Oxidation by Blocking with Alkylation - MObBa)

This method offers a cost-effective alternative to isotopic labeling by using iodoacetamide (IAA) at a low pH to selectively alkylate unoxidized methionine residues. This alkylation prevents subsequent artificial oxidation during sample processing and analysis. The extent of alkylation, which can be quantified by mass spectrometry, serves as a proxy for the amount of unoxidized methionine.

Workflow:

  • Protein Digestion: Proteins are first digested into peptides.

  • Alkylation with IAA: The peptide mixture is incubated with IAA at a low pH (e.g., pH 4). Under these conditions, IAA specifically reacts with the sulfur atom of unoxidized methionine.

  • LC-MS/MS Analysis: The modified peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The fractional oxidation is determined by comparing the signal intensity of the alkylated methionine-containing peptide to the total intensity of all forms of the peptide (unmodified, oxidized, and alkylated).

Advantages:

  • Cost-effective, as it uses readily available and inexpensive reagents like IAA.

  • The protocol is relatively straightforward and can be integrated into standard proteomic workflows.

Disadvantages:

  • The alkylation reaction can be slow and may require optimization of incubation time and conditions to achieve complete reaction.

  • Potential for side reactions if the pH is not carefully controlled.

MObBa_Workflow Peptides Peptide mixture with Met and MetO Alkylation Alkylation (IAA, low pH) Peptides->Alkylation LCMS LC-MS/MS Analysis Alkylation->LCMS Quantification Quantification of Alkylated Met LCMS->Quantification General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Protein Sample Denature Denaturation & Reduction Sample->Denature Modify Chemical Modification (e.g., MObB, MObBa) Denature->Modify Digest Proteolytic Digestion Modify->Digest LC Liquid Chromatography Separation Digest->LC MS Mass Spectrometry LC->MS Identification Peptide Identification MS->Identification Quantification Quantification of Oxidation Identification->Quantification Report Reporting Quantification->Report

References

Application Notes and Protocols for the Use of (+-)-Methionine in Nutritional Studies and Animal Feed Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

(+/-)-Methionine, a racemic mixture of D- and L-methionine commonly referred to as DL-methionine, is an essential sulfur-containing amino acid critical for protein synthesis and various metabolic functions in animals.[1][2][3][4] In poultry and swine, it is often the first or second limiting amino acid, making its supplementation in feed crucial for optimal growth, feed efficiency, and overall health.[5] These notes provide an overview of its application, supported by quantitative data from nutritional studies.

Key Functions and Benefits:
  • Protein Synthesis: As a fundamental building block of proteins, methionine is essential for muscle development, feather formation, and the synthesis of other body tissues.

  • Metabolic Precursor: Methionine is a precursor for other vital compounds, including cysteine, taurine, carnitine, and lecithin. It is the primary methyl donor in the body through its conversion to S-adenosylmethionine (SAM), which is involved in numerous methylation reactions, including DNA and protein methylation.

  • Antioxidant Properties: Methionine contributes to the synthesis of glutathione, a major intracellular antioxidant, helping to protect cells from oxidative stress.

  • Improved Growth Performance: Supplementation with DL-methionine in animal diets has been shown to significantly improve body weight gain and feed conversion ratio (FCR).

  • Immune Support: Adequate methionine levels are necessary for a robust immune system.

Quantitative Data from Nutritional Studies

The following tables summarize the impact of graded levels of DL-methionine supplementation on the performance of broiler chickens.

Table 1: Effect of Graded L-Methionine Inclusions on Broiler Performance (1-21 days post-hatch)

Dietary L-Methionine Inclusion (g/kg)Total Digestible Met + Cys (g/kg)Weight Gain ( g/bird )Feed Conversion Ratio (FCR)
0 (Control)6.379111.291
1.387.75--
2.769.13--
4.1410.5110361.204

Data adapted from a study on Ross 308 broiler chickens. The control diet was based on wheat, soybean meal, and canola meal.

Table 2: Effects of Varying DL-Methionine Levels on Broiler Performance (Day 46/48)

DL-Methionine Supplementation (g/kg of feed)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)
0LowestHighest (Worst)
0.5--
1.0HigherLower (p < 0.01)
2.0HigherLower (p < 0.01)

Data from a study using a randomized complete block design with a 2x4 factorial arrangement. Birds were raised to a common weight of approximately 2400g.

Experimental Protocols

This section provides detailed methodologies for conducting nutritional studies with (+-)-methionine supplementation in broiler chickens, based on established research practices.

Protocol 1: Evaluating the Impact of Graded Levels of DL-Methionine on Broiler Growth Performance

Objective: To determine the optimal inclusion level of DL-methionine in a basal diet to support maximum weight gain and minimum FCR in broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Ross 308)

  • Basal diet (formulated to be deficient in methionine)

  • DL-Methionine (feed grade, 99% purity)

  • Feed mixing equipment

  • Brooding and rearing pens with controlled environment (temperature, lighting)

  • Weighing scales (for birds and feed)

  • Feeders and drinkers

Methodology:

  • Experimental Design: A completely randomized design is typically used. For example, four dietary treatments with graded levels of DL-methionine supplementation (e.g., 0, 0.5, 1.0, and 2.0 g/kg of feed) can be formulated. Each treatment should have multiple replicate pens (e.g., 6 replicates) with a set number of birds per replicate (e.g., 8-10 birds).

  • Diet Preparation:

    • Formulate a basal diet based on common feed ingredients like corn and soybean meal that is calculated to be deficient in methionine but adequate in all other essential nutrients.

    • Divide the basal diet into batches corresponding to the number of dietary treatments.

    • Add the predetermined amounts of DL-methionine to each respective batch and mix thoroughly to ensure uniform distribution. The control group receives the basal diet with no added methionine.

  • Animal Management:

    • Randomly allocate the day-old chicks to the experimental pens.

    • Provide feed and water ad libitum.

    • Maintain appropriate environmental conditions (temperature, humidity, lighting) for the age of the birds according to standard commercial guidelines.

    • The experimental period can be divided into phases (e.g., starter phase: 1-21 days; grower phase: 22-42 days).

  • Data Collection:

    • Record the initial body weight of the chicks at the start of the experiment.

    • Measure and record the body weight of the birds in each pen at regular intervals (e.g., weekly or at the end of each feeding phase).

    • Record the amount of feed supplied to each pen and the amount of feed remaining at the end of each period to calculate feed intake.

    • Record any mortalities daily; the weight of dead birds should be used to adjust FCR calculations.

  • Calculations and Statistical Analysis:

    • Body Weight Gain (BWG): Final body weight - Initial body weight.

    • Feed Intake (FI): Total feed consumed per bird.

    • Feed Conversion Ratio (FCR): Feed Intake / Body Weight Gain.

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the effect of the dietary treatments. Regression analysis can be used to determine the optimal level of methionine supplementation.

Protocol 2: Determination of Methionine in Animal Feed

Objective: To accurately quantify the concentration of DL-methionine in formulated animal feeds.

Materials:

  • Feed samples

  • Hydrochloric acid (HCl)

  • Performic acid/phenol mixture (for oxidation)

  • Sodium disulfite

  • Sodium citrate buffer

  • Internal standard (e.g., norleucine)

  • High-Performance Liquid Chromatography (HPLC) system with an ion-exchange column

  • Post-column derivatization unit (with ninhydrin or o-phthaldialdehyde)

  • UV-Visible or Fluorescence detector

Methodology:

  • Sample Preparation and Hydrolysis:

    • Accurately weigh a representative sample of the ground feed.

    • To determine total methionine, first oxidize the sample with a performic acid/phenol mixture at 0°C to convert methionine to the more stable methionine sulfone.

    • Decompose the excess oxidizing agent with sodium disulfite.

    • Hydrolyze the oxidized sample with 6M HCl for approximately 23 hours to break down proteins into individual amino acids.

    • For free methionine, extract the sample with diluted HCl.

  • pH Adjustment and Dilution:

    • After hydrolysis or extraction, adjust the pH of the sample to approximately 2.2 using a buffer solution (e.g., sodium citrate).

    • Add an internal standard (e.g., norleucine) to the sample.

    • Filter the solution to remove any particulate matter.

  • Chromatographic Analysis:

    • Inject the prepared sample into an HPLC system equipped with an ion-exchange column.

    • The amino acids are separated based on their charge and affinity for the column material.

  • Derivatization and Detection:

    • After separation on the column, the amino acids are derivatized post-column with a reagent like ninhydrin.

    • The derivatized amino acids are then detected by a UV-Visible detector (at 570 nm for most amino acids and 440 nm for proline). Alternatively, fluorescence detection can be used after derivatization with o-phthaldialdehyde.

  • Quantification:

    • Identify and quantify the methionine sulfone (or free methionine) peak in the chromatogram based on its retention time compared to a standard.

    • Calculate the concentration of methionine in the original feed sample based on the peak area relative to the internal standard and the initial sample weight.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

Methionine_Metabolism Diet This compound (from Feed) Methionine Methionine Diet->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT Protein Protein Synthesis Methionine->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Remethylation (Folate/B12 dependent) Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione (Antioxidant) Cysteine->Glutathione

Caption: Overview of the core methionine metabolic pathways in animals.

Experimental_Workflow start Start: Nutritional Study Design diet_prep Diet Formulation & Preparation (Basal Diet + Graded this compound) start->diet_prep animal_alloc Animal Allocation (Randomized to treatment groups) diet_prep->animal_alloc feeding_trial Feeding Trial Period (e.g., 42 days) animal_alloc->feeding_trial data_collection Data Collection (Body Weight, Feed Intake) feeding_trial->data_collection analysis Sample & Statistical Analysis (FCR, BWG, ANOVA) data_collection->analysis results Results Interpretation & Conclusion analysis->results end End results->end

Caption: General experimental workflow for a methionine supplementation study.

References

Application Notes & Protocols: Site-Directed Mutagenesis for Methionine Residue Replacement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence.[1][2] This method is invaluable for studying protein structure-function relationships, investigating gene expression, and engineering proteins with novel properties.[3][4][5] One common application is the replacement of specific amino acid residues to probe their functional or structural significance.

Methionine (Met), encoded by the start codon AUG, is an essential amino acid. Beyond its role in initiating protein translation, methionine residues are crucial for protein stability, serve as cellular antioxidants, and can act as regulatory switches through reversible oxidation. The sulfur-containing side chain of methionine can be oxidized to methionine sulfoxide, a post-translational modification that can alter protein function and is implicated in various cellular processes and diseases. Replacing methionine with other amino acids, such as the structurally similar non-proteinogenic amino acid norleucine or the sulfur-containing cysteine, allows researchers to dissect these roles.

These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis to replace methionine residues within a protein of interest using a PCR-based method, largely adapted from the QuikChange™ methodology.

Principle of the Method

The most common method for site-directed mutagenesis involves using a pair of complementary oligonucleotide primers that contain the desired mutation. The process utilizes a high-fidelity DNA polymerase to amplify the entire plasmid DNA template in a thermocycling reaction. This results in the synthesis of new plasmid strands that incorporate the mutagenic primers.

Following amplification, the original, parental DNA template is selectively digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA. Since the template plasmid DNA is isolated from a methylation-competent E. coli strain (e.g., DH5α), it will be methylated and thus susceptible to DpnI digestion. The newly synthesized, mutated DNA, however, is generated in vitro and is unmethylated, rendering it resistant to the enzyme. The final, nicked circular DNA containing the desired mutation is then transformed into competent E. coli cells, where the nicks are repaired by the cellular machinery.

Experimental Workflow

The overall workflow for replacing a methionine residue via site-directed mutagenesis is a multi-step process that begins with careful primer design and concludes with sequence verification of the final construct.

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_mutagenesis Phase 2: Mutagenesis Reaction cluster_propagation Phase 3: Propagation & Screening cluster_verification Phase 4: Verification primer_design 1. Mutagenic Primer Design (Met → Xaa) pcr 2. PCR Amplification (High-Fidelity Polymerase) primer_design->pcr dpni 3. DpnI Digestion (Template Removal) pcr->dpni transform 4. Transformation (Competent E. coli) dpni->transform plate 5. Plating & Incubation transform->plate screen 6. Colony Screening plate->screen miniprep 7. Plasmid Miniprep screen->miniprep sequencing 8. DNA Sequencing miniprep->sequencing

Caption: Workflow for site-directed mutagenesis of methionine.

Detailed Experimental Protocols

Protocol 1: Mutagenic Primer Design

Proper primer design is the most critical factor for successful mutagenesis. For replacing a methionine codon (AUG), you will design two complementary primers incorporating the new codon at the center.

Primer Design Guidelines:

  • Length: Primers should be between 25 and 45 bases long.

  • Mutation Position: The desired mutation (the new codon replacing AUG) should be located in the center of the primer, with at least 10-15 flanking bases of correct sequence on both sides.

  • Melting Temperature (Tm): The Tm should be ≥78°C. A common formula for calculation is: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.

  • GC Content: Aim for a minimum GC content of 40%.

  • Termini: Primers should terminate in at least one G or C base to enhance binding.

  • Purity: Standard desalted primers are often sufficient, though for complex mutations, PAGE or HPLC purification may improve results.

Table 1: Codon Options for Methionine Replacement

Original Amino Acid Original Codon Replacement Amino Acid Replacement Codons (DNA) Rationale for Replacement
Methionine (Met) ATG Leucine (Leu) CTT, CTC, CTA, CTG, TTA, TTG A common hydrophobic replacement to test the structural role of Met.
Methionine (Met) ATG Norleucine (Nle) (Requires gene synthesis) An isosteric, non-oxidizable analog to study the effects of Met oxidation.
Methionine (Met) ATG Cysteine (Cys) TGT, TGC A sulfur-containing amino acid to explore the role of the sulfur atom.
Methionine (Met) ATG Alanine (Ala) GCT, GCC, GCA, GCG A small, non-bulky residue used to minimize structural disruption.

| Methionine (Met) | ATG | Phenylalanine (Phe) | TTT, TTC | An aromatic residue to investigate S-aromatic interactions. |

Example Primer Design: To change a Methionine (ATG) to a Leucine (CTG), the primers would look like this:

  • Template Sequence (Sense): 5' - ...GATTACATG GCTAGC... - 3'

  • Forward Primer: 5' - GATTACCTG GCTAGC - 3' (Mutation is centered)

  • Reverse Primer: 5' - GCTAGCCAG GTAATC - 3' (Reverse complement of the forward primer)

Many online tools, such as NEBaseChanger or Agilent's QuikChange Primer Design Program, can assist in designing optimal primers.

Protocol 2: PCR Amplification

This step uses the mutagenic primers to amplify the entire plasmid, creating mutated copies. The use of a high-fidelity DNA polymerase is crucial to prevent the introduction of unwanted, random mutations.

Table 2: Recommended PCR Reaction Mixture (50 µL total volume)

Component Stock Concentration Final Concentration Volume for 50 µL Rxn Notes
5x High-Fidelity Buffer 5x 1x 10 µL Use the buffer supplied with the polymerase.
dNTP Mix 10 mM 0.2 mM 1 µL Do not subject to multiple freeze-thaw cycles.
Forward Primer 10 µM 0.2 - 0.5 µM 2.5 µL
Reverse Primer 10 µM 0.2 - 0.5 µM 2.5 µL
Plasmid DNA Template 5-50 ng/µL 10-50 ng total 1 µL Must be from a dam+ (methylation-competent) E. coli strain.
High-Fidelity DNA Polymerase 1-2 U/µL 0.5 - 1.0 U 0.5 µL Add polymerase last.
Nuclease-Free Water - - To 50 µL

| DMSO (Optional) | 100% | 3-5% | 1.5 - 2.5 µL | Helps with GC-rich templates. |

Table 3: Typical Thermocycler Conditions

Step Temperature Duration Number of Cycles Purpose
Initial Denaturation 98°C 30 seconds 1 Fully denatures the plasmid template.
Denaturation 98°C 30 seconds \multirow{3}{*}{16 - 18} Separates the DNA strands.
Annealing 55 - 65°C 1 minute Allows mutagenic primers to bind.
Extension 68 - 72°C 1 min/kb of plasmid length Synthesizes new, mutated plasmid strands.
Final Extension 68 - 72°C 5 - 10 minutes 1 Ensures all strands are fully extended.

| Hold | 4°C | Indefinite | 1 | Holds the reaction at a stable temperature. |

Note: The number of cycles should be kept between 12-18, as this is a linear, not exponential, amplification. Too many cycles can lead to unwanted errors.

Protocol 3: DpnI Digestion of Parental DNA

This step is essential to eliminate the original, non-mutated plasmid.

  • Following the PCR reaction, cool the tube on ice for 2 minutes.

  • Add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the 50 µL PCR product.

  • Mix gently by pipetting up and down.

  • Incubate at 37°C for at least 1 hour to ensure complete digestion of the parental template DNA.

  • The digested product can be used directly for transformation without further purification.

Protocol 4: Transformation into Competent E. coli

High-efficiency competent cells are recommended to ensure a sufficient number of colonies.

  • Thaw a 50 µL aliquot of high-efficiency chemically competent E. coli (e.g., DH5α, XL1-Blue) on ice.

  • Add 1-2 µL of the DpnI-treated PCR product to the competent cells.

  • Gently mix by swirling the pipette tip or flicking the tube. Do not vortex.

  • Incubate the mixture on ice for 15-30 minutes.

  • Perform a heat shock by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250-500 µL of pre-warmed (37°C) SOC or LB medium to the tube.

  • Incubate at 37°C for 1 hour with shaking (225-250 rpm) to allow the bacteria to recover and express the antibiotic resistance gene.

  • Spread 50-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for plasmid selection.

  • Incubate the plate overnight (16-18 hours) at 37°C.

Protocol 5: Screening and Verification

It is mandatory to verify the mutation by sequencing, as PCR can introduce unintended errors and some colonies may still contain the parental plasmid.

  • Colony Selection: Pick 2-4 well-isolated colonies from the plate.

  • Inoculation: Inoculate each colony into a separate culture tube containing 3-5 mL of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Plasmid Isolation: Perform a plasmid miniprep on each overnight culture to isolate the plasmid DNA.

  • Sequence Verification: Send the purified plasmid DNA for Sanger sequencing using a primer that anneals near the site of the mutation. The sequencing results must be carefully analyzed to confirm the desired methionine codon replacement and to ensure no other mutations were introduced into the gene of interest.

Application: Investigating Methionine Oxidation

Methionine residues, particularly those on the protein surface, are susceptible to oxidation by reactive oxygen species (ROS). This oxidation converts methionine to methionine sulfoxide, which can alter protein function. This process is reversible by the enzyme family Methionine Sulfoxide Reductases (MsrA/B), which reduce the sulfoxide back to methionine. This redox cycle allows methionine to act as a regulatory switch. Site-directed mutagenesis is a key tool to study this phenomenon. By replacing a specific methionine with a non-oxidizable residue like leucine or norleucine, researchers can determine if that specific residue is critical for a ROS-mediated functional change.

Met_Oxidation_Pathway cluster_arrows Prot_Met Functional Protein (Met) Prot_MetO Altered/Inactive Protein (Met-O) Prot_Met->Prot_MetO Oxidation Mut_Prot Mutant Protein (Met → Leu) (Oxidation Resistant) Prot_Met->Mut_Prot Site-Directed Mutagenesis Prot_MetO->Prot_Met Reduction a2 ROS Reactive Oxygen Species (ROS) ROS->Prot_Met a1 Msr Methionine Sulfoxide Reductase (MsrA/B) Msr->Prot_MetO a3 a1->Prot_MetO a2->Prot_Met a4

Caption: Role of Met oxidation as a reversible regulatory switch.

References

Troubleshooting & Optimization

How to improve the efficiency of [35S]-(+-)-methionine incorporation in cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [35S]-(±)-methionine incorporation experiments. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of radiolabeling proteins in cell culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during [35S]-methionine labeling experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Insufficient Methionine Starvation: Intracellular pools of unlabeled methionine are competing with the [35S]-methionine.[1][2]Increase the starvation period to 30-60 minutes. Ensure you are using methionine-free medium for the starvation and labeling steps.[1][2]
Low Protein Synthesis Rate: The cells may be unhealthy, quiescent, or have a naturally low rate of protein synthesis.Ensure cells are in the logarithmic growth phase and are healthy. Consider using a positive control cell line known for high protein synthesis.
Inefficient Lysis: The lysis buffer may not be effectively solubilizing the proteins of interest.Use a stronger lysis buffer, such as RIPA buffer, which contains ionic detergents.[3] Consider mechanical disruption methods like sonication.
Insufficient [35S]-Methionine: The amount of radioactivity may be too low for detection.For pulse-chase experiments, a concentration of ~2mCi/ml is recommended, while for long-term labeling (2 hours or more), 0.25-0.5mCi/ml can be used.
High Background Non-specific Binding: The [35S]-methionine or its breakdown products may be binding non-specifically to proteins or other cellular components.Ensure thorough washing of the cell pellet after labeling. Consider performing a TCA precipitation to specifically isolate proteins.
Contamination: Volatile [35S] by-products can contaminate incubators and equipment.Use a charcoal trap in the incubator to capture volatile radioactive compounds. Regularly monitor and decontaminate equipment.
Issues with Autoradiography: Improper handling during the autoradiography process can lead to high background.Ensure the gel is properly fixed and dried before exposure. Use fresh film and developing reagents.
Smeared Bands on Gel Protein Degradation: Proteases released during cell lysis can degrade the labeled proteins.Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times.
Sample Overloading: Too much protein loaded onto the gel can cause streaking and smearing.Determine the protein concentration of your lysate and load a consistent, appropriate amount per lane (e.g., ~10,000 counts per lane).
Incomplete Solubilization: Proteins may not be fully solubilized in the sample buffer.Ensure complete mixing with the sample buffer and heat the samples at 95°C for 5 minutes before loading.
Inconsistent Results Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect protein synthesis rates.Standardize your cell culture conditions, including seeding density and passage number. Only use healthy, actively dividing cells.
Pipetting Errors: Inaccurate pipetting of the [35S]-methionine or other reagents can lead to variability.Use calibrated pipettes and be meticulous with your measurements.
Time-Dependent Effects: The timing of starvation, labeling, and chase periods is critical and must be consistent.Use a timer and adhere strictly to the optimized times for each step in your protocol.

Frequently Asked Questions (FAQs)

Q1: How long should I starve my cells of methionine before adding the [35S]-methionine?

A1: A starvation period of 30 to 60 minutes is generally recommended to deplete the intracellular pool of unlabeled methionine. This ensures that the [35S]-methionine is efficiently incorporated into newly synthesized proteins.

Q2: What concentration of [35S]-methionine should I use?

A2: The optimal concentration can vary depending on the cell type and the specific activity of the radiolabel. For pulse-chase experiments, a higher concentration of approximately 2 mCi/ml is often used for a short labeling period. For continuous, long-term labeling (2 hours or more), a lower concentration of 0.25-0.5 mCi/ml is typically sufficient.

Q3: Should I use [35S]-methionine or a [35S]-methionine/cysteine mix?

A3: While [35S]-methionine is commonly used, a mixture of [35S]-methionine and [35S]-cysteine can increase the labeling efficiency of proteins, as both are sulfur-containing amino acids. However, be aware that [35S]-cysteine has been shown to have a higher propensity for non-specific labeling in the absence of cells compared to [35S]-methionine.

Q4: Can [35S]-methionine labeling affect cell physiology?

A4: Yes, it is important to be aware that metabolic labeling with [35S]-methionine under standard experimental conditions can potentially inhibit cell cycle progression, alter cell morphology, and even induce apoptosis over longer periods. It is advisable to perform control experiments to ensure that the labeling process itself is not adversely affecting the biological process you are studying.

Q5: What is the purpose of the "chase" in a pulse-chase experiment?

A5: The "chase" involves adding a high concentration of unlabeled ("cold") methionine to the culture medium after the initial "pulse" with [35S]-methionine. This effectively dilutes the radioactive methionine pool, preventing further incorporation of the radiolabel into newly synthesized proteins. This allows you to track the fate of the cohort of proteins that were synthesized during the pulse period.

Experimental Protocols

Detailed Protocol for Pulse-Chase Labeling of Adherent Cells

This protocol is a general guideline and may require optimization for your specific cell line and experimental goals.

Materials:

  • Adherent cells cultured in 60 mm dishes (80-90% confluent)

  • Methionine-free DMEM (or other appropriate basal medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [35S]-methionine (>1000 Ci/mmol)

  • Complete growth medium

  • L-methionine solution (e.g., 15 mg/ml)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Cell scraper

Procedure:

  • Starvation:

    • Aspirate the complete growth medium from the cell culture dishes.

    • Wash the cells twice with pre-warmed, methionine-free DMEM.

    • Add 2 ml of pre-warmed methionine-free DMEM supplemented with dFBS to each dish.

    • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Pulse (Labeling):

    • Prepare the labeling medium by adding [35S]-methionine to pre-warmed, methionine-free DMEM with dFBS to a final concentration of 0.1-0.5 mCi/ml.

    • Aspirate the starvation medium from the cells.

    • Add 1 ml of the labeling medium to each dish.

    • Incubate at 37°C for the desired pulse time (typically 15-30 minutes).

  • Chase:

    • To start the chase, aspirate the labeling medium.

    • Add 2 ml of pre-warmed complete growth medium supplemented with a high concentration of unlabeled L-methionine (e.g., 15 mg/ml).

    • Incubate at 37°C for the desired chase periods (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis:

    • At the end of each chase time point, aspirate the chase medium.

    • Place the dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add an appropriate volume of ice-cold lysis buffer with protease inhibitors (e.g., 500 µl for a 60 mm dish).

    • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Quantification and Analysis:

    • Determine the radioactivity of a small aliquot of the lysate using a scintillation counter.

    • The labeled proteins can now be analyzed by SDS-PAGE and autoradiography, or by immunoprecipitation followed by analysis.

Lysis Buffer Recipes

RIPA (Radioimmunoprecipitation Assay) Buffer:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium Deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add protease and phosphatase inhibitors immediately before use.

NP-40 Lysis Buffer:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 1 mM EDTA

  • Add protease and phosphatase inhibitors immediately before use.

Signaling Pathway and Experimental Workflow

Methionine Sensing and mTORC1 Signaling Pathway

The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth and protein synthesis, and its activity is modulated by the availability of amino acids, including methionine. When methionine is abundant, it is converted to S-adenosylmethionine (SAM). SAM binds to its sensor, SAMTOR, causing it to dissociate from the GATOR1 complex. This relieves the inhibition of GATOR1 on the Rag GTPases, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets such as S6K1 and 4E-BP1 to promote protein synthesis.

mTORC1_Pathway cluster_cell Cell Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MetAP SAMTOR SAMTOR SAM->SAMTOR GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits Inhibition RagGTPases Rag GTPases GATOR1->RagGTPases Inhibits mTORC1 mTORC1 RagGTPases->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes

Methionine sensing by the mTORC1 pathway.
Experimental Workflow for [35S]-Methionine Labeling

The following diagram outlines the key steps in a typical [35S]-methionine pulse-chase experiment.

Experimental_Workflow Start Start: Healthy, Subconfluent Cells Starvation 1. Methionine Starvation (30-60 min in Met-free medium) Start->Starvation Pulse 2. Pulse Labeling (Add [35S]-Methionine) Starvation->Pulse Chase 3. Chase (Add excess unlabeled Methionine) Pulse->Chase Lysis 4. Cell Lysis (Ice-cold lysis buffer + protease inhibitors) Chase->Lysis Quantification 5. Quantification (Scintillation Counting) Lysis->Quantification Analysis 6. Analysis (SDS-PAGE, Autoradiography, IP) Quantification->Analysis

Workflow for a [35S]-methionine pulse-chase experiment.

References

Technical Support Center: Troubleshooting Metabolic Labeling with (+/-)-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal or other issues in metabolic labeling experiments using (+/-)-methionine.

Frequently Asked Questions (FAQs)

Q1: Why is my signal low after metabolic labeling with radiolabeled methionine?

Low signal can stem from several factors, including suboptimal labeling conditions, poor cell health, inefficient protein extraction, or issues with downstream detection. Key areas to investigate are the duration of methionine starvation, the concentration and specific activity of the labeled methionine, cell confluence at the time of labeling, and the efficiency of cell lysis and protein recovery.

Q2: How long should I starve my cells of methionine before adding the label?

Methionine starvation is a critical step to deplete the intracellular pool of unlabeled methionine, thereby maximizing the incorporation of the labeled amino acid.[1][2] For most cell lines, a starvation period of 30 minutes to 1 hour is recommended.[1][2] However, prolonged starvation can lead to cell stress and cell cycle arrest, which can negatively impact protein synthesis.[3] It is advisable to optimize the starvation time for your specific cell line by testing a range of durations and assessing cell viability.

Q3: What is the recommended concentration of labeled methionine to use?

The optimal concentration of radiolabeled methionine, such as [³⁵S]-methionine, will vary depending on the cell type and the specific activity of the radiolabel. A common starting point for pulse-labeling is 100-150 µCi/mL. For continuous labeling, lower concentrations may be sufficient. It is crucial to consult the manufacturer's datasheet for the specific activity of your labeled methionine to calculate the appropriate volume to add.

Q4: I'm using (+/-)-methionine. Could the D-isomer be affecting my results?

Yes, this is an important consideration. Protein synthesis exclusively utilizes L-methionine. The (+/-)-methionine you are using is a racemic mixture, meaning it contains both D- and L-methionine. While some organisms and cell types possess enzymes like D-amino acid oxidase (DAAO) that can convert D-methionine to L-methionine, this conversion may not be 100% efficient. The presence of D-methionine can compete with L-methionine for uptake and potentially reduce the effective concentration of the L-isomer available for protein synthesis, leading to a weaker signal. If low incorporation is a persistent issue, switching to a pure L-methionine isotope is recommended.

Q5: Can the health and confluence of my cells affect labeling efficiency?

Absolutely. Cells should be in a logarithmic growth phase and healthy at the time of labeling. Overly confluent or quiescent cells will have a lower rate of protein synthesis, leading to reduced incorporation of the label. Conversely, very sparse cultures may also behave atypically. It is recommended to perform labeling experiments on cells that are between 70-80% confluent. Always check cell viability before and after the starvation and labeling steps.

Troubleshooting Guide

Issue 1: Low or No Signal
Potential Cause Recommended Solution
Insufficient Methionine Starvation Optimize starvation time (typically 30-60 minutes). Ensure the starvation medium is completely free of unlabeled methionine.
Suboptimal Labeling Time For pulse-chase experiments, a short, high-activity pulse (e.g., 2-10 minutes) is often used. For steady-state labeling, a longer incubation with a lower concentration of label is appropriate. Optimize the labeling duration for your protein of interest.
Low Specific Activity of Labeled Methionine Use a fresh batch of high-specific-activity L-[³⁵S]methionine. Be aware that radiochemicals decay over time, reducing their specific activity.
Presence of D-Methionine As you are using a (+/-) mixture, the D-isomer may be interfering. Switch to pure L-methionine to ensure maximal incorporation.
Poor Cell Health or Low Proliferation Rate Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for too many passages. Methionine restriction itself can induce a low energy state in cells.
Inefficient Cell Lysis/Protein Extraction Use a robust lysis buffer containing protease inhibitors. Ensure complete cell lysis by mechanical disruption (e.g., sonication or passage through a fine-gauge needle) if necessary. Some lysis buffers are specifically designed to preserve post-translational modifications.
Protein Degradation Work quickly and on ice during all extraction steps. Always include a fresh protease inhibitor cocktail in your lysis buffer.
Issues with Downstream Detection (e.g., Autoradiography) Ensure proper drying of the gel before exposure. Optimize exposure time; a weak signal may require a longer exposure. For phosphorimaging, ensure the screen is not expired and is handled correctly.
Issue 2: High Background
Potential Cause Recommended Solution
Incomplete Removal of Unincorporated Label Wash cell pellets thoroughly with ice-cold PBS after the labeling step.
Non-specific Binding to Gel or Membrane Ensure proper fixing and washing of the gel after electrophoresis. If performing a Western blot, ensure adequate blocking of the membrane.
Contamination of Reagents or Equipment Use fresh, high-quality reagents. Ensure that all equipment is clean and free from radioactive contamination.
Issue 3: Cell Death or Detachment
Potential Cause Recommended Solution
Prolonged Methionine Starvation Reduce the starvation time to the minimum required to deplete the intracellular methionine pool. Test cell viability at different starvation times.
Toxicity of Labeled Compound While less common with methionine, some labeled compounds can be toxic at high concentrations. If you suspect toxicity, try reducing the concentration of the label and increasing the labeling time. High levels of radiolabeling can inhibit cell cycle progression and proliferation.
Harsh Experimental Conditions Handle cells gently during washes and media changes to prevent detachment, especially for adherent cell lines.

Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Adherent Cells with [³⁵S]-(+/-)-Methionine

This protocol is a general guideline and may require optimization for your specific cell line and protein of interest.

Materials:

  • Complete growth medium

  • Methionine-free DMEM or RPMI-1640

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [³⁵S]-(+/-)-Methionine (high specific activity)

  • Chase Medium: Complete growth medium supplemented with a high concentration of unlabeled L-methionine (e.g., 5 mM)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Plate cells to be 70-80% confluent on the day of the experiment.

  • Methionine Starvation:

    • Aspirate the complete growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed methionine-free medium supplemented with dFBS.

    • Incubate at 37°C for 30-60 minutes.

  • Pulse Labeling:

    • Aspirate the starvation medium.

    • Add pre-warmed methionine-free medium containing [³⁵S]-(+/-)-methionine (e.g., 100 µCi/mL).

    • Incubate at 37°C for the desired pulse time (e.g., 5-15 minutes).

  • Chase:

    • To stop the incorporation of the label, aspirate the labeling medium.

    • Add pre-warmed chase medium. The high concentration of unlabeled methionine will dilute out the labeled methionine.

    • Incubate at 37°C.

  • Time Points:

    • At each desired time point (e.g., 0, 15, 30, 60, 120 minutes), place the dish on ice.

    • Aspirate the chase medium.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis:

    • Add ice-cold lysis buffer with protease inhibitors to each dish.

    • Incubate on ice for 15-30 minutes with occasional rocking.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

  • Downstream Analysis: The supernatant is now ready for immunoprecipitation, SDS-PAGE, and autoradiography or phosphorimaging.

Visualizations

General Workflow for Metabolic Labeling cluster_prep Cell Preparation cluster_labeling Labeling cluster_harvest Harvest & Lysis cluster_analysis Analysis A Seed cells to achieve 70-80% confluency B Wash with PBS A->B C Starve in Met-free medium (30-60 min) B->C D Pulse with radiolabeled (+/-)-Methionine C->D E Chase with excess unlabeled L-Methionine D->E F Collect samples at time points E->F G Wash with ice-cold PBS F->G H Lyse cells in buffer with protease inhibitors G->H I Clarify lysate by centrifugation H->I J Immunoprecipitation (optional) I->J K SDS-PAGE J->K L Autoradiography / Phosphorimaging K->L

Caption: Experimental workflow for a pulse-chase metabolic labeling experiment.

Troubleshooting Low Signal cluster_upstream Upstream Factors cluster_downstream Downstream Factors Start Low or No Signal Detected CellHealth Check Cell Health & Confluency Start->CellHealth Starvation Optimize Starvation Time Start->Starvation Labeling Optimize Labeling Time & Concentration Start->Labeling Isotope Using (+/-)-Met? Consider switching to L-Met Start->Isotope Lysis Check Lysis Efficiency & Protease Inhibitors Start->Lysis Quantification Verify Protein Quantification Start->Quantification Detection Optimize Gel Exposure Time Start->Detection

Caption: A decision tree for troubleshooting low signal in metabolic labeling.

Methionine Metabolism in Protein Synthesis cluster_uptake Cellular Uptake cluster_activation Activation & Incorporation Extracellular_Met (+/-)-Methionine (extracellular) Transporter Amino Acid Transporter Extracellular_Met->Transporter Intracellular_L_Met L-Methionine (intracellular) Transporter->Intracellular_L_Met L-isomer Intracellular_D_Met D-Methionine (intracellular) Transporter->Intracellular_D_Met D-isomer tRNA_Synthetase Methionyl-tRNA Synthetase Intracellular_L_Met->tRNA_Synthetase DAAO D-amino acid oxidase (if present) Intracellular_D_Met->DAAO Conversion Met_tRNA Met-tRNA_i^Met tRNA_Synthetase->Met_tRNA Ribosome Ribosome Met_tRNA->Ribosome Protein Newly Synthesized Protein Ribosome->Protein Translation DAAO->Intracellular_L_Met

References

Technical Support Center: Stabilizing (+-)-Methionine Adducts in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methionine bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the instability of (+-)-methionine adducts.

Frequently Asked Questions (FAQs)

Q1: Why are methionine adducts often unstable in bioconjugation reactions?

A1: The instability of methionine adducts stems from the chemical nature of its side chain. The sulfur atom in methionine's thioether group is a relatively weak nucleophile compared to the thiol group of cysteine or the amine group of lysine.[1][2][3][4] Traditional bioconjugation strategies that work well for cysteine and lysine often require harsh conditions, such as low pH, when applied to methionine, leading to the formation of unstable sulfonium salts.[5] These salts can be susceptible to decomposition or undesired side reactions.

Modern methods, such as Redox-Activated Chemical Tagging (ReACT), form sulfimide adducts, which offer improved stability under biocompatible conditions. However, the stability of these adducts can still be a concern and is highly dependent on the specific reagents and conditions used.

Q2: What is the most common cause of poor adduct stability in my experiments?

A2: The most common cause of poor adduct stability, particularly when using modern redox-based methods like ReACT, is the choice of reagent. The electronic properties of the bioconjugation reagent play a critical role in the stability of the resulting methionine adduct. For instance, in the case of oxaziridine reagents used in ReACT, electron-withdrawing groups on the reagent can lead to a less stable sulfimide (S-N) bond in the conjugate.

Q3: How can I improve the stability of my methionine bioconjugate?

A3: To enhance the stability of your methionine bioconjugate, consider the following strategies:

  • Reagent Selection: Opt for reagents designed to form more stable adducts. For oxaziridine-based ReACT, select reagents with electron-donating groups, which increase the electron density on the urea moiety and thereby stabilize the resulting sulfimide bond. A data-driven approach has shown that there is a correlation between the stability of the sulfimide adduct and its carbonyl (C=O) stretching frequency, with lower frequencies indicating higher stability.

  • Reaction Conditions: While ReACT is robust under a range of biocompatible conditions, ensure that your reaction buffer is at a neutral pH (around 7.4) and that the temperature is controlled. Although the sulfimide linkage shows reasonable stability to acidic and basic conditions, prolonged exposure to elevated temperatures can lead to decomposition.

  • Peptide/Protein Sequence: Be aware that the local microenvironment of the methionine residue within the peptide or protein can influence adduct stability. Proximity to other nucleophilic amino acids may in some cases affect the stability of certain types of adducts like sulfoniums.

Troubleshooting Guide: Enhancing Methionine Adduct Stability

This guide provides a structured approach to troubleshooting and improving the stability of methionine adducts, with a focus on the widely used ReACT methodology.

Problem: My methionine adduct is degrading during or after the bioconjugation reaction.

Step 1: Assess Your Reagent

The primary factor influencing the stability of ReACT-formed sulfimide adducts is the oxaziridine reagent itself. Reagents can be tuned for varying levels of stability.

  • Consult the Data: Refer to the table below to compare the stability of adducts formed with different oxaziridine reagents. A lower rate constant (k) indicates greater stability.

Table 1: Stability of Methionine Sulfimide Adducts with Various Oxaziridine Reagents

Reagent (Ox)Key Structural FeatureRate Constant of Decomposition (k, h⁻¹)Relative Stability
Ox13 Carbamate-derived5.40 x 10⁻²Least Stable
Ox1 Parent Urea-derivedNot specified, used as baselineModerate
Ox12 Piperidine-derivedSignificantly lower than Ox13More Stable

Data synthesized from Christian et al., J. Am. Chem. Soc. 2019.

  • Action: If you are using a reagent that forms a less stable adduct (e.g., similar to Ox13), consider switching to one known to form a more stable conjugate (e.g., similar to Ox12).

Step 2: Verify Experimental Conditions

While the sulfimide bond is relatively robust, extreme conditions can promote degradation.

  • pH: Are you running the reaction at a physiological pH (e.g., PBS buffer at pH 7.4)? While stable in acidic and basic conditions for short periods, prolonged exposure should be avoided.

  • Temperature: Are you performing the reaction at room temperature or 37°C? While the adduct is stable at 80°C for short durations (1 hour), extended exposure to high temperatures can cause significant decomposition.

  • Reducing Agents: The sulfimide linkage is generally stable in the presence of strong reducing agents like TCEP. However, under certain conditions, such as with glutathione, decomposition has been observed, which can be exploited for reversible modifications.

Step 3: Consider the Application

The required stability of the adduct is application-dependent.

  • Peptide Stapling: For applications like peptide stapling, high stability is crucial for the performance of the macrocyclic peptide. Using reagents that form highly stable adducts is recommended.

  • Reversible Labeling: In some cases, a labile adduct is desirable, for example, in drug delivery systems where the payload needs to be released. In such scenarios, a reagent that forms a less stable adduct might be intentionally chosen.

Key Experimental Protocols

Protocol 1: General Procedure for Methionine Bioconjugation using ReACT

This protocol is a generalized procedure for labeling a methionine-containing peptide or protein with an oxaziridine reagent.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the methionine-containing peptide or protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Prepare a stock solution of the oxaziridine reagent (e.g., Ox1, Ox12) in an organic solvent such as DMSO or DMF.

  • Bioconjugation Reaction:

    • In a microcentrifuge tube, add the peptide/protein solution.

    • Add the desired molar excess of the oxaziridine reagent stock solution to the peptide/protein solution. A typical starting point is 1.1 to 2 equivalents of the reagent per methionine residue.

    • Incubate the reaction mixture at room temperature (23°C) or 37°C. Reaction times can vary from minutes to several hours. Monitor the reaction progress using LC-MS to confirm the formation of the desired adduct.

  • Analysis of Adduct Formation and Stability:

    • Inject a small aliquot of the reaction mixture into an LC-MS system to determine the extent of conversion to the sulfimide adduct.

    • To assess stability, the reaction mixture can be incubated under various conditions (e.g., different pH, temperatures, or in the presence of reducing agents) and analyzed by LC-MS at different time points to quantify the amount of remaining adduct.

Visual Guides

Diagram 1: ReACT Experimental Workflow

ReACT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Protein Peptide/Protein in PBS (pH 7.4) Mixing Mix Reagents Peptide_Protein->Mixing Ox_Reagent Oxaziridine Reagent in DMSO Ox_Reagent->Mixing Incubation Incubate at RT or 37°C Mixing->Incubation LCMS_Monitoring Monitor Progress by LC-MS Incubation->LCMS_Monitoring Stability_Test Incubate under Test Conditions LCMS_Monitoring->Stability_Test If stable, proceed. If not, troubleshoot. Final_Analysis Final LC-MS Analysis Stability_Test->Final_Analysis

Caption: Workflow for methionine bioconjugation using ReACT.

Diagram 2: Principle of Adduct Stability

Adduct_Stability cluster_reagent Oxaziridine Reagent Properties cluster_adduct Resulting Sulfimide Adduct Electron_Donating Electron-Donating Groups (e.g., Piperidine) Stable_Adduct Stable S-N Bond (Increased Electron Density) Electron_Donating->Stable_Adduct Leads to Electron_Withdrawing Electron-Withdrawing Groups (e.g., Carbamate) Unstable_Adduct Unstable S-N Bond (Decreased Electron Density) Electron_Withdrawing->Unstable_Adduct Leads to

Caption: Reagent electronics determine adduct stability.

References

Technical Support Center: Prevention of (+-)-Methionine Degradation in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the degradation of (+-)-methionine in various solutions, a critical aspect of ensuring the stability and efficacy of therapeutic proteins and other methionine-containing formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of methionine degradation in solutions?

A1: The most significant degradation pathway for methionine in solution is oxidation. The sulfur atom in the methionine side chain is susceptible to oxidation by various reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO).[1][2][3][4] This oxidation can be reversible.[1] However, further oxidation can occur, converting methionine sulfoxide to the irreversible product, methionine sulfone. Other degradation pathways can be initiated by light and heat.

Q2: What are the common sources of oxidative stress that lead to methionine degradation?

A2: Oxidative stress leading to methionine degradation can arise from several sources during the preparation, storage, and handling of solutions. These include:

  • Reactive Oxygen Species (ROS): Peroxides (like hydrogen peroxide), superoxide, and hydroxyl radicals are potent oxidants of methionine.

  • Exposure to Light: Intense light can induce the formation of singlet oxygen, which readily oxidizes methionine.

  • Elevated Temperatures: Higher temperatures can accelerate oxidation reactions by increasing the rate of free radical formation.

  • Metal Ions: Transition metal ions, such as iron and copper, can catalyze the formation of ROS through Fenton-like reactions, thereby promoting methionine oxidation. These ions can be introduced as impurities from raw materials or leached from container surfaces.

  • Excipients: Some formulation components, like polysorbates, may contain trace amounts of peroxides that can contribute to oxidation.

Q3: How does pH affect the stability of methionine in solution?

A3: The rate of methionine oxidation can be influenced by the pH of the solution. While methionine oxidation can occur over a wide pH range, very low pH values (below 2) can promote the reaction. The optimal pH for minimizing oxidation is often formulation-dependent and should be determined empirically. Additionally, pH can affect the solubility and overall stability of methionine-containing molecules.

Q4: Can oxidized methionine be reverted to its original state?

A4: The initial oxidation product, methionine sulfoxide (MetO), can be reduced back to methionine. This reduction is a key biological repair mechanism mediated by enzymes called methionine sulfoxide reductases (Msrs). There are two main types of Msrs, MsrA and MsrB, which are stereospecific for the S and R epimers of methionine sulfoxide, respectively. In vitro, chemical reducing agents can also facilitate this conversion. However, the further oxidation product, methionine sulfone, is generally considered irreversible.

Troubleshooting Guides

Issue 1: Rapid loss of active compound in a methionine-containing formulation.
Potential Cause Troubleshooting Steps
Oxidation due to Dissolved Oxygen 1. De-gas all buffers and solutions by sparging with an inert gas (e.g., nitrogen or argon).2. Work in an anaerobic or low-oxygen environment (e.g., a glove box).3. Consider using oxygen scavengers in the packaging. Storing solutions in polymer-based syringes with an oxygen absorber has been shown to suppress methionine oxidation.
Contamination with Metal Ions 1. Use high-purity water and reagents.2. Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), into the formulation to sequester metal ions.
Photo-oxidation 1. Protect the solution from light by using amber vials or by wrapping containers in aluminum foil.2. Minimize exposure to ambient and UV light during all handling steps.
Inappropriate pH 1. Conduct a pH stability study to determine the optimal pH range for your specific formulation.2. Ensure the buffering capacity of your system is sufficient to maintain the target pH.
Issue 2: High levels of methionine sulfoxide detected in the final product.
Potential Cause Troubleshooting Steps
Presence of Peroxides in Excipients 1. Source high-purity excipients with low peroxide content.2. Test excipients for peroxide levels before use.3. Consider adding antioxidants to the formulation to scavenge residual peroxides.
Thermal Degradation 1. Store the solution at lower temperatures (e.g., 2-8°C or frozen) to slow down the rate of oxidation. However, be mindful of potential cold denaturation or freeze-thaw stresses.2. Perform thermal stability studies to identify the optimal storage temperature.
Inadequate Antioxidant Protection 1. Incorporate antioxidants into the formulation. Free methionine itself can act as a sacrificial antioxidant. Other effective antioxidants include sodium thiosulfate, catalase, and N-acetyl-tryptophan.2. Optimize the concentration of the antioxidant. The required amount will depend on the level of oxidative stress and the specific formulation.

Quantitative Data Summary

Table 1: Effectiveness of Antioxidants in Preventing Temperature-Induced Methionine Oxidation in a Recombinant Monoclonal Antibody (rhuMAb HER2) Formulation
AntioxidantMolar Ratio (Protein:Antioxidant)OutcomeReference
Methionine1:5Sufficient to inhibit temperature-induced oxidation.
Sodium Thiosulfate1:25Sufficient to inhibit temperature-induced oxidation.
Table 2: Effect of L-methionine on the Oxidation of Recombinant Human Epidermal Growth Factor (rhEGF) at Room Temperature over 105 Days
FormulationIncrease in Oxidized rhEGF (%)Reference
With L-methionine2.8
Without L-methionine16.5

Experimental Protocols

Protocol 1: Determination of Methionine Oxidation by Hydrophobic Interaction Chromatography (HIC)

This protocol is adapted from the analysis of a recombinant humanized monoclonal antibody (rhuMAb HER2).

Objective: To quantify the extent of methionine oxidation in a protein sample.

Materials:

  • Papain

  • Digestion Buffer (e.g., phosphate buffer with cysteine and EDTA)

  • HIC column

  • Mobile Phase A (e.g., high salt buffer)

  • Mobile Phase B (e.g., low salt buffer)

  • HPLC system

Procedure:

  • Sample Preparation (Papain Digestion): a. Incubate the protein sample with papain in the digestion buffer to cleave the protein into its constituent fragments (e.g., Fab and Fc fragments for an antibody). b. The specific incubation time and temperature should be optimized for the protein of interest.

  • Chromatographic Separation: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the digested sample onto the column. c. Elute the fragments using a gradient of Mobile Phase B. The oxidized fragments will elute earlier than the non-oxidized fragments due to their increased polarity.

  • Data Analysis: a. Integrate the peak areas of the oxidized and non-oxidized fragments. b. Calculate the percentage of oxidation as: (% Oxidation) = (Area of Oxidized Peak / (Area of Oxidized Peak + Area of Non-Oxidized Peak)) * 100.

Protocol 2: Monitoring Methionine Sulfoxide Content by Reverse-Phase HPLC

This protocol is a general method for quantifying free methionine sulfoxide in a solution.

Objective: To determine the concentration of methionine sulfoxide in a sample.

Materials:

  • Methionine sulfoxide standard

  • Mixed-mode chromatography column (e.g., reversed-phase and cation exchange)

  • Mobile Phase A (e.g., acetate buffer)

  • Mobile Phase B (e.g., acetonitrile)

  • HPLC system with UV detection

Procedure:

  • Standard Curve Preparation: a. Prepare a series of known concentrations of methionine sulfoxide in the relevant buffer. b. Inject each standard onto the HPLC column and record the peak area. c. Plot a standard curve of peak area versus concentration.

  • Sample Analysis: a. Inject the sample solution onto the HPLC column under the same conditions as the standards. b. Record the peak area for methionine sulfoxide.

  • Quantification: a. Determine the concentration of methionine sulfoxide in the sample by interpolating its peak area on the standard curve.

Visualizations

Methionine_Degradation_Pathway Met Methionine MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation (Reversible) [ROS, Light, Heat] MetO->Met Reduction [MsrA, MsrB] MetSO2 Methionine Sulfone (MetSO2) MetO->MetSO2 Further Oxidation (Irreversible)

Primary degradation pathway of methionine in solution.

Experimental_Workflow_HIC cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing Protein_Sample Methionine-Containing Protein Sample Papain_Digestion Papain Digestion Protein_Sample->Papain_Digestion Digested_Sample Digested Fragments (e.g., Fab, Fc) Papain_Digestion->Digested_Sample Injection Inject Digested Sample onto HIC Column Digested_Sample->Injection Elution Gradient Elution Injection->Elution Detection UV Detection Elution->Detection Chromatogram Chromatogram (Separated Peaks) Detection->Chromatogram Quantification Peak Integration and % Oxidation Calculation Chromatogram->Quantification

Workflow for determining methionine oxidation by HIC.

Prevention_Strategies cluster_factors Contributing Factors cluster_prevention Prevention Methods Degradation Methionine Degradation Oxidative_Stress Oxidative Stress (ROS, Peroxides) Oxidative_Stress->Degradation Light Light Exposure Light->Degradation Temperature Elevated Temperature Temperature->Degradation Metal_Ions Metal Ions Metal_Ions->Degradation Antioxidants Use of Antioxidants (e.g., free Met, Thiosulfate) Antioxidants->Oxidative_Stress Scavenges Chelators Use of Chelating Agents (e.g., EDTA) Chelators->Metal_Ions Sequesters Controlled_Env Controlled Environment (Low O2, Darkness) Controlled_Env->Oxidative_Stress Mitigates Controlled_Env->Light Mitigates Optimal_Conditions Optimal Storage (Low Temp, Optimal pH) Optimal_Conditions->Temperature Mitigates

Factors contributing to methionine degradation and corresponding prevention strategies.

References

How to enhance the biosynthesis of methionine in microbial fermentation.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing Methionine Biosynthesis

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing L-methionine production in microbial fermentation.

Section 1: FAQs - Understanding the Biosynthesis Pathway

Q1: What is the general pathway for L-methionine biosynthesis in microbes like E. coli and C. glutamicum?

The biosynthesis of L-methionine is a complex, multi-step process that is part of the aspartate family of amino acids. The pathway begins with aspartate and involves several key enzymatic reactions to produce methionine. A simplified overview of the pathway, primarily in E. coli, involves the conversion of aspartate to homoserine, which is a crucial branch point. From homoserine, the synthesis proceeds through O-succinylhomoserine (in E. coli) or O-acetylhomoserine (in C. glutamicum), followed by the incorporation of cysteine to form cystathionine, which is then converted to homocysteine. The final step is the methylation of homocysteine to yield L-methionine.[1][2]

Troubleshooting_Poor_Growth Troubleshooting Workflow for Poor Strain Growth Start Engineered strain shows poor growth CheckIntermediates Analyze supernatant/ lysate for intermediate metabolites Start->CheckIntermediates CheckPrecursors Is a key precursor (e.g., threonine) depleted? CheckIntermediates->CheckPrecursors No HighIntermediates Homocysteine or other intermediates are high CheckIntermediates->HighIntermediates Yes CheckExpression Quantify expression levels of engineered genes (RT-qPCR/proteomics) CheckPrecursors->CheckExpression No PrecursorDepleted Essential precursor is depleted CheckPrecursors->PrecursorDepleted Yes ExpressionTooHigh Expression levels are excessively high CheckExpression->ExpressionTooHigh Yes Solution1 Strengthen downstream pathway (e.g., overexpress metE/metH) HighIntermediates->Solution1 Solution2 Supplement media with the depleted precursor or engineer a dynamic regulation system PrecursorDepleted->Solution2 Solution3 Use weaker promoters or lower-copy plasmids to reduce metabolic burden ExpressionTooHigh->Solution3 CRISPR_Workflow CRISPR/Cas9 Gene Knockout Workflow Step1 1. Design gRNA Step2 2. Construct Editing Plasmid Step1->Step2 Desc1 Select a 20-bp target sequence in the metJ gene next to a Protospacer Adjacent Motif (PAM). Step1->Desc1 Step3 3. Prepare Donor DNA Step2->Step3 Desc2 Clone the designed gRNA sequence into a plasmid that also expresses the Cas9 nuclease. Step2->Desc2 Step4 4. Co-transformation Step3->Step4 Desc3 Synthesize a linear DNA fragment with ~500 bp homology arms flanking the desired deletion site. Step3->Desc3 Step5 5. Induction & Selection Step4->Step5 Desc4 Introduce both the Cas9/gRNA plasmid and the linear donor DNA into electrocompetent E. coli. Step4->Desc4 Step6 6. Verification Step5->Step6 Desc5 Induce Cas9 expression to create a double-strand break. Cells that successfully repair the break using the donor DNA will survive. Step5->Desc5 Desc6 Confirm the gene deletion via colony PCR and Sanger sequencing. Step6->Desc6

References

Technical Support Center: Troubleshooting Co-elution in HPLC Analysis of Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-elution of degradation products with (±)-methionine during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in HPLC analysis of methionine?

Co-elution in HPLC occurs when two or more compounds exit the column at the same time, resulting in overlapping or a single misleading chromatographic peak.[1][2] For methionine analysis, this is frequently observed with its degradation products due to their similar chemical structures and polarities. Common causes include:

  • Insufficient Chromatographic Resolution: The chosen HPLC method (column, mobile phase, and other parameters) may not have the necessary selectivity to separate methionine from its closely related degradation products.

  • Similar Physicochemical Properties: Degradation products like methionine sulfoxide and methionine sulfone can have very similar retention times to the parent methionine molecule, especially on standard reversed-phase columns.

  • Inadequate Method Development: The HPLC method may not have been fully optimized to resolve all potential impurities and degradants. Forced degradation studies are crucial to identify these potential co-eluting species.[3][4]

Q2: How can I detect if a degradation product is co-eluting with my methionine peak?

Identifying co-elution is the first critical step in troubleshooting. Here are several methods to detect hidden peaks:

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as fronting, tailing, or the presence of a shoulder on the main peak.[1] A pure compound should ideally produce a symmetrical, Gaussian peak.

  • Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra are not identical throughout the peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer (HPLC-MS) is a highly effective method. MS can differentiate and identify co-eluting compounds based on their unique mass-to-charge ratios (m/z).

Q3: What are the primary degradation products of methionine that I should be aware of?

Methionine is susceptible to degradation, particularly oxidation. The most common degradation products are:

  • Methionine Sulfoxide: The initial product of methionine oxidation.

  • Methionine Sulfone: Further oxidation of methionine sulfoxide.

  • S-Adenosylmethionine (SAM): A key intermediate in methionine metabolism.

  • Homocysteine: A product of the demethylation of methionine.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify the specific degradation products relevant to your sample and storage conditions.

Troubleshooting Guides

Guide 1: Optimizing HPLC Method Parameters to Resolve Co-elution

If co-elution is detected, systematic optimization of your HPLC method is necessary. The resolution between two peaks is governed by the resolution equation, which involves efficiency, selectivity, and retention factor.

Troubleshooting Workflow for HPLC Method Optimization

Troubleshooting Workflow for HPLC Method Optimization start Co-elution Detected check_k Is Capacity Factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease organic solvent %) check_k->adjust_mp_strength No change_selectivity Modify Mobile Phase Selectivity check_k->change_selectivity Yes adjust_mp_strength->check_k change_column Change Stationary Phase change_selectivity->change_column optimize_efficiency Optimize Column Efficiency change_column->optimize_efficiency end Resolution Achieved optimize_efficiency->end

Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in HPLC.

Detailed Steps:

  • Evaluate and Adjust the Capacity Factor (k'):

    • Issue: If the capacity factor is too low (<2), the analytes are not retained long enough on the column for effective separation.

    • Solution: Weaken the mobile phase to increase retention. In reversed-phase HPLC, this typically means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • Modify Mobile Phase Selectivity:

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For methionine and its degradation products, which are amino acids, pH adjustment can be a powerful tool.

    • Use Ion-Pair Reagents: For polar compounds that are poorly retained on reversed-phase columns, adding an ion-pair reagent to the mobile phase can improve retention and resolution.

  • Change the Stationary Phase:

    • If modifying the mobile phase is insufficient, consider a different column chemistry.

    • Alternative C18 Columns: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or with a different bonding density or end-capping can alter selectivity.

    • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange properties and can be very effective for separating polar and charged molecules like amino acids and their degradants.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be an excellent alternative to reversed-phase chromatography for resolving methionine and its hydrophilic degradation products.

  • Optimize Column Efficiency:

    • Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases efficiency and can improve resolution.

    • Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.

    • Optimize Flow Rate: The van Deemter equation describes the relationship between flow rate and column efficiency. Ensure you are operating at or near the optimal flow rate for your column.

Guide 2: Experimental Protocols

Protocol 1: Forced Degradation Study of Methionine

Objective: To intentionally degrade a methionine sample to generate its potential degradation products, which can then be used to challenge the specificity of the HPLC method.

Materials:

  • (±)-Methionine standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with DAD or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve methionine in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve methionine in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidation: Dissolve methionine in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid methionine at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of methionine to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: HPLC-MS for Co-elution Identification

Objective: To use HPLC-MS to identify and confirm the presence of co-eluting species within a single chromatographic peak.

Procedure:

  • HPLC Separation: Perform the HPLC separation as usual.

  • MS Detection: As the peak of interest elutes from the column, acquire mass spectra across the entire peak width.

  • Data Analysis:

    • Generate an extracted ion chromatogram (EIC) for the m/z of methionine and its expected degradation products (see table below).

    • If multiple EICs show a peak at the same retention time, this confirms co-elution.

    • Examine the mass spectrum at different points across the peak. A change in the relative abundance of different ions indicates the presence of multiple compounds.

Data Presentation

Table 1: Common Methionine Degradation Products and their Molecular Weights

CompoundMolecular FormulaMonoisotopic Mass (Da)
(±)-MethionineC₅H₁₁NO₂S149.051
Methionine SulfoxideC₅H₁₁NO₃S165.046
Methionine SulfoneC₅H₁₁NO₄S181.041
HomocysteineC₄H₉NO₂S135.035
S-AdenosylmethionineC₁₅H₂₂N₆O₅S398.137

Signaling Pathways and Logical Relationships

Methionine Degradation Pathway

Methionine Degradation Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase Met_SO Methionine Sulfoxide Met->Met_SO Oxidation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Met_SO2 Methionine Sulfone Met_SO->Met_SO2 Oxidation

Caption: Key metabolic and oxidative degradation pathways of methionine.

References

Technical Support Center: Optimizing (+-)-Methionine for Cell Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the concentration of (+-)-methionine in cell growth inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations in various cell lines.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during your experiments with this compound.

Q1: I am not observing any significant cell growth inhibition after treating my cells with this compound. What could be the reason?

A1: Several factors could contribute to a lack of response. Consider the following:

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. Cancer cells, in particular, have a high demand for methionine.[1][2][3] We recommend performing a dose-response experiment to determine the optimal concentration.

  • Cell Line Specificity: Not all cell lines are equally sensitive to methionine restriction.[4][5] Some cancer cells are more dependent on exogenous methionine than normal cells. It is crucial to characterize the methionine dependency of your cell line.

  • Duration of Treatment: The inhibitory effects of methionine may be time-dependent. A 72-hour incubation period has been shown to be effective in several studies.

  • Experimental Variability: Ensure consistency in cell seeding density, media composition, and incubation conditions.

Q2: My cell viability assay results are inconsistent. How can I improve reproducibility?

A2: Inconsistent results in cell viability assays, such as the MTT assay, can be frustrating. Here are some tips to improve reproducibility:

  • Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment. A cell density titration experiment is recommended to find the optimal seeding number for your specific cell line.

  • Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven growth and assay results.

  • Complete Solubilization of Formazan: In MTT assays, ensure complete dissolution of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error.

  • Background Correction: Always include wells with media and MTT reagent but no cells to serve as a background control.

Q3: I am observing cell cycle arrest, but at a different phase than expected. Why is this happening?

A3: The cell cycle phase at which arrest occurs can be cell-type specific and dependent on the p53 status of the cells. For instance, some studies have shown that methionine restriction causes a G1 phase arrest in certain cell lines, while others arrest in the G2/M phase. It is advisable to characterize the p53 status of your cell line and compare your results with published data for similar cell types.

Q4: Should I use methionine-free media or supplement with a specific concentration of this compound?

A4: The choice between methionine-free media and media supplemented with varying concentrations of this compound depends on your experimental goals.

  • Methionine Restriction/Deprivation: Using methionine-free media, often supplemented with homocysteine, is a common approach to study the effects of methionine dependency.

  • Titration of Inhibitory Concentration: To find the optimal inhibitory concentration, it is necessary to supplement basal media with a range of this compound concentrations.

Quantitative Data Summary

The following table summarizes effective concentrations of L-methionine that have been reported to inhibit cell growth in various cancer cell lines. Note that this compound is a racemic mixture, and the L-enantiomer is the biologically active form.

Cell LineCancer TypeEffective L-Methionine ConcentrationObserved EffectCitation
MCF-7Breast Cancer5 mg/mlG1 cell cycle arrest, inhibition of cell proliferation
LNCaPProstate Cancer5 mg/mlG1 cell cycle arrest, inhibition of cell proliferation
DU-145Prostate CancerNot specifiedS-phase cell cycle arrest
PC-3Prostate CancerMethionine-free mediaG2/M cell cycle arrest, apoptosis
HPACPancreatic Cancer5 mg/mlInhibition of cell proliferation
BXPC-3Pancreatic Cancer5 mg/mlInhibition of cell proliferation

Key Experimental Protocols

Below are detailed methodologies for key experiments to determine the optimal concentration of this compound for cell growth inhibition.

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity and is a common method for determining the cytotoxic effects of a compound.

Materials:

  • 96-well plates

  • (+/-)-Methionine stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • 6-well plates

  • (+/-)-Methionine stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be quantified.

Visualizations

Signaling Pathways and Experimental Workflows

Methionine_Signaling_Pathway Met This compound SAM S-adenosylmethionine (SAM) Met->SAM Met_dep Methionine Deprivation Met_dep->SAM decreases mTORC1 mTORC1 Signaling Met_dep->mTORC1 inhibits p21_p27 p21/p27 Upregulation Met_dep->p21_p27 CellCycleArrest Cell Cycle Arrest (G1 or G2/M) Met_dep->CellCycleArrest SAM->mTORC1 activates CDKs CDK2/cdc2 Inhibition p21_p27->CDKs CDKs->CellCycleArrest leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow start Start: Select Cell Line dose_response Perform Dose-Response (MTT Assay) start->dose_response determine_ic50 Determine IC50 Concentration dose_response->determine_ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) determine_ic50->cell_cycle confirm_arrest Confirm Cell Cycle Arrest cell_cycle->confirm_arrest troubleshoot Troubleshoot Experiment confirm_arrest->troubleshoot Inconsistent Results end End: Optimized Concentration confirm_arrest->end Successful troubleshoot->dose_response Re-optimize Troubleshooting_Logic issue Issue: No Cell Growth Inhibition check_conc Is Concentration Sufficient? issue->check_conc check_time Is Treatment Duration Adequate? check_conc->check_time Yes increase_conc Action: Increase Concentration Range check_conc->increase_conc No check_cell Is Cell Line Sensitive? check_time->check_cell Yes increase_time Action: Increase Incubation Time check_time->increase_time No test_another_cell Action: Test a Different Cell Line check_cell->test_another_cell No solution Problem Solved check_cell->solution Yes increase_conc->solution increase_time->solution test_another_cell->solution

References

Technical Support Center: Enhancing Wheat Yield Under Water Deficit with Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving wheat yield under water deficit conditions using methionine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why am I not observing a significant improvement in wheat growth or yield after methionine application? 1. Incorrect Methionine Concentration: The concentration of L-methionine may be suboptimal. Preliminary experiments have shown 4 mM to be effective.[1] 2. Improper Application Timing: Foliar spray was not applied at the critical growth stage. Application at the three-leaf stage has been documented to be effective.[2][3][4][5] 3. Environmental Conditions: Severe drought stress (e.g., below 40% field capacity) may overwhelm the protective effects of methionine. 4. Wheat Genotype: The specific wheat genotype may be less responsive to methionine treatment. Studies have shown differential responses between genotypes like Galaxy-13 and Johar-16.1. Optimize Concentration: Conduct a dose-response experiment with a range of L-methionine concentrations (e.g., 1 mM, 2 mM, 4 mM, 8 mM) to determine the optimal level for your specific genotype and conditions. 2. Standardize Application Stage: Ensure foliar application is consistently performed at the intended developmental stage (e.g., Zadoks growth stage 13). 3. Control Stress Level: Maintain a consistent and monitored level of water deficit (e.g., 40% field capacity) to ensure the stress level is not excessively severe. 4. Test Multiple Genotypes: If possible, include more than one wheat genotype in your study to assess the variability in response.
My methionine solution appears cloudy or has precipitated. Is it still usable? 1. Low Solubility: L-methionine has limited solubility in water, especially at higher concentrations. 2. pH of Water: The pH of the water used for dissolution can affect solubility. 3. Contamination: The solution may have been contaminated during preparation.1. Ensure Complete Dissolution: Prepare the solution by slowly adding L-methionine powder to water while stirring continuously. Gentle warming may aid dissolution, but allow the solution to cool to room temperature before application. 2. Use High-Purity Water: Prepare solutions using distilled or deionized water. 3. Fresh Preparation: Prepare the methionine solution fresh before each application to prevent degradation or contamination. Do not store for extended periods.
I'm observing leaf burn or damage after foliar application. What could be the cause? 1. High Methionine Concentration: The applied concentration may be too high, leading to phytotoxicity. 2. Application During High Heat/Sunlight: Spraying during the hottest part of the day can lead to rapid evaporation and concentration of the solution on the leaf surface. 3. Adjuvant Issues: If a surfactant or adjuvant is used, it may be incompatible or used at too high a concentration.1. Test Lower Concentrations: If leaf burn is observed, reduce the concentration of the methionine solution. 2. Optimal Application Time: Apply the foliar spray during cooler parts of the day, such as early morning or late afternoon, to allow for better absorption and reduce the risk of leaf scorch. 3. Evaluate Adjuvants: If using an adjuvant, ensure it is suitable for foliar application on wheat and perform a small test on a few plants before large-scale application.
My antioxidant enzyme activity results are highly variable or inconsistent. 1. Sample Handling: Inconsistent freezing of plant tissue or delays in processing can affect enzyme activity. 2. Extraction Buffer: The composition and pH of the enzyme extraction buffer may not be optimal. 3. Assay Conditions: Fluctuations in temperature or incorrect reagent concentrations during the spectrophotometric assay.1. Standardize Sampling: Harvest leaf tissue at the same time of day and immediately flash-freeze it in liquid nitrogen. Store at -80°C until analysis. 2. Use Appropriate Buffers: Utilize a suitable extraction buffer, such as a potassium phosphate buffer, and ensure the pH is correct and consistent across all samples. 3. Calibrate Equipment: Ensure the spectrophotometer is calibrated. Prepare fresh reagents for each assay and maintain a constant temperature during the reaction measurements.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism by which methionine improves wheat yield under water deficit? Methionine enhances drought tolerance by up-regulating the plant's antioxidant defense system. It boosts the activity of enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT). These enzymes help in scavenging harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which accumulate under stress and cause cellular damage. By reducing oxidative stress (indicated by lower malondialdehyde - MDA levels), methionine helps maintain cellular function, protect photosynthetic machinery, and ultimately improve growth and grain yield.
What is the recommended method of methionine application? Foliar application is a documented effective method. This involves dissolving L-methionine in water and spraying it directly onto the leaves of the wheat plants. This method allows for direct absorption by the plant tissues.
At what growth stage should methionine be applied? Research has shown that applying a 4 mM L-methionine solution as a foliar spray to 25-day-old wheat seedlings (at the three-leaf stage) is effective.
How does methionine affect photosynthesis under drought? Water deficit typically reduces photosynthetic pigments and gas exchange attributes. Foliar application of methionine has been shown to improve these parameters. It can increase the net CO₂ assimilation rate and water use efficiency (WUE) while reducing the transpiration rate under stress conditions, thereby helping the plant conserve water while maintaining carbon fixation.
Does methionine application affect the nutritional quality of the wheat grain? Methionine application can influence the ionic content within the plant. Studies have shown that it can increase the uptake of essential nutrients like potassium (K⁺) and calcium (Ca²⁺) while reducing the accumulation of sodium (Na⁺) under water deficit conditions. This suggests a positive impact on the plant's nutritional status, which could translate to the grain.
Can methionine mitigate other abiotic stresses? Yes, methionine is involved in various plant metabolism processes and has been shown to play a role in tolerance to other stresses, such as salinity. It is a precursor to S-adenosylmethionine (SAM), which is involved in the biosynthesis of ethylene and polyamines, both of which are key signaling molecules in plant stress responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of a 4 mM L-methionine (Met) foliar application on two wheat genotypes (Galaxy-13 and Johar-16) under control (100% field capacity) and water deficit (40% field capacity) conditions.

Table 1: Effect of Methionine on Wheat Growth and Yield Parameters under Water Deficit

Parameter Genotype Control (C) Control + Met Water Deficit (D) Water Deficit + Met % Increase (D vs D+Met)
Shoot Length (cm) Galaxy-1370.375.654.257.25.54%
Johar-1665.170.348.951.14.50%
Shoot Fresh Weight (g) Galaxy-135.86.93.54.631.43%
Johar-165.16.22.93.831.03%
Shoot Dry Weight (g) Galaxy-131.62.10.91.122.22%
Johar-161.31.80.70.928.57%
Grain Yield/Plant (g) Galaxy-134.95.82.83.110.71%
Johar-164.25.12.12.39.52%
100-Grain Weight (g) Galaxy-134.14.93.23.46.25%
Johar-163.84.52.83.07.14%

Data synthesized from Maqsood et al., 2022.

Table 2: Effect of Methionine on Photosynthesis and Gas Exchange under Water Deficit

Parameter Genotype Control (C) Control + Met Water Deficit (D) Water Deficit + Met
Net CO₂ Assimilation (A) Galaxy-1318.221.511.812.7
(µmol m⁻² s⁻¹)Johar-1616.920.110.511.3
Transpiration Rate (E) Galaxy-134.83.95.94.5
(mmol m⁻² s⁻¹)Johar-164.53.65.54.2
Water Use Efficiency (WUE) Galaxy-133.85.52.02.8
(A/E)Johar-163.75.61.92.7

Data synthesized from Maqsood et al., 2022.

Table 3: Effect of Methionine on Oxidative Stress Markers and Antioxidant Enzymes under Water Deficit

Parameter Genotype Control (C) Control + Met Water Deficit (D) Water Deficit + Met
Hydrogen Peroxide (H₂O₂) Galaxy-134.13.26.95.5
(µmol g⁻¹ FW)Johar-164.53.57.86.1
Malondialdehyde (MDA) Galaxy-1315.212.820.116.3
(nmol g⁻¹ FW)Johar-1616.813.922.517.9
Superoxide Dismutase (SOD) Galaxy-1348.352.165.463.2
(U mg⁻¹ protein)Johar-1645.949.861.260.0
Peroxidase (POD) Galaxy-1335.138.248.954.6
(U mg⁻¹ protein)Johar-1632.836.145.351.8
Catalase (CAT) Galaxy-1325.628.938.541.1
(U mg⁻¹ protein)Johar-1623.927.235.740.1

Data synthesized from Maqsood et al., 2022.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Plant Growth and Treatment Protocol
  • Seed Selection and Sowing: Use certified seeds of the desired wheat genotypes (e.g., Galaxy-13, Johar-16). Sow seeds in pots filled with a standard soil mix.

  • Growth Conditions: Grow plants in a controlled environment (e.g., greenhouse) with a maintained temperature and humidity. Maintain soil moisture at 100% field capacity (FC) until the three-leaf stage.

  • Imposition of Water Deficit: At 25 days post-sowing, divide the plants into control and stress groups. Maintain the control group at 100% FC. For the water-deficit group, withhold irrigation until the soil moisture drops to 40% FC. Maintain this level by weighing the pots daily.

  • Methionine Application: Prepare a 4 mM solution of L-methionine in distilled water. Apply as a foliar spray to the respective treatment groups (both control and water deficit) until the leaves are thoroughly wet. An equal volume of distilled water should be sprayed on non-methionine-treated plants.

Hydrogen Peroxide (H₂O₂) Content Assay
  • Homogenization: Homogenize 0.5 g of fresh leaf tissue in an ice bath with 5 mL of 0.1% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 12,000 × g for 15 minutes at 4°C.

  • Reaction Mixture: To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

  • Measurement: Measure the absorbance of the mixture at 390 nm using a spectrophotometer.

  • Quantification: Calculate H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂. Express the results as µmol g⁻¹ fresh weight (FW).

Malondialdehyde (MDA) Content Assay
  • Homogenization: Homogenize 0.5 g of fresh leaf tissue in 5 mL of 0.1% (w/v) TCA.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 10 minutes.

  • Reaction Mixture: Mix 1 mL of the supernatant with 4 mL of 0.5% (w/v) thiobarbituric acid (TBA) prepared in 20% (w/v) TCA.

  • Incubation: Heat the mixture at 95°C for 30 minutes in a water bath. Quickly cool the reaction tubes in an ice bath to stop the reaction.

  • Centrifugation: Centrifuge the samples again at 10,000 × g for 15 minutes to clarify the solution.

  • Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm. Subtract the non-specific absorbance at 600 nm from the 532 nm reading.

  • Quantification: Calculate the MDA concentration using an extinction coefficient of 155 mM⁻¹ cm⁻¹. Express results as nmol g⁻¹ FW.

Antioxidant Enzyme Activity Assays

Enzyme Extraction:

  • Homogenize 0.5 g of frozen leaf tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.8).

  • Centrifuge the homogenate at 15,000 × g for 20 minutes at 4°C.

  • Use the resulting supernatant as the crude enzyme extract for the following assays.

a) Superoxide Dismutase (SOD) Activity:

  • Reaction Mixture (3 mL total volume): 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, 0.1 mM EDTA, and 100 µL of enzyme extract.

  • Reaction Initiation: Place the reaction tubes under a fluorescent lamp (30 W) to initiate the reaction. A control reaction without the enzyme extract will develop maximum color.

  • Measurement: Read the absorbance at 560 nm.

  • Quantification: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

b) Peroxidase (POD) and Catalase (CAT) Activity:

  • POD Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.0), 40 mM H₂O₂, 20 mM guaiacol, and 100 µL of enzyme extract.

  • CAT Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.0), 5.9 mM H₂O₂, and 100 µL of enzyme extract.

  • Measurement: Monitor the change in absorbance using a spectrophotometer. For POD, measure the increase in absorbance at 470 nm due to the formation of tetraguaiacol. For CAT, measure the decrease in absorbance at 240 nm due to the consumption of H₂O₂.

  • Quantification: Calculate the enzyme activity based on the rate of change in absorbance and express as U mg⁻¹ protein.

Visualizations

Signaling Pathway

Methionine_Drought_Response cluster_stress Environmental Stress cluster_input Exogenous Application cluster_cellular Cellular Response cluster_outcome Physiological Outcome Water_Deficit Water Deficit ROS Increased Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻) Water_Deficit->ROS induces Methionine Foliar Methionine Application Antioxidant_System Upregulation of Antioxidant System Methionine->Antioxidant_System stimulates Oxidative_Stress Reduced Oxidative Stress (Lower MDA levels) SOD SOD Activity Antioxidant_System->SOD POD POD Activity Antioxidant_System->POD CAT CAT Activity Antioxidant_System->CAT Antioxidant_System->Oxidative_Stress leads to SOD->ROS scavenge POD->ROS scavenge CAT->ROS scavenge Photosynthesis Improved Photosynthesis & Water Use Efficiency Oxidative_Stress->Photosynthesis protects Growth Enhanced Growth (Shoot & Root Biomass) Photosynthesis->Growth supports Yield Increased Grain Yield Growth->Yield contributes to Experimental_Workflow cluster_analysis Data Collection & Analysis start Start: Wheat Seed Sowing growth Growth to 3-Leaf Stage (100% Field Capacity) start->growth stress_app Treatment Application (Day 25) - Impose Water Deficit (40% FC) - Foliar Spray (Water vs. 4mM Met) growth->stress_app maintenance Maintain Treatment Conditions stress_app->maintenance sampling Harvesting & Sampling (Physiological Maturity) maintenance->sampling growth_analysis Growth & Yield Measurement (Biomass, Grain Weight) sampling->growth_analysis photo_analysis Photosynthesis Analysis (Gas Exchange) sampling->photo_analysis biochem_analysis Biochemical Assays (ROS, MDA, Antioxidant Enzymes) sampling->biochem_analysis data_analysis Statistical Analysis & Interpretation growth_analysis->data_analysis photo_analysis->data_analysis biochem_analysis->data_analysis end End: Conclusion data_analysis->end

References

Strategies for enhancing the methionine content in plants for better nutrition.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers engaged in enhancing the methionine content of plants. Major crops like cereals and legumes are often deficient in methionine, an essential amino acid for human and animal nutrition.[1][2][3] Metabolic engineering offers a promising avenue to improve the nutritional quality of these crops.[4][5]

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses fundamental questions regarding methionine metabolism in plants.

Q1: What is the primary biosynthetic pathway for methionine in plants?

A: Methionine is synthesized via the aspartate family pathway. The final three steps, which are unique to methionine synthesis, begin with the substrate O-phosphohomoserine (OPH). The pathway proceeds through the sequential action of three key enzymes:

  • Cystathionine γ-synthase (CGS): Catalyzes the formation of cystathionine from OPH and cysteine.

  • Cystathionine β-lyase (CBL): Converts cystathionine to homocysteine.

  • Methionine synthase (MS): Methylates homocysteine to form methionine.

The diagram below illustrates this core pathway.

Methionine_Biosynthesis cluster_aspartate Aspartate Family Pathway cluster_met Methionine-Specific Pathway cluster_thr Competing Pathway Aspartate Aspartate OPH O-phosphohomoserine (Branch Point) Aspartate->OPH Multiple Steps CGS Cystathionine γ-synthase (CGS) OPH->CGS TS Threonine synthase (TS) OPH->TS Cysteine Cysteine Cysteine->CGS Cystathionine Cystathionine CGS->Cystathionine CBL Cystathionine β-lyase (CBL) Cystathionine->CBL Homocysteine Homocysteine CBL->Homocysteine MS Methionine synthase (MS) Homocysteine->MS Methionine Methionine MS->Methionine Threonine Threonine TS->Threonine

Core pathway of methionine biosynthesis in plants.

Q2: What are the key regulatory points for controlling methionine levels?

A: The primary regulatory control point is the enzyme Cystathionine γ-synthase (CGS) . This enzyme competes with Threonine Synthase (TS) for their common substrate, OPH. The regulation of CGS is complex and varies between species. In Arabidopsis, high levels of methionine or its downstream product S-adenosylmethionine (SAM) can lead to a reduction in CGS mRNA stability, thereby down-regulating its own synthesis. Therefore, strategies often involve using a feedback-insensitive version of the CGS enzyme to bypass this native regulation.

Q3: What are the main metabolic fates of methionine in plants?

A: Methionine is a crucial metabolite with several key roles beyond being a component of proteins:

  • Protein Synthesis: It is a fundamental building block for proteins.

  • S-adenosylmethionine (SAM) Synthesis: The majority of free methionine (around 80%) is converted to SAM. SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and various metabolites.

  • Precursor for Other Compounds: Through SAM, methionine is a precursor for the plant hormone ethylene, as well as polyamines and biotin, which are vital for growth and development.

  • Transport and Storage: Methionine can be converted to S-methylmethionine (SMM), a stable form used for long-distance transport through the phloem, for example, from leaves to developing seeds.

Section 2: Troubleshooting Guide for Common Experiments

This section provides solutions to common problems encountered during methionine enhancement experiments.

Issue 1: Transgenic plants show little to no increase in free methionine.

Q: I have successfully transformed plants with a CGS gene, and molecular analysis confirms its expression, but free methionine levels are unchanged. What are the potential causes?

A: This is a common issue that can stem from several biological control mechanisms.

  • Endogenous Feedback Regulation: If you used a native CGS gene, its expression might be post-transcriptionally suppressed by even a small increase in methionine levels. The CGS mRNA itself can be destabilized by methionine or its metabolites.

    • Solution: Use a feedback-insensitive version of CGS. A common strategy is to use an Arabidopsis CGS variant that is not subject to this regulation, which has been shown to significantly increase methionine content in soybean and other plants.

  • Substrate Limitation: The synthesis of methionine requires two amino acid precursors: one derived from aspartate (OPH) and one from cysteine. If the cysteine pool is limited, CGS overexpression alone may not be sufficient to drive a significant flux towards methionine.

    • Solution: Consider co-expressing a key gene in the sulfur assimilation pathway to increase the cysteine supply.

  • Rapid Conversion to Downstream Products: The newly synthesized methionine may be rapidly converted into SAM or stored as protein-bound methionine. An increase in the total methionine pool (free + protein-bound) might be present even if the free pool is stable.

    • Solution: Quantify both free and protein-bound methionine pools. (See Protocol 1). An increase in SAM-derived compounds like polyamines could also be investigated.

Issue 2: High-methionine plants exhibit negative phenotypes (e.g., stunted growth, low yield).

Q: My engineered plants successfully accumulate high levels of methionine but are small, develop slowly, or have reduced fertility/yield. Why is this happening?

A: High levels of free methionine or imbalances in its metabolism can be detrimental to plant health.

  • Metabolic Imbalance: Drastically increasing methionine synthesis can disrupt the delicate balance of the aspartate pathway, potentially depleting the OPH pool and limiting the synthesis of other essential amino acids like threonine.

  • SAM Homeostasis Disruption: Methionine is the direct precursor to SAM, a critical molecule. Over-accumulation of SAM or its byproducts can be toxic. Conversely, reducing SAM synthase to increase free methionine has been shown to cause severe abnormal phenotypes.

  • Toxicity of Catabolites: In some cases, high methionine can lead to the emission of toxic volatile compounds like dimethylsulfide.

    • Solution: Employ tissue-specific promoters (e.g., seed-specific promoters) to restrict the high methionine accumulation to the desired part of the plant, such as the edible seeds, thus avoiding negative impacts on overall plant growth. Another strategy is to co-express a methionine-rich storage protein to act as a "sink," sequestering the excess methionine into a stable, non-toxic form.

The following decision tree can help troubleshoot experiments where low methionine enhancement is observed.

Troubleshooting_Logic start Start: Low/No Increase in Free Methionine q_transgene Is transgene expression confirmed via qPCR & Western Blot? start->q_transgene check_construct Action: Verify construct integrity and transformation protocol. q_transgene->check_construct No q_feedback Are you using a feedback-sensitive CGS? q_transgene->q_feedback Yes use_insensitive Solution: Re-engineer with a feedback-insensitive CGS variant. q_feedback->use_insensitive Yes q_total_met Have you measured total methionine (free + protein-bound)? q_feedback->q_total_met No measure_total Action: Quantify protein-bound Met. (See Protocol 1) q_total_met->measure_total No end_success Conclusion: Enhancement successful, Met is stored in proteins. q_total_met->end_success Yes, total Met is high check_substrates Hypothesis: Substrate (Cysteine) limitation or rapid metabolic flux. measure_total->check_substrates

Troubleshooting flowchart for low methionine results.

Section 3: Summary of Genetic Engineering Strategies & Outcomes

Numerous strategies have been employed to enhance methionine content in various plant species. The table below summarizes key approaches and their reported efficacy.

Genetic StrategyTarget Gene/ProteinPlant SpeciesPromoterKey OutcomeReference
Overexpression of Biosynthetic Enzyme Feedback-insensitive Arabidopsis CGS (AtD-CGS)SoybeanSeed-specific (legumin B4)1.8 to 2.3-fold increase in total methionine in mature seeds.
Overexpression of Biosynthetic Enzyme Truncated feedback-insensitive CGS (CgSΔ90)PotatoConstitutive (CaMV 35S)2 to 6-fold increase in soluble methionine in tubers; caused abnormal phenotype.
Reduction of Competing Pathway Antisense inhibition of Threonine Synthase (TS)PotatoConstitutive (CaMV 35S)Up to 30-fold increase in tuber methionine; caused severe phenotypic changes.
Reduction of Competing Pathway Mutation in Threonine Synthase (TS)ArabidopsisEndogenous22-fold increase in free methionine in rosette leaves.
Expression of Sink Protein Brazil nut 2S albuminCanolaSeed-specificEnhanced levels of protein-bound methionine in seeds.

Section 4: Key Experimental Protocol

Protocol 1: Quantification of Protein-Bound Methionine by LC-MS/MS

This protocol is adapted from high-throughput methods and provides a robust way to determine the amount of methionine incorporated into proteins, which is crucial for assessing the nutritional value of seeds and other tissues.

Objective: To accurately quantify the absolute amount of protein-bound methionine in plant tissue.

Principle: The method involves oxidizing protein-bound methionine to the stable form of methionine sulfone, followed by acid hydrolysis to release the modified amino acids from the proteins. The resulting methionine sulfone is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the aid of a labeled internal standard.

Materials:

  • Plant tissue (e.g., seeds), lyophilized and ground to a fine powder

  • Performic acid (prepare fresh: 9 parts formic acid, 1 part 30% H₂O₂)

  • 6 M Hydrochloric acid (HCl) containing 1% phenol

  • L-Methionine-d3 (isotopically labeled internal standard)

  • LC-MS grade water and acetonitrile

  • 96-well plates for extraction

  • Vortex mixer, centrifuge, heating block/oven (110°C)

Procedure:

  • Sample Preparation: Weigh approximately 4 mg of finely ground, dried plant tissue into each well of a 96-well plate.

  • Performic Acid Oxidation:

    • Prepare performic acid by mixing formic acid and hydrogen peroxide. Let it stand at room temperature for 1 hour.

    • Add 200 µL of fresh performic acid to each sample.

    • Incubate the plate at 0°C (on ice) for 16 hours. This step quantitatively converts all methionine residues to methionine sulfone.

  • Acid Hydrolysis:

    • Add 200 µL of 48% hydrobromic acid (HBr) to decompose excess performic acid. Vortex and incubate for 30 minutes at room temperature.

    • Evaporate the samples to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Add 500 µL of 6 M HCl with 1% phenol to each well. Phenol protects amino acids from degradation during hydrolysis.

    • Seal the plate and hydrolyze at 110°C for 24 hours.

  • Sample Finalization and Extraction:

    • After hydrolysis, cool the plate and centrifuge briefly.

    • Evaporate the HCl to dryness under nitrogen or vacuum.

    • Re-suspend the hydrolysate in 500 µL of LC-MS grade water.

    • Add the internal standard (L-Methionine-d3) to each sample at a known final concentration.

    • Vortex thoroughly and centrifuge at 4,000 x g for 10 minutes to pellet any debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate or vials.

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the amino acids.

    • Quantify methionine sulfone using Multiple Reaction Monitoring (MRM) mode, comparing the peak area of the analyte to that of the labeled internal standard.

Section 5: Experimental Workflow Visualization

The following diagram outlines a standard workflow for a plant metabolic engineering project aimed at enhancing methionine content.

Experimental_Workflow A 1. Strategy & Construct Design - Select target gene (e.g., feedback-insensitive CGS) - Choose promoter (e.g., seed-specific) - Assemble expression vector B 2. Plant Transformation - Agrobacterium-mediated or biolistic - Explant preparation and co-cultivation A->B C 3. Selection & Regeneration - Select putative transformants on antibiotic/herbicide media - Regenerate whole plants (T0 generation) B->C D 4. Molecular Verification - PCR/Southern blot to confirm gene integration - RT-qPCR to quantify transcript levels - Western blot to detect protein expression C->D E 5. Advance Generations & Screen - Grow T1/T2 generations to get stable lines - Screen for transgene presence and expression D->E F 6. Metabolic Analysis - Quantify free and protein-bound methionine (HPLC, LC-MS/MS) - Analyze related amino acids and metabolites E->F G 7. Phenotypic & Agronomic Evaluation - Assess plant growth, development, and yield - Test for stress tolerance and nutritional quality F->G

General workflow for creating high-methionine plants.

References

Technical Support Center: Overcoming Phenotypic Abnormalities in Plants with High Methionine Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phenotypic abnormalities in plants engineered for high methionine (Met) expression.

Frequently Asked Questions (FAQs)

Q1: Why is increasing methionine content in plants a research priority?

A1: Methionine is an essential sulfur-containing amino acid for humans and monogastric animals, who cannot synthesize it themselves.[1][2][3] Many staple plant-based foods, particularly grain legumes, are deficient in methionine, limiting their nutritional value.[1] Genetic engineering to increase methionine content in crops aims to improve their nutritional quality for both human consumption and animal feed.[1]

Q2: What are the common phenotypic abnormalities observed in plants with high methionine expression?

A2: Plants engineered to have high levels of free methionine often exhibit a range of undesirable phenotypes, including:

  • Stunted growth and severe growth retardation

  • Altered leaf morphology, such as narrow and curly leaves

  • Reduced fertility and inability to flower

  • Changes in tuber color and a significant reduction in tuber yield in potatoes

  • In some cases, lethality, particularly in homozygous transgenic plants

Q3: What is the underlying biochemical basis for these phenotypic abnormalities?

A3: The phenotypic abnormalities are often linked to the central role of methionine and its primary metabolic product, S-adenosylmethionine (SAM), in plant metabolism. High levels of methionine and SAM can disrupt the homeostasis of several critical pathways:

  • Hormonal Imbalance: SAM is a precursor for the biosynthesis of the plant hormone ethylene and polyamines. Altered SAM levels can lead to hormonal imbalances affecting plant growth and development.

  • Metabolic Dysregulation: SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and other metabolites. Changes in SAM concentration can impact gene expression through altered DNA methylation patterns and affect the production of essential compounds like lignin and chlorophyll.

  • Feedback Inhibition: High levels of methionine or SAM can cause feedback inhibition of key enzymes in the methionine biosynthesis pathway, such as cystathionine γ-synthase (CGS), and can also affect related amino acid pathways, like that of threonine.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at increasing methionine content in plants.

Observed Abnormality Potential Cause Recommended Solution
Severe Growth Retardation and Stunted Plants High accumulation of free methionine leading to metabolic imbalances.Strategy 1: Co-express a Methionine-Rich Storage Protein. This creates a "sink" to sequester excess free methionine into a stable protein form, which can mitigate the toxic effects of high soluble methionine. Strategy 2: Utilize a Tissue-Specific Promoter. Drive the expression of the methionine biosynthesis gene specifically in the desired tissue (e.g., seeds) to avoid systemic accumulation of high methionine levels in vegetative tissues.
Altered Leaf Morphology (e.g., curling, discoloration) Disruption of hormonal balance (ethylene, polyamines) or altered DNA methylation patterns due to high S-adenosylmethionine (SAM) levels.Strategy 1: Modulate the Expression of SAM Synthetase. Reducing the expression of SAM synthase can lower the conversion of excess methionine to SAM, potentially alleviating some of the downstream effects. However, this may also be accompanied by other phenotypic abnormalities. Strategy 2: Analyze and potentially modulate the expression of genes involved in ethylene and polyamine biosynthesis.
Reduced Fertility or Inability to Flower Severe metabolic disruption affecting meristematic cell activity and developmental pathways.Strategy 1: Titrate the Expression Level of the Transgene. Use promoters of varying strengths or select transgenic lines with lower expression levels of the methionine biosynthesis gene to find a balance between increased methionine content and an acceptable phenotype. Strategy 2: Exogenous Application of Methionine. In cases of antisense suppression of key enzymes leading to methionine auxotrophy, exogenous application of methionine can rescue the wild-type phenotype.
Reduced Yield (e.g., tubers, seeds) The metabolic burden of overproducing methionine diverts resources from other essential growth and developmental processes.Strategy 1: Optimize Nutrient Supply. Ensure an adequate supply of sulfur and nitrogen, which are essential precursors for methionine biosynthesis. Strategy 2: Co-express with a Feedback-Insensitive Aspartate Kinase (AK). This can enhance the overall flux through the aspartate pathway, providing more precursors for both methionine and threonine synthesis.

Quantitative Data Summary

The following table summarizes the quantitative effects of different genetic engineering strategies on methionine content and plant phenotype as reported in the literature.

Plant Species Genetic Modification Fold Increase in Free Methionine Observed Phenotype Reference
Arabidopsis thalianaOverexpression of a feedback-insensitive Cystathionine γ-synthase (CGS) (mto1 mutant)Up to 40-fold in young leavesStunted growth, developmental abnormalities
Solanum tuberosum (Potato)Antisense inhibition of Threonine Synthase (TS)2 to 30-fold in tubersSevere phenotypic changes and reduced tuber yield
Solanum tuberosum (Potato)Overexpression of a deleted form of Arabidopsis CGS (CgSΔ90)2 to 6-fold in tubersSevere growth retardation, altered leaf architecture, 40-60% reduction in tuber yield
Vicia narbonensis (Narbon bean)Expression of Brazil nut 2S albumin (a methionine-rich protein)- (Increased protein-bound Met)Not specified, but successful increase in nutritional value
Glycine max (Soybean)Expression of Brazil nut 2S albumin- (Increased protein-bound Met)Reached 100% of FAO standard for nutritionally balanced food proteins

Experimental Protocols

1. Generation of Transgenic Plants with High Methionine Content

This protocol outlines the general steps for creating transgenic plants overexpressing a key enzyme in the methionine biosynthesis pathway, such as a feedback-insensitive cystathionine γ-synthase (CGS).

  • Vector Construction:

    • Obtain the coding sequence for the feedback-insensitive CGS. This can be achieved through site-directed mutagenesis of the wild-type gene or by using a naturally occurring feedback-insensitive variant.

    • Clone the CGS coding sequence into a plant expression vector under the control of a suitable promoter (e.g., a constitutive promoter like CaMV 35S for general expression or a seed-specific promoter like phaseolin for targeted expression).

    • Include a selectable marker gene (e.g., resistance to an antibiotic or herbicide) in the vector for selection of transformed plant cells.

  • Plant Transformation:

    • Introduce the expression vector into Agrobacterium tumefaciens.

    • Use the Agrobacterium-mediated transformation method to deliver the T-DNA containing the CGS gene and the selectable marker into plant cells (e.g., leaf discs, protoplasts, or floral dip for Arabidopsis).

  • Selection and Regeneration of Transgenic Plants:

    • Culture the transformed plant cells on a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin).

    • Induce shoot and root formation from the selected calli to regenerate whole plants.

  • Confirmation of Transformation:

    • Perform PCR on genomic DNA from the regenerated plants to confirm the presence of the transgene.

    • Use Southern blot analysis to determine the copy number of the integrated transgene.

    • Analyze the expression of the transgene using RT-qPCR or Northern blot analysis.

2. Analysis of Methionine Content

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, seeds, tubers) and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

  • Extraction of Free Amino Acids:

    • Extract the powdered tissue with a suitable solvent, such as a mixture of methanol, chloroform, and water.

    • Centrifuge the extract to pellet cell debris and collect the supernatant containing the soluble amino acids.

  • Quantification by HPLC:

    • Derivatize the amino acids in the extract with a fluorescent tag (e.g., o-phthalaldehyde, OPA).

    • Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (HPLC).

    • Detect and quantify the amino acids based on their fluorescence and retention time compared to known standards.

Visualizations

Signaling and Metabolic Pathways

Methionine_Biosynthesis_Pathway Aspartate Aspartate OPH O-phosphohomoserine (OPH) Aspartate->OPH Multiple steps Threonine Threonine OPH->Threonine Cystathionine Cystathionine OPH->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM TS Threonine Synthase (TS) SAM->TS + CGS Cystathionine γ-synthase (CGS) SAM->CGS - Cysteine Cysteine Cysteine->Cystathionine TS->OPH:n CGS->OPH:s CBL Cystathionine β-lyase (CBL) CBL->Cystathionine:s MS Methionine Synthase (MS) MS->Homocysteine:s SAMS SAM Synthetase SAMS->Methionine:s

Caption: The Methionine Biosynthesis Pathway in plants, highlighting the key regulatory roles of SAM.

SAM_Metabolic_Hub SAM S-Adenosylmethionine (SAM) Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamines (Spermidine, Spermine) SAM->Polyamines SAM Decarboxylase Ethylene Ethylene SAM->Ethylene ACC Synthase Methionine Methionine Methionine->SAM SAM Synthetase SAHC S-Adenosylhomocysteine (SAHC) Methylation->SAHC

Caption: S-Adenosylmethionine (SAM) as a central hub in plant metabolism.

Experimental and Logical Workflows

Experimental_Workflow start Start: Hypothesis Increase Methionine Content construct 1. Vector Construction (e.g., feedback-insensitive CGS) start->construct transform 2. Agrobacterium-mediated Plant Transformation construct->transform select 3. Selection and Regeneration of Transgenic Plants (T0) transform->select confirm 4. Molecular Confirmation (PCR, Southern, RT-qPCR) select->confirm analyze_t1 5. Grow T1 Generation and Analyze Phenotype confirm->analyze_t1 analyze_met 6. Quantify Methionine Content (HPLC) analyze_t1->analyze_met phenotype_check Phenotypic Abnormalities? analyze_met->phenotype_check troubleshoot 7. Troubleshoot (See Troubleshooting Guide) phenotype_check->troubleshoot Yes end End: Desired Phenotype with High Methionine phenotype_check->end No optimize 8. Optimize Strategy (e.g., co-expression, new promoter) troubleshoot->optimize optimize->construct

Caption: Experimental workflow for generating and analyzing high-methionine plants.

Troubleshooting_Logic start Start: Phenotypic Abnormality Observed is_growth_stunted Is growth severely stunted? start->is_growth_stunted is_leaf_abnormal Are there leaf morphology or color changes? is_growth_stunted->is_leaf_abnormal No sol_stunted Solution: - Co-express Met-rich protein - Use tissue-specific promoter is_growth_stunted->sol_stunted Yes is_yield_reduced Is yield reduced? is_leaf_abnormal->is_yield_reduced No sol_leaf Solution: - Modulate SAM Synthetase expression - Analyze hormone pathways is_leaf_abnormal->sol_leaf Yes sol_yield Solution: - Optimize nutrient supply - Co-express feedback-insensitive AK is_yield_reduced->sol_yield Yes end Continue with Optimized Strategy is_yield_reduced->end No sol_stunted->end sol_leaf->end sol_yield->end

Caption: A logical flowchart for troubleshooting common phenotypic abnormalities.

References

How to stabilize methionine-containing peptides for mass spectrometry analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the mass spectrometry analysis of methionine-containing peptides. Particular focus is given to the prevention and characterization of methionine oxidation, a common issue that can complicate data interpretation.

Frequently Asked questions (FAQs)

Q1: Why is methionine oxidation a problem for mass spectrometry analysis?

A1: Methionine is highly susceptible to oxidation, which can occur both in vivo and as an artifact during sample preparation and analysis.[1][2][3] This oxidation results in a mass increase of +16 Da for methionine sulfoxide and +32 Da for methionine sulfone.[2][4] These modifications can lead to several analytical challenges:

  • Data Complexity: The presence of both oxidized and unoxidized forms of a peptide splits the mass spectrometry signal, increasing the complexity of the resulting spectra and potentially reducing the sensitivity for the native peptide.

  • Inaccurate Quantification: The stochastic nature of artificial oxidation makes it difficult to accurately quantify the true extent of in vivo oxidation. Oxidation can also alter the ionization efficiency and chromatographic retention time of peptides, further complicating quantitative analysis.

  • Misidentification: The mass shift due to oxidation can lead to misidentification of peptides if not accounted for during database searching.

Q2: What are the primary sources of artificial methionine oxidation during a typical proteomics workflow?

A2: Artificial oxidation of methionine can be introduced at multiple stages of a standard bottom-up proteomics workflow:

  • Sample Preparation: Prolonged exposure to air, especially during lengthy steps like overnight enzymatic digestion, is a major contributor to oxidation. The use of certain reagents and buffers can also promote oxidation.

  • Electrospray Ionization (ESI): The ESI process itself can cause oxidation due to the high electric fields and potential for corona discharge, which can generate reactive oxygen species.

  • Long-term Column Usage: Over time, reversed-phase columns used for liquid chromatography can accumulate metal ions or other contaminants that may catalyze on-column oxidation of methionine-containing peptides.

Q3: Which other amino acids are susceptible to oxidation?

A3: Besides methionine, other amino acid residues prone to oxidation include cysteine, tryptophan, tyrosine, and histidine. However, methionine is particularly sensitive to oxidation.

Troubleshooting Guides

Issue 1: I am observing unexpected +16 Da peaks for my methionine-containing peptides.

This is a classic sign of methionine oxidation to methionine sulfoxide. Here’s how to troubleshoot and mitigate this issue:

Potential Cause & Solution

Potential Cause Recommended Solution
Artifactual Oxidation During Sample Preparation Minimize exposure of the sample to air. Work with fresh reagents and consider degassing buffers. For lengthy incubations like tryptic digestion, consider performing them under an inert atmosphere (e.g., argon or nitrogen).
Oxidation During Electrospray Ionization Optimize ESI source conditions. Use the lowest possible voltage that maintains a stable spray to minimize the risk of electrical discharge-induced oxidation.
Contaminated Reagents or Water Use high-purity, HPLC-grade solvents and freshly prepared buffers. Ensure the water used is free of oxidizing contaminants.
On-Column Oxidation If you observe an increase in oxidation over time with the same sample, your LC column may be the source. A system suitability test can help diagnose this. Consider flushing the column or replacing it if performance degrades. Adding antioxidants like methionine to the mobile phase has also been suggested to protect peptides.
Issue 2: How can I differentiate between in vivo and artifactual methionine oxidation?

Distinguishing between biologically relevant oxidation and process-induced artifacts is crucial for accurate biological interpretation.

Strategy 1: Isotopic Labeling with Heavy Oxygen (H₂¹⁸O₂)

This method involves intentionally oxidizing all unoxidized methionine residues with hydrogen peroxide containing the heavy isotope ¹⁸O immediately after cell lysis or protein extraction.

  • Principle: Methionine residues that were already oxidized in vivo will retain the common ¹⁶O isotope. Unoxidized methionines will be converted to methionine sulfoxide containing ¹⁸O.

  • Outcome: The 2 Da mass difference between the ¹⁶O- and ¹⁸O-labeled peptides allows for their differentiation and quantification by mass spectrometry. This prevents any subsequent artifactual oxidation with ¹⁶O during sample prep from confounding the results.

Strategy 2: Blocking Unoxidized Methionines

A newer approach involves selectively modifying unoxidized methionine residues to prevent their subsequent oxidation.

  • Method (MObBa): The "Methionine Oxidation by Blocking with Alkylation" (MObBa) method uses iodoacetamide (IAA) at a low pH to specifically alkylate unoxidized methionines.

  • Principle: This alkylation blocks the methionine from being oxidized later in the workflow. The extent of in vivo oxidation can then be determined by quantifying the remaining unalkylated (and thus originally oxidized) peptide.

Workflow for Differentiating In Vivo vs. Artifactual Oxidation

cluster_sample Sample cluster_h2o18o2 H₂¹⁸O₂ Labeling cluster_mobba MObBa cluster_analysis Analysis Sample Protein Sample (mix of Met and Met(O)) ForcedOx Forced Oxidation (H₂¹⁸O₂) Sample->ForcedOx Strategy 1 Alkylation Alkylation (IAA, low pH) Sample->Alkylation Strategy 2 LabeledSample Sample with In Vivo ¹⁶O-Met(O) Artifactual ¹⁸O-Met(O) ForcedOx->LabeledSample Digestion Tryptic Digest LabeledSample->Digestion BlockedSample Sample with In Vivo Met(O) Alkylated Met Alkylation->BlockedSample BlockedSample->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Caption: Strategies to differentiate in vivo from artifactual methionine oxidation.

Experimental Protocols

Protocol 1: Forced Oxidation with H₂¹⁸O₂ for Quantitative Analysis

This protocol is adapted from methodologies designed to accurately quantify in vivo methionine oxidation.

  • Sample Lysis: Lyse cells or tissues in a suitable buffer (e.g., 50 mM TEAB with 5% SDS) via sonication. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA).

  • Forced Oxidation: Immediately dilute the protein sample to a concentration of 0.5 mg/mL. Add H₂¹⁸O₂ to a final concentration of 1.25%.

  • Incubation: Allow the oxidation reaction to proceed for 1-2 hours at room temperature.

  • Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 2 mM. Subsequently, alkylate cysteine residues with 10 mM iodoacetamide (IAA).

  • Digestion: Proceed with your standard protein digestion protocol (e.g., S-trap, in-solution, or in-gel digestion with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. During data analysis, look for peptide pairs separated by 2 Da, corresponding to the ¹⁶O- and ¹⁸O-labeled methionine sulfoxides, to calculate the original oxidation level.

Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa)

This protocol outlines the steps for blocking unoxidized methionines to prevent artificial oxidation.

  • Sample Preparation: Prepare your peptide sample (e.g., from a tryptic digest).

  • pH Adjustment: Adjust the pH of the peptide solution to approximately 4.0.

  • Alkylation Reaction: Add iodoacetamide (IAA) to the sample. The original publication notes that the reaction is slow, potentially requiring incubation for up to 3 days at 37°C for complete alkylation.

  • Quenching (Optional): The reaction can be quenched if necessary, for example, by adding a reducing agent like DTT.

  • LC-MS/MS Analysis: Analyze the sample using mass spectrometry. In your data analysis, quantify the relative amounts of the alkylated (originally unoxidized) and non-alkylated (originally oxidized) forms of the peptide.

Chemical Reactions in Methionine Stabilization

Met Methionine (Met) -S-CH₃ MetO Methionine Sulfoxide (Met(O)) -S(O)-CH₃ (+16 Da) Met->MetO Oxidizing Agent (e.g., H₂O₂, O₂) AlkMet Alkylated Methionine -S⁺(CH₂CONH₂)-CH₃ (+57 Da) Met->AlkMet IAA (low pH) BlockedOx Oxidation Blocked AlkMet->BlockedOx

Caption: Chemical modification of methionine to prevent or characterize oxidation.

Quantitative Data Summary

The following table summarizes the expected mass shifts for common modifications to methionine-containing peptides, which are essential for correct identification in mass spectrometry data analysis.

ModificationReagent/ProcessMass Shift (Da)Purpose
Oxidation (Sulfoxide) Reactive Oxygen Species+16.0Often an artifact, but can be biological
Oxidation (Sulfone) Strong Oxidizing Agents+32.0Typically an artifact of harsh conditions
¹⁸O-Oxidation H₂¹⁸O₂+18.0Differentiating in vivo vs. artifactual oxidation
Alkylation (Carbamidomethyl) Iodoacetamide (IAA)+57.0Blocking unoxidized methionine (MObBa)

Note: The mass shifts are for the modification of a single methionine residue.

References

Validation & Comparative

Validating Methionine Incorporation: A Comparative Guide to Modern and Traditional Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating the incorporation of amino acids like (±)-methionine into newly synthesized proteins is crucial for understanding a vast array of biological processes, from cellular responses to stimuli to the mechanisms of disease. This guide provides a detailed comparison of the two primary methodologies used for this purpose: the modern Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) and the traditional ³⁵S-methionine radiolabeling. We will delve into their principles, experimental workflows, and a quantitative comparison to aid in selecting the most appropriate method for your research needs.

At a Glance: BONCAT vs. ³⁵S-Methionine Labeling

FeatureBioorthogonal Non-canonical Amino Acid Tagging (BONCAT)³⁵S-Methionine Radiolabeling
Principle Metabolic labeling with a methionine analog (e.g., L-Azidohomoalanine - AHA) containing a bioorthogonal handle for subsequent detection via click chemistry.Metabolic labeling with methionine containing the radioactive isotope ³⁵S.
Detection Fluorescence or affinity tag-based detection (e.g., biotin) via "click" chemistry. Compatible with microscopy, flow cytometry, Western blotting, and mass spectrometry.Autoradiography, phosphor imaging, or scintillation counting.
Quantification Relative and absolute quantification possible, especially when coupled with quantitative proteomics (e.g., SILAC, iTRAQ).[1][2][3]Primarily relative quantification based on signal intensity.
Sensitivity High sensitivity, enabling the detection of low-abundance proteins.[4]High sensitivity due to the nature of radioactive decay.
Safety Non-radioactive, posing minimal safety risks.Involves handling radioactive materials, requiring specialized safety protocols and facilities.[5]
Compatibility Highly compatible with mass spectrometry for protein identification and quantification.Not directly compatible with mass spectrometry.
Temporal Resolution Allows for precise pulse-chase experiments to study protein synthesis dynamics over short timeframes.Can be used for pulse-chase experiments, but with less flexibility for rapid time points compared to BONCAT.
Number of Identified Proteins Can identify hundreds to thousands of newly synthesized proteins when coupled with mass spectrometry.Does not directly identify proteins; requires subsequent techniques like immunoprecipitation for identification of specific proteins.

In-Depth Comparison

Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT)

BONCAT has emerged as a powerful and versatile technique for labeling and identifying newly synthesized proteins. The workflow involves the introduction of a non-canonical amino acid, such as L-azidohomoalanine (AHA), a methionine analog, into the cellular protein synthesis machinery. AHA contains an azide group, a bioorthogonal handle that is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary alkyne-containing tag via a "click chemistry" reaction.

This tagging strategy offers several advantages. The non-radioactive nature of the reagents ensures user safety and simplifies laboratory procedures. Furthermore, the ability to attach various tags, such as fluorophores or biotin, allows for a wide range of downstream applications, including in-gel fluorescence visualization, flow cytometry, and, most significantly, affinity purification for subsequent identification and quantification by mass spectrometry. This direct link to proteomics enables a global and unbiased view of the newly synthesized proteome.

³⁵S-Methionine Radiolabeling

The traditional method for tracking newly synthesized proteins involves the use of ³⁵S-labeled methionine. Cells are incubated with media containing this radioactive amino acid, which is then incorporated into nascent polypeptide chains. The detection of these radiolabeled proteins is typically achieved through autoradiography of polyacrylamide gels or by using a phosphorimager.

While this method has been a cornerstone of molecular biology for decades and offers high sensitivity, it has significant limitations. The foremost concern is the handling of radioactive materials, which necessitates stringent safety protocols and dedicated facilities. Moreover, ³⁵S-methionine labeling is not directly compatible with mass spectrometry, making the identification of the labeled proteins a more challenging and often indirect process, typically relying on techniques like immunoprecipitation for specific proteins of interest.

Experimental Protocols

BONCAT Experimental Workflow

The following is a generalized protocol for BONCAT using AHA.

1. Metabolic Labeling:

  • Culture cells in methionine-free medium for a short period (e.g., 30-60 minutes) to deplete endogenous methionine stores.

  • Replace the medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS to remove excess AHA.

  • Lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer with protease inhibitors).

3. Click Chemistry Reaction:

  • To the cell lysate, add the click chemistry reaction cocktail, which includes:

    • An alkyne-functionalized tag (e.g., alkyne-biotin or a fluorescent alkyne).

    • A copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).

    • A copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) and enhance reaction efficiency.

  • Incubate the reaction at room temperature for 1-2 hours.

4. Downstream Analysis:

  • For Western Blotting/Fluorescence Imaging: The labeled proteins can be directly analyzed by SDS-PAGE and subsequent detection of the tag.

  • For Mass Spectrometry:

    • Affinity Purification: If an alkyne-biotin tag was used, the biotinylated proteins can be enriched using streptavidin-coated beads.

    • On-bead Digestion: The enriched proteins are then digested into peptides directly on the beads.

    • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

BONCAT_Workflow cluster_cell Cell Culture cluster_lysis Processing cluster_analysis Analysis Met_depletion Methionine Depletion AHA_labeling AHA Labeling Met_depletion->AHA_labeling Incubate with AHA Lysis Cell Lysis Click_reaction Click Chemistry Lysis->Click_reaction Add alkyne tag & catalyst WB_Imaging Western Blot / Imaging MS_analysis Mass Spectrometry

³⁵S-Methionine Labeling Experimental Workflow

The following is a generalized protocol for ³⁵S-methionine labeling.

1. Metabolic Labeling:

  • Culture cells in methionine-free medium for 30-60 minutes.

  • Replace the medium with methionine-free medium containing ³⁵S-methionine (typically 50-100 µCi/mL).

  • Incubate for the desired labeling period.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

3. Protein Analysis:

  • Direct Analysis: The total cell lysate can be separated by SDS-PAGE.

  • Immunoprecipitation: For specific protein analysis, the lysate is incubated with a primary antibody against the protein of interest, followed by precipitation with protein A/G beads.

4. Detection:

  • The gel is dried and exposed to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled proteins.

  • For quantitative analysis, the band intensities are measured.

S35_Workflow cluster_cell Cell Culture cluster_lysis Processing cluster_detection Detection Met_depletion Methionine Depletion S35_labeling ³⁵S-Methionine Labeling Met_depletion->S35_labeling Incubate with ³⁵S-Met Lysis Cell Lysis Analysis_prep SDS-PAGE / IP Lysis->Analysis_prep Autoradiography Autoradiography Analysis_prep->Autoradiography

Application in Signaling Pathway Analysis

A key application of these methods is to validate changes in protein synthesis downstream of signaling pathways. For instance, the mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and protein synthesis. Stimulation of cells with growth factors like insulin can activate the mTORC1 complex, leading to the phosphorylation of downstream targets such as 4E-BP1 and S6K1, which in turn promotes the translation of specific mRNAs.

BONCAT, coupled with quantitative proteomics, can be used to identify and quantify the proteins that are newly synthesized upon insulin stimulation, providing a direct readout of the functional consequences of mTOR pathway activation.

mTOR_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Response cluster_validation Validation Insulin Insulin Receptor Insulin Receptor Insulin->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 E4BP1 4E-BP1 mTORC1->E4BP1 S6K1 S6K1 mTORC1->S6K1 Translation Increased Protein Synthesis E4BP1->Translation S6K1->Translation BONCAT BONCAT-MS Translation->BONCAT Validate Incorporation

Conclusion

Both BONCAT and ³⁵S-methionine labeling are valuable tools for studying protein synthesis. However, for modern research applications, particularly those requiring protein identification, quantitative analysis, and a high degree of safety and versatility, BONCAT offers significant advantages . Its compatibility with mass spectrometry provides an unprecedented depth of analysis into the dynamic proteome, making it the method of choice for researchers aiming to unravel the complexities of cellular regulation and disease. The traditional radiolabeling method, while still sensitive, is increasingly being replaced by these safer and more informative bioorthogonal approaches.

References

A Comparative Analysis of the Biological Activity of D-Methionine and L-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-methionine and L-methionine, focusing on their metabolic fates, physiological roles, and bioequivalence. The information presented is supported by experimental data from peer-reviewed literature to assist researchers and professionals in making informed decisions for experimental design and drug development.

Introduction: Chirality and Biological Significance

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense. Like most amino acids, methionine exists as two stereoisomers (enantiomers): L-methionine, the naturally occurring form found in proteins, and D-methionine, its mirror image. While chemically similar, their distinct three-dimensional structures dictate significantly different interactions with the chiral environment of biological systems, primarily enzymes and receptors. This guide delineates these differences, providing a clear comparison of their biological utility.

Metabolic Pathways: A Tale of Two Isomers

The fundamental difference in the biological activity of D- and L-methionine stems from their distinct metabolic pathways. L-methionine is directly utilized by the body, whereas D-methionine must first undergo enzymatic conversion.

L-Methionine Pathway: As the proteinogenic isomer, L-methionine is directly incorporated into polypeptides during protein synthesis. It also serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and other metabolites. The metabolic journey of L-methionine involves two major pathways: the Methionine Cycle for regeneration and SAM production, and the Transsulfuration Pathway for conversion to cysteine, a precursor for the antioxidant glutathione.

D-Methionine Pathway: D-methionine is not directly incorporated into proteins by the ribosomal machinery. Its biological utility in vertebrates is entirely dependent on its conversion into L-methionine. This conversion is a two-step process initiated by the FAD-containing enzyme D-amino acid oxidase (DAAO), which is predominantly found in the liver and kidneys.

  • Oxidative Deamination: DAAO catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMTB).

  • Transamination: KMTB is then transaminated by various aminotransferases to form L-methionine, which can then enter the metabolic pathways described above.

The efficiency of this conversion is a key determinant of the bioequivalence of D-methionine.

Metabolic_Pathway_Comparison cluster_L L-Methionine Pathway cluster_D D-Methionine Pathway L_Met L-Methionine Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) (Methylation) L_Met->SAM Cysteine Cysteine (Transsulfuration) L_Met->Cysteine D_Met D-Methionine KMTB α-keto-γ-methylthiobutyric acid (KMTB) D_Met->KMTB Oxidative Deamination L_Met_from_D L-Methionine KMTB->L_Met_from_D Transamination DAO D-Amino Acid Oxidase (DAAO) Transaminase Aminotransferase

Figure 1. Comparative metabolic pathways of L- and D-methionine.

Quantitative Data Comparison

The biological effectiveness of D-methionine is best understood through quantitative analysis of enzyme kinetics and in vivo bioavailability studies.

Enzymatic Conversion Efficiency

Table 1: Kinetic Parameters of Porcine Kidney D-Amino Acid Oxidase (pkDAAO)

Substrate Km (mM) kcat (s⁻¹) Source
D-Alanine 1.7 ± 0.3 7.3 ± 0.6 [Pollegioni et al., 2018]
D-Methionine Data not available Data not available

Note: Data for D-methionine is not specified in the cited literature. D-alanine is shown as a representative substrate.

In Vivo Bioavailability: Nitrogen Balance Studies

The most direct measure of an amino acid's utility for protein synthesis is a nitrogen balance study, which compares nitrogen intake with nitrogen excretion. A higher nitrogen retention indicates more efficient utilization of the amino acid for protein accretion. A study in weanling pigs provides a clear quantitative comparison.

Table 2: Effects of D- and L-Methionine Supplementation on Nitrogen Balance in Weanling Pigs

Parameter Basal Diet +0.108% L-Met +0.108% D-Met
Nitrogen Intake ( g/day ) 30.5 30.8 30.7
Nitrogen Absorbed ( g/day ) 27.2 27.6 27.5
Nitrogen Retention ( g/day ) 20.3 22.8 22.8
N Retention (% of Intake) 66.6% 74.0% 74.3%

Data sourced from Bello et al., 2021.[1][2]

The results demonstrate that supplementation with either D- or L-methionine significantly improves nitrogen retention compared to a methionine-deficient basal diet.[1][2] Crucially, there was no significant difference in nitrogen retention between the D-methionine and L-methionine supplemented groups, leading to an estimated relative bioavailability of D-methionine of 101% (with a 95% confidence interval of 57%–146%) compared to L-methionine in weanling pigs.[1] This indicates a highly efficient conversion of D- to L-methionine in this species.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data cited in this guide.

Protocol for Nitrogen Balance Study in Pigs

This protocol is based on the methodology described by Bello et al. (2021).

Nitrogen_Balance_Workflow cluster_diets Dietary Groups cluster_collection Quantitative Collection start Start: 56 Weanling Barrows (10.5 kg avg. BW) housing House in Metabolism Crates start->housing diet_alloc Allot to 7 Dietary Treatments (n=8 per treatment) housing->diet_alloc basal Basal Diet (Met-deficient) l_met Basal + 3 levels of L-Met d_met Basal + 3 levels of D-Met adapt 7-Day Adaptation Period collect 5-Day Collection Period adapt->collect feed Record Feed Intake feces Collect Feces urine Collect Urine analysis Analyze Samples for Nitrogen Content (e.g., Kjeldahl method) calc Calculate N Intake, Excretion, and Retention analysis->calc end End: Determine Relative Bioavailability calc->end

References

What are the differences in metabolic pathways for D- and L-methionine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and a precursor for numerous vital metabolites. It exists in two stereoisomeric forms: L-methionine, the biologically active enantiomer, and D-methionine, which requires metabolic conversion for utilization. This guide provides an in-depth comparison of the metabolic pathways of D- and L-methionine, supported by experimental data, to elucidate their distinct fates within the body.

Overview of Metabolic Pathways

The metabolic pathways of L- and D-methionine diverge significantly upon entering the body. L-methionine is directly incorporated into proteins and participates in various metabolic processes. In contrast, D-methionine must first be converted to its L-isomer to become biologically active.

L-Methionine Metabolism

L-methionine is readily absorbed and utilized by the body. Its primary metabolic fates include:

  • Protein Synthesis: Directly incorporated into polypeptide chains.

  • Transmethylation: Conversion to S-adenosylmethionine (SAM), a universal methyl group donor for the methylation of DNA, RNA, proteins, and other molecules.

  • Transsulfuration: Conversion to cysteine, a precursor for glutathione, taurine, and other sulfur-containing compounds.

D-Methionine Metabolism

The utilization of D-methionine is a two-step enzymatic process primarily occurring in the liver and kidneys. This conversion is essential for its nutritional value.

  • Oxidative Deamination: D-methionine is first oxidized by D-amino acid oxidase (DAAO), a flavoenzyme, to its corresponding α-keto acid, α-keto-4-methylthiobutyric acid (KMTB).

  • Transamination: KMTB is then converted to L-methionine by a transaminase enzyme, which transfers an amino group from an amino acid donor (e.g., glutamate, alanine).

Quantitative Comparison of Metabolic Parameters

The efficiency of D-methionine utilization is dependent on the kinetics of the enzymes involved in its conversion and varies across different species.

ParameterD-MethionineL-MethionineSpeciesReference
Relative Bioavailability (RBV) based on Nitrogen Retention (%) 87.6 - 101100 (Standard)Pigs[1][2]
Relative Bioavailability (RBV) based on Body Weight Gain (%) 89100 (Standard)Broiler Chickens[3]
Relative Bioavailability (RBV) based on Feed Conversion Ratio (%) 77100 (Standard)Broiler Chickens[3]
Nitrogen Balance ( g/day ) at 1.16 g/day supplementation -0.18+0.06Humans[4]

Experimental Protocols

Determination of D-Amino Acid Oxidase (DAAO) Activity

This spectrophotometric assay measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction.

Materials:

  • Spectrophotometer

  • D-methionine solution

  • Horseradish peroxidase (HRP)

  • o-dianisidine (o-DNS) solution

  • Disodium pyrophosphate buffer (pH 8.5)

  • DAAO enzyme sample (e.g., tissue homogenate)

Procedure:

  • Prepare a reaction mixture containing the D-methionine solution, o-DNS, and HRP in the pyrophosphate buffer.

  • Initiate the reaction by adding the DAAO enzyme sample.

  • Monitor the increase in absorbance at 440 nm over time.

  • Calculate DAAO activity based on the initial rate of absorbance change, using the molar extinction coefficient of oxidized o-DNS.

Nitrogen Balance Study for Bioavailability Assessment

This method determines the bioavailability of different methionine isomers by measuring nitrogen intake and excretion.

Procedure:

  • Adaptation Period: House animals (e.g., pigs, poultry) in metabolism cages and provide a methionine-deficient basal diet for a set period (e.g., 7-13 days) to deplete methionine reserves.

  • Experimental Period: Divide animals into groups and provide the basal diet supplemented with graded levels of either L-methionine (standard) or D-methionine (test substance) for a defined period (e.g., 5 days).

  • Sample Collection: Quantitatively collect all feces and urine produced during the experimental period.

  • Nitrogen Analysis: Analyze the nitrogen content of the feed, feces, and urine using a suitable method (e.g., Kjeldahl).

  • Calculation:

    • Nitrogen Intake = Feed Intake × Feed Nitrogen Content

    • Nitrogen Excretion = (Fecal Weight × Fecal Nitrogen Content) + (Urine Volume × Urine Nitrogen Content)

    • Nitrogen Retention = Nitrogen Intake - Nitrogen Excretion

  • Bioavailability Calculation: Use a slope-ratio assay, where the nitrogen retention is regressed against the supplemental methionine intake for both L- and D-methionine. The relative bioavailability of D-methionine is calculated as the ratio of the slope for D-methionine to the slope for L-methionine.

Stereospecific Analysis of Methionine Enantiomers in Plasma

This high-performance liquid chromatography (HPLC) method allows for the separation and quantification of D- and L-methionine in biological samples.

Procedure:

  • Sample Preparation: Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid) and centrifuge to obtain a clear supernatant.

  • Derivatization: Derivatize the amino acids in the supernatant with a chiral derivatizing agent (e.g., o-phthalaldehyde in the presence of a chiral thiol) to form diastereomeric derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase HPLC column.

    • Use a suitable mobile phase gradient to separate the diastereomeric derivatives of D- and L-methionine.

    • Detect the derivatives using a fluorescence detector.

  • Quantification: Determine the concentrations of D- and L-methionine by comparing their peak areas to those of known standards.

Visualizing the Metabolic Pathways and Experimental Workflows

L_Methionine_Metabolism L_Met L-Methionine Protein Protein Synthesis L_Met->Protein SAM S-Adenosylmethionine (SAM) (Transmethylation) L_Met->SAM Cysteine Cysteine (Transsulfuration) L_Met->Cysteine

Caption: Metabolic fate of L-Methionine.

D_Methionine_Metabolism D_Met D-Methionine KMTB α-keto-4-methylthiobutyric acid (KMTB) D_Met->KMTB Oxidative Deamination L_Met L-Methionine KMTB->L_Met Transamination DAAO D-Amino Acid Oxidase Transaminase Transaminase

Caption: Metabolic conversion of D-Methionine to L-Methionine.

Nitrogen_Balance_Workflow cluster_Adaptation Adaptation Period (7-13 days) cluster_Experimental Experimental Period (5 days) cluster_Analysis Analysis Adapt House animals in metabolism cages Feed Met-deficient basal diet Treatments Supplement basal diet with graded levels of L-Met or D-Met Adapt->Treatments Collection Quantitative collection of feces and urine Treatments->Collection N_Analysis Analyze Nitrogen content in feed, feces, and urine Collection->N_Analysis Calc Calculate N Intake, Excretion, and Retention N_Analysis->Calc Bioavailability Determine Relative Bioavailability using Slope-Ratio Assay Calc->Bioavailability

Caption: Experimental workflow for Nitrogen Balance study.

References

The Pivotal Role of (+-)-Methionine in Cell Culture: A Comparative Guide to Essential Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cell culture, the selection and optimization of media components are paramount for robust and reproducible results. Among the critical nutrients, essential amino acids play a foundational role in cellular growth, proliferation, and function. This guide provides a comprehensive comparison of (+-)-methionine with other essential amino acids, supported by experimental data, detailed protocols, and pathway visualizations to inform media design and experimental strategy.

Amino acids are the fundamental building blocks of proteins and are indispensable for cellular processes.[1] While all twenty proteinogenic amino acids are vital, the nine essential amino acids (histidine, isoleucine, leucine, lysine, methionine, phenylalanine, threonine, tryptophan, and valine) cannot be synthesized de novo by mammalian cells and must be supplied through the culture medium. The concentration and balance of these essential amino acids can significantly impact cell growth, viability, and the yield of recombinant proteins.[1][2]

Comparative Analysis of Essential Amino Acid Deprivation

Studies investigating the effects of the absence of individual essential amino acids reveal their distinct and critical roles in cell physiology. Deprivation of any essential amino acid ultimately leads to the cessation of cell growth and a decline in viability. However, the specific cellular responses can vary, highlighting the unique metabolic functions of each amino acid.

For instance, a study comparing the effects of methionine and leucine deprivation in HEK293T cells demonstrated that while both strongly inhibit protein synthesis and polysome formation, methionine starvation resulted in a more drastic decrease in overall translation.[3] This underscores the unique regulatory role of methionine in translation initiation, independent of the well-known eIF2 phosphorylation pathway.[3]

Table 1: Impact of Essential Amino Acid Deprivation on Cell Proliferation and Viability

Essential Amino AcidCell LineObservationReference
MethionineHEK293TDrastic decrease in mRNA translation and polysome formation.
LeucineHEK293TStrong inhibition of translation initiation and polysome formation.
Leucine, Lysine, ArginineBJ hTERT50-70% decrease in [3H]-TdR incorporation in the initial 24 hours, leading to complete cell cycle arrest by 48 hours.
General Essential Amino AcidsHL-60Decreased cell growth and viability; induction of monocytic differentiation.

Quantitative Comparison of Essential Amino Acid Supplementation

The concentration of individual essential amino acids in the culture medium is a critical parameter for optimizing cell culture performance. Both insufficient and excessive levels can negatively impact cell growth and productivity.

A study on bovine mammary epithelial cells (MAC-T) compared the effects of supplementing ten different essential amino acids on protein synthesis. The results, summarized in Table 2, indicate that methionine, isoleucine, and leucine significantly increased cellular protein synthesis and beta-casein expression. Phenylalanine, isoleucine, and lysine had the most substantial impact on the synthesis of secreted proteins.

Table 2: Effect of Essential Amino Acid Supplementation on Protein Synthesis in MAC-T Cells

Essential Amino AcidRelative Change in Cell Protein Synthesis (%)Relative Change in Secreted Protein Synthesis (%)Relative Beta-Casein ExpressionReference
Methionine 141.9 -1.95 ****
Isoleucine130.8156.61.91
Leucine126.9-1.74
Phenylalanine-162.0-
Lysine-155.6-
Threonine---
Valine---
Tryptophan---
HistidineNo significant change--
Arginine---

Data represents the highest relative percentage change observed in the study.

In Chinese Hamster Ovary (CHO) cells, a workhorse for recombinant protein production, the consumption rates of essential amino acids vary significantly. A study analyzing amino acid consumption in naïve and recombinant CHO cell cultures revealed that histidine, phenylalanine, and arginine were consumed to the greatest extent in naïve cells. This high demand underscores their importance in sustaining cell growth.

Signaling Pathways: The Central Role of Methionine

Essential amino acids, particularly methionine and branched-chain amino acids like leucine, are not only building blocks but also key signaling molecules that regulate cell growth and metabolism, primarily through the mechanistic Target of Rapamycin (mTOR) pathway.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from growth factors, energy status, and amino acid availability. As illustrated in the diagram below, the presence of amino acids, sensed through various intracellular mechanisms, activates mTORC1, which in turn promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Amino_Acids Amino Acids (e.g., Methionine, Leucine) Amino_Acids->mTORC1

Figure 1: Simplified mTOR signaling pathway activated by amino acids.

Methionine, through its metabolite S-adenosylmethionine (SAM), plays a crucial role in this process. SAM acts as a sensor of methionine availability and is essential for mTORC1 activation. This highlights a unique regulatory function for methionine beyond its role as a substrate for protein synthesis.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key cell-based assays are provided below.

Cell Viability and Proliferation Assays

1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Start Seed cells in 96-well plate Treat Treat with varying amino acid concentrations Start->Treat Incubate_24h Incubate for 24-72 hours Treat->Incubate_24h Add_MTT Add MTT reagent (0.5 mg/mL) Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solvent Add solubilization solution Incubate_4h->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Start Cell Lysis and Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection and Imaging Secondary_Ab->Detection

References

A Researcher's Guide to Validating Methionine Oxidation Sites Identified by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

The identification of methionine oxidation sites by mass spectrometry is a critical first step in understanding the role of this post-translational modification in health and disease. However, robust validation is essential to confirm these findings and to elucidate their biological significance. This guide provides a comparative overview of common techniques used to validate methionine oxidation sites, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their studies.

Comparison of Validation Methods

Several orthogonal approaches can be used to validate putative methionine oxidation sites. The choice of method depends on the specific research question, available resources, and the nature of the protein of interest. The following table summarizes the key characteristics of the most widely used validation techniques.

Method Principle Advantages Limitations Typical Throughput Quantitative Capability
Western Blotting with Anti-Methionine Sulfoxide Antibodies Utilizes antibodies that specifically recognize the methionine sulfoxide (MetO) moiety to detect oxidized proteins.- Relatively simple and widely available.- Provides information on the overall oxidation status of a protein.- Specificity of some commercial antibodies has been questioned.[1]- Does not provide site-specific information.- Semi-quantitative at best.HighLow
Site-Directed Mutagenesis A specific methionine residue is mutated to an oxidation-resistant amino acid (e.g., Leucine or Alanine). The functional or structural consequences of this mutation in the presence of an oxidant are then assessed.- Provides definitive evidence for the role of a specific methionine residue in oxidation-induced effects.[2][3]- Allows for detailed functional and structural studies.[4]- Can be time-consuming and labor-intensive.- Requires a robust functional or structural assay.- The mutation itself might alter protein structure or function.LowIndirect (functional readout)
Isotopic Labeling (e.g., H₂¹⁸O₂) followed by Mass Spectrometry Unoxidized methionines are chemically labeled with a heavy isotope (¹⁸O) of oxygen from H₂¹⁸O₂. The ratio of ¹⁶O (in vivo oxidized) to ¹⁸O (artificially oxidized) containing peptides is then quantified by mass spectrometry.[5]- Accurately distinguishes between in vivo and artifactual oxidation.- Provides site-specific quantitative data.- Requires specialized reagents and expertise in quantitative proteomics.- Can be expensive.Medium to HighHigh
Functional Assays The biological activity of a protein (e.g., enzymatic activity, protein-protein interactions) is measured before and after treatment with an oxidizing agent.- Directly links methionine oxidation to a change in biological function.- Can be highly sensitive.- Does not directly confirm the specific site of oxidation without being coupled with other methods like site-directed mutagenesis.Varies depending on the assayHigh (for functional readout)

Experimental Protocols

Western Blotting for Methionine Sulfoxide Detection

This protocol is adapted from studies using anti-methionine sulfoxide antibodies to detect oxidized proteins in cell lysates or purified protein samples.

Materials:

  • Protein sample (cell lysate or purified protein)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-Methionine Sulfoxide antibody (e.g., Novus Biologicals NBP1-06707)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation: Treat your protein sample with an oxidizing agent (e.g., H₂O₂) if you are inducing oxidation. Include an untreated control.

  • SDS-PAGE: Separate the protein samples by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-methionine sulfoxide primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

Site-Directed Mutagenesis for Functional Validation

This protocol outlines the general steps for using site-directed mutagenesis to validate a methionine oxidation site.

Materials:

  • Plasmid DNA containing the gene of interest

  • Site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit)

  • Primers containing the desired mutation (e.g., changing a methionine codon to a leucine codon)

  • Competent E. coli cells for transformation

  • Cell culture reagents for protein expression and purification

  • Oxidizing agent (e.g., H₂O₂)

  • Reagents for the specific functional assay

Procedure:

  • Mutagenesis: Perform site-directed mutagenesis according to the manufacturer's protocol to introduce the desired methionine-to-leucine mutation in your expression plasmid.

  • Transformation and Sequencing: Transform the mutated plasmid into competent E. coli and verify the mutation by DNA sequencing.

  • Protein Expression and Purification: Express and purify both the wild-type and the mutant proteins.

  • Oxidation Treatment: Treat both the wild-type and mutant proteins with varying concentrations of an oxidizing agent. Include untreated controls.

  • Functional Assay: Perform a relevant functional assay to assess the impact of the oxidation treatment on the activity of the wild-type and mutant proteins. A loss of function in the wild-type protein upon oxidation, which is absent in the mutant, validates the importance of that specific methionine residue.

Isotopic Labeling with H₂¹⁸O₂ for Quantitative Mass Spectrometry

This protocol provides a general workflow for using H₂¹⁸O₂ to differentiate between in vivo and artifactual methionine oxidation.

Materials:

  • Cell or tissue sample

  • Lysis buffer

  • H₂¹⁸O₂ (heavy water-derived hydrogen peroxide)

  • DTT (dithiothreitol) and IAA (iodoacetamide) for reduction and alkylation

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Oxidation: Lyse the cells in a buffer containing H₂¹⁸O₂. This will label all unoxidized methionine residues with ¹⁸O. Methionine residues that were already oxidized in vivo will retain their ¹⁶O.

  • Reduction and Alkylation: Reduce and alkylate cysteine residues using DTT and IAA.

  • Proteolytic Digestion: Digest the protein sample with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data for peptides containing methionine sulfoxide. Quantify the relative abundance of the ¹⁶O- and ¹⁸O-labeled peptides to determine the in vivo oxidation stoichiometry.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described validation methods.

G cluster_0 Western Blotting Workflow A Protein Sample (Control & Oxidized) B SDS-PAGE A->B C Transfer to Membrane B->C D Blocking C->D E Primary Antibody (Anti-MetO) D->E F Secondary Antibody (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Analysis of Band Intensity G->H

Caption: Workflow for detecting methionine sulfoxide using Western blotting.

G cluster_1 Site-Directed Mutagenesis Workflow I Wild-type Plasmid J Site-Directed Mutagenesis (Met -> Leu) I->J L Protein Expression & Purification (WT & Mutant) I->L K Mutant Plasmid J->K K->L M Oxidation Treatment L->M N Functional Assay M->N O Compare Activity of WT and Mutant N->O

Caption: Workflow for validating methionine oxidation sites via site-directed mutagenesis.

G cluster_2 Isotopic Labeling (H₂¹⁸O₂) Mass Spectrometry Workflow P Cell Lysis with H₂¹⁸O₂ Q Reduction & Alkylation P->Q R Tryptic Digestion Q->R S LC-MS/MS Analysis R->S T Data Analysis (¹⁶O vs ¹⁸O Ratio) S->T

Caption: Workflow for quantitative analysis of methionine oxidation using H₂¹⁸O₂ labeling.

References

A Comparative In Vivo Analysis of Racemic Methionine Versus Its Pure Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of racemic DL-methionine against its constituent pure enantiomers, L-methionine and D-methionine. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and professionals in making informed decisions regarding the selection of methionine sources for research and development applications.

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and the production of antioxidants. Commercially available methionine is typically produced as a racemic mixture (DL-methionine), containing equal parts of the L- and D-enantiomers. While L-methionine is the biologically active form directly utilized by the body, the efficacy of the D-enantiomer and, consequently, the racemic mixture, is dependent on its conversion to the L-form. This guide delves into the in vivo differences in bioavailability, metabolic fate, and physiological effects of these three forms of methionine.

Bioavailability and Metabolic Conversion

The primary difference in the in vivo effects of methionine enantiomers lies in their initial metabolic handling. L-methionine is readily absorbed and utilized by the body. In contrast, D-methionine must first be converted to its L-isomer to become biologically active.[1]

This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys.[2] The key enzyme in the first step is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB). Subsequently, KMB is transaminated by a transaminase to form L-methionine.[1] The efficiency of this conversion is a critical factor in determining the overall bioavailability of D-methionine and, by extension, racemic DL-methionine.

Experimental Data on Bioavailability and Performance

The relative bioavailability (RBV) of D-methionine to L-methionine has been a subject of numerous studies, particularly in animal nutrition. The data suggests that while the conversion of D- to L-methionine is generally efficient, it may not always be 100%, and can be influenced by factors such as species, age, and diet.

Table 1: Comparative Growth Performance in Broiler Chickens

ParameterControl (Met-deficient)DL-Methionine SupplementedL-Methionine SupplementedReference
Final Body Weight (g) LowerIncreasedHigher than DL-Met[3]
Average Daily Gain (ADG) ( g/day ) LowerIncreasedHigher than DL-Met[3]
Feed Conversion Ratio (FCR) HigherLowerSimilar to DL-Met
Relative Bioavailability of L-Met to DL-Met for ADG (%) --142.5%

Table 2: Nitrogen Balance in Weanling Pigs

ParameterControl (Met-deficient)D-Methionine SupplementedL-Methionine SupplementedReference
Nitrogen Retention (%) LowerLinearly IncreasedLinearly Increased
Relative Bioavailability of D-Met to L-Met for N Retention (%) -101% (95% CI: 57%–146%)-

Table 3: Gene Expression in Broiler Chickens under Heat Stress

GeneL-Met vs. D-MetFunctionReference
WNK4 (Blood) Higher expression in L-Met groupRegulator of ion transport
YF5 (Blood) Lower expression in L-Met group-
IL4I1 (Ileum) Lower expression in L-Met groupImmune response
SERPINI1 (Ileum) Lower expression in L-Met groupImmune response

Signaling Pathways and Physiological Effects

Methionine metabolism is intricately linked to key cellular signaling pathways that regulate growth, proliferation, and stress responses. The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis, is sensitive to amino acid availability, including methionine.

L-methionine has been shown to activate the mTOR signaling pathway, promoting protein synthesis. While D-methionine can also contribute to this pathway after its conversion to L-methionine, any inefficiency or delay in this conversion could potentially lead to a less robust activation compared to the direct administration of the L-enantiomer.

dot

cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_metabolism Cellular Metabolism L-Methionine_abs L-Methionine L_Met_circ L-Methionine L-Methionine_abs->L_Met_circ D-Methionine_abs D-Methionine D_Met_circ D-Methionine D-Methionine_abs->D_Met_circ DL-Methionine_abs DL-Methionine DL-Methionine_abs->L_Met_circ Separation DL-Methionine_abs->D_Met_circ Separation L_Met_cell L-Methionine L_Met_circ->L_Met_cell D_Met_cell D-Methionine D_Met_circ->D_Met_cell Protein_Synthesis Protein Synthesis L_Met_cell->Protein_Synthesis mTOR mTOR Pathway Activation L_Met_cell->mTOR Antioxidants Antioxidant Production (e.g., Glutathione) L_Met_cell->Antioxidants DAAO D-Amino Acid Oxidase (DAAO) (Liver, Kidney) D_Met_cell->DAAO KMB α-keto-γ-methylthiobutyric acid (KMB) DAAO->KMB Transaminase Transaminase KMB->Transaminase Transaminase->L_Met_cell

Caption: Metabolic fate of methionine enantiomers in vivo.

Experimental Protocols

Growth Performance Trial in Broiler Chickens

This protocol is a representative methodology for assessing the in vivo effects of different methionine sources on the growth performance of broiler chickens.

  • Animal Housing and Acclimation: Day-old broiler chicks are housed in environmentally controlled pens with ad libitum access to water. They are fed a common starter diet for an initial acclimation period (e.g., 7 days).

  • Experimental Diets: A basal diet deficient in methionine is formulated. Experimental diets are created by supplementing the basal diet with graded levels of L-methionine, D-methionine, or DL-methionine.

  • Experimental Design: Chicks are randomly allocated to dietary treatment groups, with multiple replicate pens per treatment.

  • Data Collection: Body weight and feed intake are recorded at regular intervals (e.g., weekly). Mortality is recorded daily.

  • Calculations: Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated for each experimental period.

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA, regression analysis) to determine the effects of methionine source and level on performance parameters. Relative bioavailability is often calculated using slope-ratio assays.

dot

Start Day-old Chicks Acclimation Acclimation Period (Basal Diet) Start->Acclimation Randomization Randomization to Treatment Groups Acclimation->Randomization Treatments Experimental Diets: - Control (Met-deficient) - L-Met supplemented - D-Met supplemented - DL-Met supplemented Randomization->Treatments Data_Collection Data Collection: - Body Weight - Feed Intake - Mortality Treatments->Data_Collection Feeding Period Analysis Data Analysis: - ADG, ADFI, FCR - Statistical Analysis - RBV Calculation Data_Collection->Analysis End Results Analysis->End

Caption: Workflow for a growth performance trial.

Nitrogen Balance Study in Swine

This protocol outlines a typical nitrogen balance study to evaluate the utilization of different methionine sources in pigs.

  • Animal Preparation and Housing: Pigs are individually housed in metabolism crates that allow for the separate collection of urine and feces. An adaptation period to the experimental diets is provided.

  • Experimental Diets: A basal diet with a known, limiting amount of methionine is formulated. Treatment diets are created by supplementing the basal diet with L-methionine, D-methionine, or DL-methionine to meet or exceed the requirement.

  • Collection Period: Following the adaptation period, a total collection of feces and urine is conducted over several days. Feed intake is accurately recorded.

  • Sample Analysis: The nitrogen content of the diets, feces, and urine is determined using methods such as the Kjeldahl analysis.

  • Calculations:

    • Nitrogen Intake = Feed Intake × Diet Nitrogen Concentration

    • Nitrogen Excretion = Fecal Nitrogen + Urinary Nitrogen

    • Nitrogen Retention = Nitrogen Intake - Nitrogen Excretion

  • Statistical Analysis: Nitrogen retention data are statistically analyzed to compare the efficiency of nitrogen utilization among the different methionine sources.

Conclusion

The in vivo effects of racemic DL-methionine are a composite of the direct utilization of its L-enantiomer and the metabolic conversion of its D-enantiomer. While this conversion is generally efficient in many species, the bioavailability of the D-form may not be consistently equivalent to 100% of the L-form.

For applications where rapid and complete bioavailability of methionine is critical, the use of pure L-methionine may be advantageous. However, for many applications, racemic DL-methionine provides a cost-effective and largely bioavailable source of this essential amino acid. The choice between these sources should be guided by the specific requirements of the research or application, considering the species, metabolic state, and desired physiological outcome. Further research into the factors influencing the efficiency of D-methionine conversion will continue to refine our understanding of the comparative in vivo effects of these methionine forms.

References

A Researcher's Guide to Confirming Antibody Specificity Against Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies, particularly those targeting post-translationally modified peptides, is paramount. This guide provides a comparative overview of key immunoassays used to validate antibodies raised against methionine-containing peptides, with a special focus on distinguishing between the native and oxidized forms of the peptide.

Methionine, a sulfur-containing amino acid, is susceptible to oxidation, forming methionine sulfoxide. This modification can alter protein structure and function, making it a critical factor in various biological processes and disease states. Consequently, antibodies designed to target methionine-containing epitopes must be rigorously tested to confirm their specificity for the intended oxidation state. This guide outlines and compares three common immunoassays for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA), Dot Blot, and Western Blot with Peptide Competition.

Comparative Analysis of Specificity Validation Methods

The choice of method for validating antibody specificity depends on factors such as the required sensitivity, the nature of the antigen, and the available resources. Below is a summary of the key characteristics of each technique.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Dot BlotWestern Blot with Peptide Competition
Principle Quantitative measurement of antibody-antigen interaction in a microplate well.Qualitative or semi-quantitative detection of antigen spotted directly on a membrane.Qualitative or semi-quantitative detection of antigen after size-based separation, with specificity confirmed by blocking with a competing peptide.
Primary Output Optical Density (OD) or colorimetric/fluorometric signal proportional to antibody binding.Signal intensity of dots on a membrane.Presence, absence, or reduction of a specific band on a membrane.
Throughput High (96-well plates or more).Moderate to high.Low to moderate.
Sensitivity High.Moderate.High.
Quantitative Nature Quantitative.Semi-quantitative.Semi-quantitative (with densitometry).
Key Advantage High throughput and quantitative results.Simple, rapid, and requires small sample volumes.Provides information on the molecular weight of the target protein and is highly specific when combined with peptide competition.
Key Limitation Can be susceptible to non-specific binding.Does not provide information on the molecular weight of the target.More time-consuming and labor-intensive.

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding and implementing these validation assays. The following diagrams illustrate the workflows for a general antibody specificity validation process and a more detailed look at a competitive ELISA.

G General Workflow for Antibody Specificity Validation cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Analysis prep_peptide Prepare Peptides (Methionine & Methionine Sulfoxide) elisa ELISA prep_peptide->elisa dot_blot Dot Blot prep_peptide->dot_blot western_blot Western Blot prep_peptide->western_blot prep_antibody Prepare Antibody Dilutions prep_antibody->elisa prep_antibody->dot_blot prep_antibody->western_blot data_acq Data Acquisition elisa->data_acq dot_blot->data_acq western_blot->data_acq data_interp Interpretation of Specificity data_acq->data_interp

General workflow for antibody specificity validation.

G Competitive ELISA Workflow for Specificity cluster_coating Plate Coating cluster_competition Competition cluster_detection Detection cluster_analysis Analysis coat_plate Coat Microplate with Methionine-Containing Peptide wash_block Wash and Block Plate coat_plate->wash_block add_antibody Add Antibody-Peptide Mixture to Coated Plate wash_block->add_antibody pre_incubate Pre-incubate Antibody with: - No Peptide (Control) - Methionine Peptide - Methionine Sulfoxide Peptide pre_incubate->add_antibody add_secondary Add Enzyme-Conjugated Secondary Antibody add_antibody->add_secondary add_substrate Add Substrate and Measure Signal add_secondary->add_substrate compare_signals Compare Signal Reduction add_substrate->compare_signals determine_specificity Determine Specificity compare_signals->determine_specificity

How to use norleucine as a non-oxidizable analog to validate methionine's antioxidant role.

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate cellular battle against oxidative stress, methionine residues in proteins are unsung heroes, acting as recyclable antioxidants that scavenge damaging reactive oxygen species (ROS). Validating this crucial function, however, requires a clever experimental control—an amino acid that mirrors methionine's structure but lacks its antioxidant capabilities. Enter norleucine, a non-oxidizable analog of methionine, which has become an invaluable tool for researchers to unequivocally demonstrate the protective role of its sulfur-containing counterpart.

This guide provides a comparative analysis of experimental data using methionine and its non-oxidizable analog, norleucine, to validate methionine's antioxidant function. We will delve into the experimental protocols that underpin these findings and present the data in a clear, comparative format.

The Rationale: A Tale of Two Analogs

Methionine's antioxidant prowess lies in the sulfur atom of its thioether side chain, which can be readily oxidized to methionine sulfoxide. This process effectively neutralizes harmful ROS. Crucially, the cell possesses enzymes called methionine sulfoxide reductases that can reduce methionine sulfoxide back to methionine, allowing it to act as a catalytic antioxidant.

Norleucine is a structural isomer of leucine and an isostere of methionine, where the sulfur atom is replaced by a methylene group (-CH2-). This seemingly minor change has a profound functional consequence: norleucine cannot be oxidized. By substituting methionine with norleucine in proteins, researchers can create a cellular environment where the primary antioxidant capacity of methionine is absent, without significantly altering protein structure or function in many cases. Any increased sensitivity to oxidative stress in norleucine-substituted cells can then be directly attributed to the loss of methionine's protective effects.[1][2]

Comparative Analysis of Cellular Response to Oxidative Stress

To directly test the hypothesis that methionine residues in proteins act as endogenous antioxidants, studies have been conducted on Escherichia coli where a significant portion of methionine residues were replaced with norleucine.[1][2] The following tables summarize the key findings from these seminal studies, comparing the responses of control (methionine-containing) and norleucine-substituted cells to various oxidative stressors.

Table 1: Comparative Cell Viability under Oxidative Stress
Oxidative StressorConcentration/DoseCell Type% Survival (Control - Methionine)% Survival (Norleucine-Substituted)Reference
Hydrogen Peroxide (H₂O₂)10 mME. coli~60%~20%[1]
Sodium Hypochlorite (NaOCl)0.01%E. coli~50%~10%
Ionizing Radiation200 GyE. coli~40%~5%

The data clearly demonstrates that cells with a reduced capacity for methionine-based antioxidant defense, due to norleucine substitution, exhibit significantly lower survival rates when exposed to various forms of oxidative stress.

Table 2: Comparative Protein Oxidation Levels
Oxidative StressorMeasurementCell TypeRelative Protein Carbonyl Level (Control - Methionine)Relative Protein Carbonyl Level (Norleucine-Substituted)Reference
Sodium Hypochlorite (NaOCl)Protein CarbonylsE. coli1.0 (baseline)Significantly Higher
Hydrogen Peroxide (H₂O₂)Protein CarbonylsE. coli1.0 (baseline)Significantly Higher

Experimental Workflows and Signaling Pathways

To visually represent the logic and workflow of these experiments, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_stress Oxidative Stress Induction cluster_analysis Analysis Met_auxotroph E. coli Met Auxotroph Control_growth Growth in Met-rich media Met_auxotroph->Control_growth Inoculate Nle_growth Growth in Nle-rich, Met-poor media Met_auxotroph->Nle_growth Inoculate Control_cells Control Cells (Met-rich) Control_growth->Control_cells Nle_cells Nle-Substituted Cells Nle_growth->Nle_cells H2O2 H₂O₂ Control_cells->H2O2 NaOCl NaOCl Control_cells->NaOCl Radiation Ionizing Radiation Control_cells->Radiation Nle_cells->H2O2 Nle_cells->NaOCl Nle_cells->Radiation Viability Cell Viability Assay H2O2->Viability Carbonyl Protein Carbonyl Assay H2O2->Carbonyl NaOCl->Viability NaOCl->Carbonyl Radiation->Viability Radiation->Carbonyl

Experimental workflow for comparing oxidative stress sensitivity.

antioxidant_cycle cluster_met Methionine's Antioxidant Role cluster_nle Norleucine as a Control Met Methionine (in Protein) MetSO Methionine Sulfoxide Met->MetSO Oxidation MetSO->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Msr Methionine Sulfoxide Reductase (Msr) Msr->MetSO Nle Norleucine (in Protein) ROS_nle Reactive Oxygen Species (ROS) Nle->ROS_nle Protein_damage Protein Damage ROS_nle->Protein_damage

Methionine's antioxidant cycle vs. non-oxidizable norleucine.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

Protocol 1: Preparation of Norleucine-Substituted E. coli
  • Strain Selection: Utilize a methionine auxotroph strain of E. coli (e.g., a strain with a mutation in a gene essential for methionine biosynthesis).

  • Control Culture: Grow the auxotrophic strain in a minimal medium supplemented with a standard concentration of methionine (e.g., 0.3 mM).

  • Norleucine-Substitution Culture: Grow the same auxotrophic strain in a minimal medium with a low, growth-limiting concentration of methionine (e.g., 0.03 mM) and a high concentration of norleucine (e.g., 0.3 mM).

  • Growth and Harvest: Incubate the cultures at 37°C with shaking until they reach the desired growth phase (e.g., stationary phase). Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

  • Verification of Substitution: The extent of methionine replacement by norleucine can be quantified by amino acid analysis of total cellular protein.

Protocol 2: Cell Viability Assay under Oxidative Stress
  • Cell Preparation: Resuspend the harvested control and norleucine-substituted cells in a suitable buffer to a standardized cell density.

  • Induction of Oxidative Stress: Expose aliquots of the cell suspensions to the desired oxidative stressor (e.g., 10 mM H₂O₂ or 0.01% NaOCl) for a defined period (e.g., 15-60 minutes).

  • Serial Dilution and Plating: After exposure, serially dilute the cell suspensions in a fresh, non-stressful medium.

  • Colony Forming Unit (CFU) Counting: Plate the dilutions onto nutrient agar plates and incubate at 37°C overnight. Count the number of colonies on the plates to determine the number of viable cells (CFUs).

  • Calculation of Survival: Express the number of CFUs in the stressed samples as a percentage of the CFUs in the unstressed control samples.

Protocol 3: Quantification of Protein Carbonyls
  • Cell Lysis: Lyse the control and norleucine-substituted cells (both stressed and unstressed) using a suitable method (e.g., sonication) in a buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Derivatization with DNPH: React a known amount of protein from each sample with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl (DNP) hydrazone adducts with the protein carbonyls.

  • Detection: The DNP-derivatized proteins can be detected and quantified using several methods:

    • Spectrophotometry: Measure the absorbance of the DNP adducts at ~370 nm.

    • Immunoblotting (Western Blot): Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for the DNP moiety. The signal can then be quantified by densitometry.

  • Data Analysis: Normalize the carbonyl signal to the total amount of protein to determine the level of protein oxidation.

Conclusion

The use of norleucine as a non-oxidizable analog of methionine provides a robust and elegant method to validate the critical antioxidant role of methionine residues in proteins. The comparative data unequivocally demonstrates that cells lacking this specific defense mechanism are significantly more vulnerable to oxidative damage and cell death. These experimental approaches and the data they generate are fundamental to our understanding of cellular defense against oxidative stress and have important implications for research in aging, disease, and the development of novel therapeutics.

References

Decoding the Function of Methionine: A Comparative Guide to Validating Specific Residue Roles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise role of individual amino acid residues is paramount to elucidating protein function and developing targeted therapeutics. Methionine, with its unique sulfur-containing side chain, plays multifaceted roles in protein structure, antioxidant defense, and cellular regulation. This guide provides a comparative overview of key experimental approaches to validate the function of specific methionine residues, complete with experimental data, detailed protocols, and workflow visualizations.

This guide will delve into three primary methodologies: Site-Directed Mutagenesis, Chemical Modification, and advanced Mass Spectrometry-based Proteomics. Each method offers distinct advantages and is suited for different research questions.

Site-Directed Mutagenesis: Probing Function Through Substitution

Site-directed mutagenesis is a cornerstone technique for assessing the importance of a single amino acid by replacing it with another. The choice of the substituting amino acid is critical and dictates the functional question being asked.

Comparison of Methionine Substitutions
SubstitutionRationalePotential Outcomes & Interpretation
Met → Ala Removes the side chain beyond the β-carbon, effectively testing the role of the bulky side chain and its specific chemical properties (e.g., hydrophobicity, sulfur atom). Alanine is often considered a "neutral" substitution.- No change in function: Methionine side chain is not critical. - Loss of function/stability: The bulk, hydrophobicity, or sulfur atom of methionine is essential.
Met → Leu/Ile Replaces methionine with an isosteric or similarly sized hydrophobic residue that lacks a sulfur atom. This helps to distinguish the role of hydrophobicity from the specific properties of the thioether group.- Function/stability is retained: A bulky hydrophobic residue is sufficient. - Loss of function/stability: The flexibility or the sulfur atom of methionine is crucial for interactions or preventing oxidative damage.[1]
Met → Cys Substitutes methionine with the other sulfur-containing amino acid. Cysteine's thiol group is more reactive and can form disulfide bonds, but this substitution can probe the importance of a sulfur atom in a particular position.- Function is retained: The presence of a sulfur atom is important. - Altered function/new disulfide bond: Highlights the unique chemical environment of the residue.
Met → Norleucine (Nle) Replaces methionine with a non-natural, isosteric analog that has a hydrocarbon side chain of similar length but lacks the sulfur atom. This is a precise way to test the role of the sulfur atom, particularly in antioxidant functions.- Loss of antioxidant capacity: Directly demonstrates the role of the methionine sulfur in scavenging reactive oxygen species (ROS).[2] - No change in function: The sulfur atom is not critical for the observed function.
Quantitative Data: Impact of Methionine Substitution on Protein Stability

The following table summarizes the change in stability (ΔΔG) of Staphylococcal nuclease upon substitution of different methionine residues. A negative value indicates destabilization.

Methionine ResidueSubstitutionΔΔG (kcal/mol)Solvent ExposureInterpretation
Met26Ile-1.1ExposedModerately destabilizing
Leu-0.8
Ala-0.9
Met32Ile-1.2ExposedModerately destabilizing
Leu-0.8
Ala-0.9
Met65Ile-2.1Partially BuriedSignificantly destabilizing
Leu-0.6
Ala-1.1
Met98Ile-3.1BuriedHighly destabilizing
Leu-2.1
Ala-2.4

Data adapted from Spencer and Stites, 1996.[3] This data illustrates that the impact of a substitution is highly context-dependent, with buried residues being more sensitive to mutation.[1][3]

Experimental Workflow: Site-Directed Mutagenesis

Experimental Workflow for Site-Directed Mutagenesis cluster_design Design cluster_pcr Amplification cluster_digestion Template Removal cluster_transformation Propagation primer_design 1. Design Mutagenic Primers - Introduce desired codon change - Flanking homologous sequences pcr 2. PCR Amplification - Use high-fidelity polymerase - Amplify the entire plasmid primer_design->pcr dpni 3. DpnI Digestion - Digest parental methylated DNA pcr->dpni transformation 4. Transformation - Introduce mutated plasmid into E. coli dpni->transformation selection 5. Selection & Sequencing - Plate on selective media - Verify mutation by sequencing transformation->selection

A streamlined workflow for introducing specific methionine mutations.
Detailed Protocol: Site-Directed Mutagenesis (QuikChange-based Method)

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired methionine codon change in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (5-50 ng)

    • 1.25 µL of forward primer (125 ng)

    • 1.25 µL of reverse primer (125 ng)

    • 1 µL of dNTP mix

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

    • Add nuclease-free water to a final volume of 50 µL.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 30 seconds.

    • 18 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final Extension: 68°C for 5 minutes.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on an appropriate selective agar plate and incubate overnight at 37°C.

  • Verification: Select several colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation and the absence of secondary mutations by DNA sequencing.

Chemical Modification: Altering Methionine In Situ

Chemical modification allows for the study of methionine residues in the context of the folded protein without altering the primary sequence. This can be particularly useful for investigating the role of methionine in redox signaling.

Comparison of Chemical Modification Methods
MethodReagentMechanismApplicationAdvantagesDisadvantages
Alkylation Iodoacetamide (IAA)At low pH, IAA selectively alkylates the sulfur atom of unoxidized methionine residues.Quantifying methionine oxidation (see MObBa below), probing accessibility.Inexpensive, readily available reagent.Can sometimes modify other residues at higher pH; the modification is irreversible.
Oxidation Hydrogen Peroxide (H₂O₂)Oxidizes the methionine thioether to methionine sulfoxide.Mimicking oxidative stress, studying the effects of methionine oxidation on protein function and stability.Simple and common laboratory reagent.Can be non-specific and oxidize other residues like cysteine.
Redox-based Bioconjugation OxaziridinesThese reagents selectively react with the methionine sulfur to form a stable sulfimide linkage.Site-specific protein labeling, introduction of probes and payloads.Highly selective for methionine, rapid, and robust under biocompatible conditions.Reagents are specialized and not as commonly available as H₂O₂ or IAA.
Photoredox Catalysis Lumiflavin photocatalystUses light to generate a reactive intermediate that allows for site-selective modification of surface-exposed methionines.Bioconjugation, attaching diverse payloads to proteins.Enables modification of residues not accessible by traditional nucleophilicity-based methods.Requires specialized equipment (light source) and reagents.

Mass Spectrometry-based Proteomics: Quantifying Methionine Oxidation

Methionine oxidation is a key post-translational modification that can act as a regulatory switch. Mass spectrometry (MS) is a powerful tool for identifying and quantifying this modification. A major challenge in MS-based analysis is the artifactual oxidation of methionine during sample preparation and analysis. Several methods have been developed to overcome this.

Comparison of Quantitative MS Methods for Methionine Oxidation
MethodPrincipleAdvantagesDisadvantages
Methionine Oxidation by Blocking (MObB) Unoxidized methionines are "blocked" by forced oxidation with heavy-isotope labeled hydrogen peroxide (H₂¹⁸O₂). The ratio of ¹⁶O (in vivo oxidized) to ¹⁸O (in vivo unoxidized) is then measured by MS.Accurately distinguishes between in vivo and artifactual oxidation.H₂¹⁸O₂ is expensive and can be difficult to source; data analysis is complex due to overlapping isotopic envelopes.
Methionine Oxidation by Blocking with Alkylation (MObBa) Unoxidized methionines are blocked by alkylation with iodoacetamide (IAA) at low pH. The ratio of alkylated to non-alkylated (oxidized) methionine is quantified by MS.Uses inexpensive and readily available reagents (IAA); amenable to standard proteomic workflows and data analysis.Requires a fully reduced control sample for accurate normalization.

Experimental Workflow: Methionine Oxidation by Blocking with Alkylation (MObBa)

MObBa Workflow for Quantifying Methionine Oxidation cluster_sample Sample Preparation cluster_blocking Blocking Step cluster_ms Mass Spectrometry cluster_analysis Data Analysis sample_prep 1. Protein Extraction & Digestion - Lyse cells/tissues - Digest proteins into peptides (e.g., with trypsin) alkylation 2. Alkylation of Unoxidized Met - Treat with Iodoacetamide (IAA) at low pH sample_prep->alkylation lc_ms 3. LC-MS/MS Analysis - Separate peptides by liquid chromatography - Analyze by tandem mass spectrometry alkylation->lc_ms quantification 4. Quantification - Measure intensities of alkylated vs. un-modified peptides lc_ms->quantification normalization 5. Normalization - Compare to a fully reduced control sample quantification->normalization

The MObBa workflow provides an accessible method for accurate methionine oxidation quantification.
Detailed Protocol: Methionine Oxidation by Blocking with Alkylation (MObBa)

  • Protein Digestion: Extract proteins from your biological sample and digest them into peptides using a standard protocol (e.g., in-solution or S-Trap digestion with trypsin).

  • Control Sample Preparation: Prepare a fully reduced control by treating an aliquot of your peptide mixture with methionine sulfoxide reductases (Msrs) to convert any oxidized methionines back to their reduced form.

  • Alkylation of Unoxidized Methionine:

    • To both your experimental and control samples, add iodoacetamide (IAA) to a final concentration of ~10 mM.

    • Adjust the pH to ~4.0.

    • Incubate at room temperature for 3 days in the dark.

  • Sample Cleanup: Desalt the peptide samples using a C18 StageTip or equivalent to remove excess reagents.

  • LC-MS/MS Analysis: Analyze the samples using a standard bottom-up proteomics workflow on an LC-MS/MS instrument.

  • Data Analysis:

    • Identify and quantify the intensities of peptide-spectrum matches (PSMs) for both the alkylated (unoxidized in the original sample) and un-modified (oxidized in the original sample) forms of each methionine-containing peptide.

    • Calculate the fractional oxidation for each peptide in your experimental sample by normalizing the intensity of the alkylated form to the intensity of the same peptide in the fully reduced control sample.

Case Study: Methionine Oxidation in Actin Cytoskeleton Regulation

A prime example of methionine's regulatory role is in the dynamic remodeling of the actin cytoskeleton. The MICAL family of enzymes directly oxidizes specific methionine residues (Met44 and Met47) on actin filaments. This oxidation leads to filament depolymerization. This process is reversible; the enzyme MsrB1 can reduce the oxidized methionines, promoting actin reassembly. This signaling pathway is crucial for processes like axon guidance and immune cell function.

Signaling Pathway: MICAL-mediated Actin Regulation

Regulation of Actin Dynamics by Reversible Methionine Oxidation Sema3A Semaphorin 3A (Guidance Cue) Plexin Plexin Receptor Sema3A->Plexin binds MICAL MICAL (Monooxygenase) Plexin->MICAL activates RabGTPase Rab GTPase (e.g., Rab35) RabGTPase->MICAL activates ActinF F-Actin (Filamentous) MICAL->ActinF oxidizes Met44/47 Depolymerization Depolymerization ActinF->Depolymerization ActinG_ox Oxidized G-Actin (Monomeric) Assembly Assembly ActinG_ox->Assembly MsrB1 MsrB1 (Reductase) MsrB1->ActinG_ox reduces Depolymerization->ActinG_ox Assembly->ActinF

MICAL and MsrB1 act as a redox switch to control actin dynamics.

By selecting the appropriate methodology or a combination thereof, researchers can effectively dissect the specific contributions of methionine residues to protein function, stability, and regulation, paving the way for new biological insights and therapeutic strategies.

References

A Comparative Guide to Methionine Sulfoxide Reductase Enzymes: Efficacy and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine sulfoxide reductases (Msrs) are a vital family of enzymes responsible for repairing oxidative damage to proteins, a process implicated in aging and a variety of diseases. These enzymes catalyze the reduction of methionine sulfoxide (MetO) back to methionine, restoring protein structure and function. This guide provides a detailed comparison of the efficacy of different Msr enzymes, supported by experimental data and protocols, to aid researchers in their study of these critical cellular components.

Enzyme Classification and Stereospecificity

The Msr family is broadly categorized into two main classes, MsrA and MsrB, which exhibit strict stereospecificity for the two diastereomers of methionine sulfoxide.[1][2][3]

  • Methionine Sulfoxide Reductase A (MsrA): Specifically reduces the S-epimer of methionine sulfoxide (Met-S-O).[1][2]

  • Methionine Sulfoxide Reductase B (MsrB): Specifically reduces the R-epimer of methionine sulfoxide (Met-R-O).

This stereospecificity is fundamental to their biological function, as the oxidation of methionine residues by reactive oxygen species (ROS) typically produces a racemic mixture of both S and R isomers. Therefore, the coordinated action of both MsrA and MsrB is essential for the complete repair of oxidized proteins.

Comparative Efficacy and Kinetic Parameters

The efficacy of Msr enzymes can be compared based on their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters vary between different Msr enzymes and are dependent on the substrate used (e.g., free MetO or protein-bound MetO).

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source
Human MsrB1 (Sec-containing) dabsyl-Met-R-SO1.0--
Human MsrB1 (Cys-containing) dabsyl-Met-R-SO0.9 - 1.1--
Human MsrB2 dabsyl-Met-R-SO0.17--
Human MsrB3 dabsyl-Met-R-SO2.9--
S. pneumoniae MsrAB (MsrA domain) dabsyl-Met-S-SO0.86--
S. pneumoniae MsrAB (MsrB domain) dabsyl-Met-R-SO0.038--

Note: The kinetic parameters presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution. The use of different substrates (e.g., dabsylated MetO) is a common experimental approach to facilitate detection.

Catalytic Mechanism

Despite their differences in sequence and structure, MsrA and MsrB share a similar three-step catalytic mechanism.

  • Nucleophilic Attack: The catalytic cysteine (or selenocysteine in the case of MsrB1) residue in the active site of the enzyme performs a nucleophilic attack on the sulfur atom of the methionine sulfoxide substrate.

  • Formation of a Sulfenic Acid Intermediate: This attack results in the formation of a sulfenic acid intermediate on the enzyme and the release of the reduced methionine.

  • Recycling of the Enzyme: The sulfenic acid is then resolved through the formation of an intramolecular disulfide bond with a "recycling" cysteine residue. This disulfide bond is subsequently reduced by a cellular reducing agent, typically the thioredoxin (Trx) system, regenerating the active enzyme.

Catalytic_Mechanism cluster_msr Msr Enzyme Cycle cluster_trx Thioredoxin Cycle Msr_Cys-SH Msr (Cys-SH) Reduced Msr_Cys-SOH Msr (Cys-SOH) Sulfenic Acid Msr_Cys-SH->Msr_Cys-SOH Nucleophilic Attack Msr_S-S Msr (S-S) Oxidized Msr_Cys-SOH->Msr_S-S Intramolecular Disulfide Formation Met Methionine (Met) Msr_Cys-SOH->Met Product Release Msr_S-S->Msr_Cys-SH Regeneration Trx_SH2 Trx-(SH)₂ Reduced Msr_S-S->Trx_SH2 Reduction Trx_S2 Trx-S₂ Oxidized TrxR Thioredoxin Reductase Trx_S2->TrxR Reduction MetO Methionine Sulfoxide (MetO) MetO->Msr_Cys-SH Substrate Binding NADPH NADPH NADP NADP+ TrxR->Trx_SH2 Regeneration TrxR->NADPH e-

Caption: General catalytic cycle of Methionine Sulfoxide Reductases.

Cellular Localization and Physiological Roles

In mammals, a single MSRA gene and three MSRB genes (MSRB1, MSRB2, and MSRB3) encode for proteins that are targeted to different subcellular compartments. This differential localization suggests specialized roles for each enzyme in protecting various cellular environments from oxidative stress.

  • MsrA: Found in the cytosol, nucleus, and mitochondria.

  • MsrB1: Primarily located in the cytosol and nucleus. It is unique in that it is a selenoprotein, containing selenocysteine in its active site, which contributes to its high catalytic activity.

  • MsrB2: Localized to the mitochondria.

  • MsrB3: Found in the endoplasmic reticulum and mitochondria.

The collective action of these enzymes provides a comprehensive defense system against protein oxidation throughout the cell.

Involvement in Signaling Pathways

Beyond their role in protein repair, Msr enzymes are increasingly recognized as modulators of cellular signaling pathways. The reversible oxidation and reduction of specific methionine residues can act as a molecular switch, regulating the activity of key signaling proteins. For example, MsrA has been shown to negatively control microglia-mediated neuroinflammation by inhibiting the ROS/MAPKs/NF-κB signaling pathways.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) MAPKs MAP Kinases ROS->MAPKs NFkB NF-κB MAPKs->NFkB Inflammation Neuroinflammation NFkB->Inflammation MsrA MsrA MsrA->ROS Inhibits

Caption: MsrA-mediated inhibition of a pro-inflammatory signaling pathway.

Experimental Protocols

Measurement of Methionine Sulfoxide Reductase Activity

A common method to determine Msr activity involves the use of a dabsylated methionine sulfoxide substrate. The reduction of dabsyl-MetO to dabsyl-Met can be monitored by high-performance liquid chromatography (HPLC).

Materials:

  • Purified Msr enzyme

  • Dabsyl-Met-S-O or Dabsyl-Met-R-O

  • Dithiothreitol (DTT) or Thioredoxin system (Thioredoxin, Thioredoxin Reductase, and NADPH)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DTT or the thioredoxin system, and the dabsylated MetO substrate.

  • Initiate the reaction by adding the purified Msr enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding acetonitrile.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of dabsyl-Met produced.

Experimental_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Reductant, Substrate) Start->Prepare_Mixture Add_Enzyme Add Msr Enzyme Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC End End HPLC->End

Caption: Workflow for measuring Msr activity using a dabsylated substrate.

Conclusion

The methionine sulfoxide reductase system, comprising the stereospecific enzymes MsrA and MsrB, is a cornerstone of cellular defense against oxidative damage. While both enzyme classes share a common catalytic mechanism, their distinct substrate specificities, kinetic properties, and subcellular localizations underscore a sophisticated and compartmentalized approach to protein repair. Further research into the specific roles of each Msr isozyme will undoubtedly provide deeper insights into the mechanisms of aging and oxidative stress-related diseases, paving the way for novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal Procedures for (+-)-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of (+-)-Methionine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices and information derived from safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with care in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.[1] Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves such as nitrile or neoprene.[1][2]

  • Body Protection: A laboratory coat is required to protect against accidental contact.[1]

Regulatory Overview and Waste Classification

This compound is generally not classified as a hazardous substance according to major regulations such as the Globally Harmonized System (GHS) and Department of Transportation (DOT) guidelines.[2] However, chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste under local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office to ensure complete and accurate classification and compliance.

Summary of Material and Disposal Data

The following table summarizes key identification and safety data relevant to the disposal of this compound.

IdentifierValueSource
CAS Number 59-51-8 (for DL-Methionine)
Molecular Formula C₅H₁₁NO₂S
Hazard Classification Not classified as a hazardous substance or mixture.
Transport Information Not regulated (DOT, TDG, IATA, IMDG).
Primary Disposal Route Dispose of via an approved waste disposal plant or licensed contractor.
Special Precautions Avoid dust formation and do not empty into drains.

Protocol for the Disposal of this compound

This step-by-step protocol outlines the recommended procedure for safely disposing of this compound waste in a laboratory setting.

Step 1: Risk Assessment and Segregation

  • Evaluate the Waste Stream: Determine if the this compound waste is in solid or liquid form. Assess if it has been contaminated with other hazardous chemicals during experimental use.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it in its original container where possible.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a sealed, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are suitable.

  • Label the Container Clearly: The container must be clearly labeled with the chemical name "this compound" and the words "Non-hazardous Chemical Waste" or as directed by your EHS office.

Step 3: Temporary Storage

  • Store Securely: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.

  • Follow Institutional Guidelines: Adhere to all institutional policies regarding the temporary storage of chemical waste.

Step 4: Final Disposal

  • Contact EHS: The primary and mandatory route for final disposal is through your institution's Environmental Health and Safety (EHS) office or an approved chemical waste disposal contractor.

  • Provide Documentation: Supply the EHS office or contractor with the Safety Data Sheet (SDS) and any other relevant information about the waste stream.

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the general trash. This can violate local regulations and harm the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Identify This compound Waste assess_contamination Assess Waste Stream: Is it pure or contaminated with hazardous substances? start->assess_contamination decision Contaminated? assess_contamination->decision pure_path No (Pure) decision->pure_path No contaminated_path Yes (Contaminated) decision->contaminated_path Yes containerize_pure 1. Use a dedicated, sealed container. 2. Label as 'this compound Waste'. pure_path->containerize_pure containerize_contaminated 1. Follow EHS guidance for hazardous waste streams. 2. Label clearly with all components. contaminated_path->containerize_contaminated consult_ehs Consult Institutional EHS Office for Pickup and Final Disposal containerize_pure->consult_ehs containerize_contaminated->consult_ehs end_node End: Waste Properly Disposed consult_ehs->end_node

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.